molecular formula C9H9F2NO2 B1390437 2-Ethoxy-3,5-difluorobenzamide CAS No. 1017779-74-6

2-Ethoxy-3,5-difluorobenzamide

Cat. No.: B1390437
CAS No.: 1017779-74-6
M. Wt: 201.17 g/mol
InChI Key: IXRVNBFUTMRRDK-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzamide is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRVNBFUTMRRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Focused Investigation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The benzamide moiety, a cornerstone in numerous therapeutic agents, presents a versatile platform for structural modification. This guide focuses on a specific, yet potentially significant, molecule: 2-Ethoxy-3,5-difluorobenzamide. While its precursor, 2-Ethoxy-3,5-difluorobenzoic acid, is cataloged with the CAS number 1017779-70-2 , the benzamide derivative itself is not widely documented in publicly accessible databases as of the writing of this guide.

This document, therefore, serves as a proactive technical guide, grounded in established chemical principles and contextualized by the known bioactivity of structurally related compounds. It is designed to empower researchers by providing a comprehensive theoretical and practical framework for the synthesis, purification, characterization, and potential biological evaluation of this compound. We will delve into the causality behind experimental choices, propose self-validating protocols, and explore the promising therapeutic avenues this molecule may unlock.

The Strategic Importance of the this compound Scaffold

The unique arrangement of substituents on the this compound core—an ethoxy group ortho to the amide, and two fluorine atoms in a meta and para-like relationship—suggests several advantageous properties for drug development.

  • The Role of Fluorine: The presence of fluorine can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The electron-withdrawing nature of fluorine can also influence the acidity of the amide proton and the overall electronic distribution of the aromatic ring.

  • The Ethoxy Group: The ortho-ethoxy group can induce specific conformational preferences through steric interactions and potential intramolecular hydrogen bonding. This can be crucial for optimizing the molecule's shape to fit into a biological target's binding site.

  • The Benzamide Moiety: Benzamides are known to participate in key hydrogen bonding interactions with biological macromolecules. The 2,6-difluorobenzamide motif, in particular, has been identified as a critical pharmacophore in a class of bacterial cell division inhibitors targeting the FtsZ protein.[2]

These structural features collectively suggest that this compound could be a valuable candidate for screening in various therapeutic areas, most notably as an antibacterial agent.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 2-Ethoxy-3,5-difluorobenzoic acid. A common and reliable method for this transformation is the conversion of the carboxylic acid to an acyl chloride, followed by amination.[3]

Proposed Synthetic Scheme

The proposed two-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination start 2-Ethoxy-3,5-difluorobenzoic acid reagent1 Thionyl Chloride (SOCl2) start->reagent1 intermediate 2-Ethoxy-3,5-difluorobenzoyl chloride reagent1->intermediate reagent2 Ammonia (NH3) intermediate->reagent2 product This compound reagent2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on experimental observations.

Part 1: Synthesis of 2-Ethoxy-3,5-difluorobenzoyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube containing calcium chloride.

  • Reagents: To the flask, add 2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: The mixture is then gently heated to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2-Ethoxy-3,5-difluorobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically used in the next step without further purification.

Part 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%) and cool it in an ice bath.

  • Reaction: The crude 2-Ethoxy-3,5-difluorobenzoyl chloride is added dropwise to the cold ammonia solution with vigorous stirring.[4] This is an exothermic reaction, and maintaining a low temperature is crucial to prevent side reactions.

  • Precipitation: Upon addition, a white solid, the desired this compound, should precipitate out of the solution.

  • Isolation: The precipitate is collected by vacuum filtration and washed with cold water to remove any ammonium chloride and excess ammonia.[5]

  • Drying: The collected solid is then dried, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purification and Characterization: Ensuring Scientific Integrity

Rigorous purification and characterization are paramount to validate the identity and purity of the synthesized compound.

Purification Protocol

Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent system, such as ethanol/water or ethyl acetate/hexanes, may be necessary.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Characterization Workflow

A multi-technique approach is essential for the unambiguous identification of the final product.

Characterization_Workflow start Purified this compound tlc Thin-Layer Chromatography (TLC) start->tlc mp Melting Point Analysis start->mp nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc final Confirmed Structure and Purity mp->final nmr->final ir->final ms->final hplc->final

Sources

A Technical Guide to the Physicochemical Properties of 2-Ethoxy-3,5-difluorobenzamide: A Methodological Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Preclinical Development

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth technical overview of the key physicochemical attributes of 2-ethoxy-3,5-difluorobenzamide, a compound of interest within the broader class of fluorinated benzamides often explored in medicinal chemistry.

Given the nascent stage of public domain data for this specific molecule, this document emphasizes the established methodologies and robust experimental protocols required for its comprehensive characterization. We will delve into the theoretical underpinnings of each property, present predicted values based on its structural precursor, 2-ethoxy-3,5-difluorobenzoic acid, and provide detailed, actionable protocols for their empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a foundational understanding of this compound or to apply these principles to other novel chemical entities.

Compound Identity and Structural Features

Systematic Name: this compound

Molecular Formula: C9H9F2NO2[1]

Molecular Weight: 201.17 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of two fluorine atoms on the benzene ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The ethoxy group introduces a degree of conformational flexibility, while the primary amide functionality provides hydrogen bonding capabilities, which are crucial for solubility and receptor interactions.

Predicted Physicochemical Properties

PropertyPredicted Value (for 2-ethoxy-3,5-difluorobenzoic acid)Expected Impact of AmidationRationale for Change
Boiling Point 305.9 ± 37.0 °C[2]IncreaseThe primary amide can form strong intermolecular hydrogen bonds, requiring more energy to break during boiling compared to the carboxylic acid dimers.
pKa 3.53 ± 0.10 (Acidic)[2]Basic pKa will be very low (estimated ~17), essentially non-ionizable under physiological conditions.The amide proton is significantly less acidic than the carboxylic acid proton. The amide nitrogen is a very weak base.
logP 2.0617[3]DecreaseThe primary amide is more polar than the carboxylic acid it replaces, which will likely decrease the octanol-water partition coefficient.
Topological Polar Surface Area (TPSA) 46.53 Ų[3]IncreaseThe amide group contributes more to the TPSA than the carboxylic acid group.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections outline standardized, field-proven methodologies for the empirical determination of the core physicochemical properties of this compound.

Melting Point and Thermal Analysis

Importance: The melting point is a fundamental indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) provides more detailed information on thermal events such as polymorphism and decomposition.

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Self-Validation: The sharpness of the melting range provides an internal check on purity. A broad melting range (>2 °C) may indicate the presence of impurities.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. Poor solubility is a major hurdle in drug development.

Experimental Protocol (Equilibrium Shake-Flask Method):

  • Objective: To determine the thermodynamic equilibrium solubility of the compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • An excess amount of this compound is added to a known volume of buffer in a sealed vial.

    • The suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Quantification (HPLC): A calibration curve is generated using standard solutions of known concentrations of the compound.[4]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis prep1 Add excess compound to buffer prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Thermodynamic Equilibrium sep1 Filter suspension (0.22 µm) equil1->sep1 sep2 Collect clear filtrate sep1->sep2 sep3 Quantify by HPLC-UV sep2->sep3

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP)

Importance: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic clearance.

Experimental Protocol (Shake-Flask Method):

  • System Preparation: Equal volumes of n-octanol and water (or buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the phases.

  • Procedure:

    • A known amount of this compound is dissolved in the n-octanol phase.

    • The octanol solution is mixed with the aqueous phase in a sealed container.

    • The mixture is agitated until partitioning equilibrium is reached (typically several hours).

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV.

  • Calculation: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

Causality: The choice of buffered water (pH 7.4) is crucial for ionizable compounds to determine the distribution coefficient (logD), which is more physiologically relevant. For a non-ionizable compound like a primary benzamide, logP and logD at pH 7.4 are effectively the same.

Spectroscopic Characterization

Importance: Spectroscopic data provides unequivocal structural confirmation and is essential for quality control.

Generalized Spectroscopic Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.[5]

    • Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC) can be used for unambiguous signal assignment.[6]

    • Rationale: ¹⁹F NMR is particularly important for fluorinated compounds to confirm the number and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used.[5]

    • Acquisition: A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

    • Key Expected Signals: N-H stretches (amide), C=O stretch (amide I), N-H bend (amide II), C-O stretch (ether), and C-F stretches.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometry (HRMS), such as ESI-QTOF, is used for accurate mass determination.[7][8]

    • Analysis: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is observed to confirm the molecular weight. The fragmentation pattern can provide additional structural information.

G Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS) Compound->MS HPLC HPLC Analysis Compound->HPLC Structure Structural Confirmation Connectivity NMR->Structure FuncGroups Functional Groups IR->FuncGroups Identity Molecular Weight Elemental Formula MS->Identity Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for structural and purity assessment.

Conclusion: A Framework for Comprehensive Profiling

The successful advancement of this compound, or any novel chemical entity, through the drug discovery pipeline is critically dependent on a robust and early characterization of its physicochemical properties. This guide has provided a comprehensive framework, grounded in established scientific principles, for undertaking this essential profiling. By employing the detailed protocols for determining solubility, lipophilicity, thermal properties, and spectroscopic identity, research and development teams can build a solid data package. This foundation is indispensable for interpreting complex ADME and in vivo pharmacology data, enabling informed decision-making, and ultimately de-risking the path to clinical development. The synthesis of predictive data with rigorous experimental validation, as outlined herein, represents a best-practice approach in modern medicinal chemistry.

References

  • This compound, 98% Purity, C9H9F2NO2, 10 grams. CP Lab Safety. Available at: [Link]

  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. zora.uzh.ch. Available at: [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

  • 2,6-Difluorobenzoic acid. ResearchGate. Available at: [Link]

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-3,5-Difluorobenzamide from 2-Ethoxy-3,5-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with benzamide moieties featuring prominently in a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth exploration of the chemical principles and practical methodologies for the conversion of 2-ethoxy-3,5-difluorobenzoic acid to its corresponding primary amide, 2-ethoxy-3,5-difluorobenzamide. We will dissect two robust synthetic strategies: the classic acyl chloride-mediated pathway and a milder approach utilizing modern coupling reagents. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of mechanistic theory, detailed experimental protocols, and critical safety considerations to ensure successful and safe synthesis.

Introduction: The Strategic Importance of Amide Synthesis

The amide functional group is one of the most prevalent linkages in nature and pharmacology, forming the backbone of peptides and proteins and serving as a key structural motif in numerous blockbuster drugs.[1][2] The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging due to the formation of a highly unreactive ammonium carboxylate salt from a competing acid-base reaction.[3][4][5] Consequently, the synthesis of amides necessitates the activation of the carboxylic acid to enhance its electrophilicity, thereby facilitating nucleophilic attack by an amine.

This guide focuses on the synthesis of this compound, a potentially valuable building block in the development of novel therapeutic agents. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery. The following sections will provide a detailed examination of reliable methods to achieve this transformation efficiently.

Mechanistic Foundations of Carboxylic Acid Activation

To overcome the inherent low reactivity of carboxylic acids towards amines, a variety of activation strategies have been developed. These can be broadly categorized into two primary approaches: conversion to a highly reactive acyl halide intermediate or the use of a coupling reagent to form an active ester in situ.

The Acyl Chloride Pathway

A traditional and highly effective method involves the conversion of the carboxylic acid to an acyl chloride.[5][] Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are commonly employed for this purpose. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then collapses to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[7][8] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction via the formation of a Vilsmeier reagent.[9] The resulting acyl chloride is a potent electrophile that reacts readily with amines.

The Coupling Reagent Pathway

Modern synthetic chemistry often favors the use of coupling reagents, which offer milder reaction conditions and broader functional group tolerance.[2][10] These reagents activate the carboxylic acid in situ to generate a species susceptible to aminolysis.

  • Carbodiimides (e.g., DCC, EDC): These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][5]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents, often based on hydroxybenzotriazole (HOBt), form an activated HOBt-ester, which is less prone to racemization and reacts efficiently with amines.[1][11][12]

  • N,N'-Carbonyldiimidazole (CDI): CDI is a convenient and safer alternative to phosgene-based reagents.[13] It reacts with a carboxylic acid to form a reactive N-acylimidazole intermediate, releasing carbon dioxide and a molecule of imidazole.[14][15][16][17] The subsequent reaction with an amine is clean, with imidazole being the primary byproduct.[15][16][18]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Protocol 1: Synthesis via the Acyl Chloride Intermediate

This two-step, one-pot procedure leverages the high reactivity of an acyl chloride intermediate. It is a robust and often high-yielding method, particularly suitable for substrates that can tolerate the acidic conditions generated.

A 2-Ethoxy-3,5-difluorobenzoic Acid B Add SOCl₂ (excess) cat. DMF Reflux A->B C 2-Ethoxy-3,5-difluorobenzoyl Chloride (in situ) B->C D Remove excess SOCl₂ (distillation/vacuum) C->D E Dissolve in aprotic solvent (e.g., THF, DCM) D->E F Add aq. NH₄OH (slowly) at 0 °C E->F G Reaction Work-up (Quench, Extract, Wash, Dry) F->G H Purification (Crystallization/Chromatography) G->H I This compound H->I

Caption: Workflow for the synthesis via the acyl chloride route.

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq).

    • Under a fume hood, carefully add thionyl chloride (SOCl₂, ~3-5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. Caution: Ensure the vacuum line is protected with a base trap (e.g., NaOH solution) to neutralize corrosive vapors.

  • Amidation:

    • Dissolve the crude 2-ethoxy-3,5-difluorobenzoyl chloride residue in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated aqueous ammonium hydroxide (~2-3 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If DCM was used, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, dilute HCl (to remove any unreacted ammonia), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Protocol 2: Synthesis via CDI Coupling

This method utilizes N,N'-Carbonyldiimidazole (CDI) as the activating agent. It proceeds under mild, neutral conditions and is advantageous when acid-sensitive functional groups are present. The byproducts are gaseous CO₂ and water-soluble imidazole, simplifying purification.[15][16]

cluster_activation Activation Step cluster_amidation Amidation Step RCOOH R-COOH AcylImidazole Acyl-imidazole Intermediate RCOOH->AcylImidazole + CDI CDI CDI Imidazole Imidazole CO2 CO₂ Amide R-CONH₂ AcylImidazole->Amide + NH₃ Amine NH₃ Imidazole_out Imidazole

Caption: General mechanism for CDI-mediated amide bond formation.

  • Carboxylic Acid Activation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq).

    • Add anhydrous THF or DCM via syringe. Stir until the acid is fully dissolved.

    • Add N,N'-Carbonyldiimidazole (CDI, 1.1-1.2 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the acyl-imidazole can be monitored by the evolution of CO₂ gas.[17]

  • Amidation:

    • In a separate flask, prepare a solution of ammonia in the chosen solvent or use a commercially available solution (e.g., 2 M ammonia in THF).

    • Slowly add the ammonia solution (~1.5-2.0 eq) to the activated carboxylic acid mixture at room temperature.

    • Stir the reaction mixture for 3-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the acyl-imidazole intermediate.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove the imidazole byproduct, followed by saturated NaHCO₃ solution and brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography as described in Protocol 1.

Data Summary and Characterization

CompoundFormulaM.W. ( g/mol )Physical StateKey Hazards
2-Ethoxy-3,5-difluorobenzoic acidC₉H₈F₂O₃202.15SolidIrritant
Thionyl Chloride (SOCl₂)SOCl₂118.97Fuming liquidToxic, Corrosive, Reacts violently with water
N,N'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15Crystalline SolidMoisture-sensitive, Irritant

Expected Characterization of this compound:

  • ¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons (a multiplet), and two broad signals for the -NH₂ protons.

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

  • IR Spectroscopy: Characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₉H₉F₂NO₂).

Critical Safety and Handling Precautions

Adherence to strict safety protocols is paramount when performing these syntheses.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[19][20] It reacts violently with water, releasing toxic gases (HCl and SO₂).[21][22][23]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[19][21] Ensure all glassware is scrupulously dried before use. Emergency shower and eyewash stations must be readily accessible.[21]

    • Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate).

  • N,N'-Carbonyldiimidazole (CDI):

    • Hazards: CDI is a moisture-sensitive solid and an irritant.[14][15]

    • Handling: Store CDI in a desiccator or under an inert atmosphere to prevent hydrolysis.[24] Handle in a dry environment, preferably in a glove box or under a stream of inert gas.[15] Standard PPE should be worn.[15]

  • General Laboratory Practice:

    • Conduct a thorough risk assessment before beginning any experimental work.

    • Maintain a clean and organized workspace.

    • Clearly label all reaction flasks and reagent containers.

    • Be aware of the location and proper use of all safety equipment.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a readily achievable transformation for the proficient chemist. The choice between the robust acyl chloride method and the milder CDI coupling approach will depend on the specific constraints of the overall synthetic route, including functional group compatibility, scale, and available equipment. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely produce this valuable chemical intermediate for application in drug discovery and development.

References

  • Current time information in Kanpur, IN. (n.d.). Google.
  • Carbonyldiimidazole. (n.d.). In Wikipedia.
  • Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis. (n.d.). Srini Chem.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
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Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The emergence of novel chemical entities with therapeutic potential necessitates a rigorous and systematic approach to elucidate their mechanism of action (MoA). This guide provides an in-depth technical framework for investigating the MoA of 2-Ethoxy-3,5-difluorobenzamide, a compound of interest within the broader class of fluorinated benzamides known for their diverse biological activities. In the absence of established data for this specific molecule, we will proceed from a well-founded hypothesis, leveraging the known antibacterial properties of related benzamides that target the essential bacterial cell division protein FtsZ. This document will serve as a comprehensive roadmap, detailing the scientific rationale and step-by-step protocols for a multi-faceted investigation, from initial phenotypic screening to definitive target validation and pathway analysis. Our approach is designed to be a self-validating system, ensuring scientific integrity and providing actionable insights for drug development professionals.

Introduction: The Therapeutic Potential of Fluorinated Benzamides

Benzamide derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] While the specific biological profile of this compound is yet to be fully characterized, its structural similarity to known antibacterial agents warrants a focused investigation into its potential as a novel antimicrobial.

A compelling body of evidence points towards the bacterial cell division protein FtsZ as a primary target for many benzamide-based antibacterials.[3][4] FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring at the mid-cell, a critical step in bacterial cytokinesis.[3] Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to filamentation and eventual cell death, making it an attractive target for new antibiotics.[4][5]

This guide, therefore, puts forth the central hypothesis that This compound exerts its biological effect by inhibiting the function of the bacterial FtsZ protein. The subsequent sections will detail a comprehensive experimental strategy to rigorously test this hypothesis.

Phase 1: Foundational Antibacterial Characterization

The initial phase of our investigation is to confirm the antibacterial activity of this compound and observe its phenotypic effects on bacterial cells. This foundational data is crucial for validating the relevance of our central hypothesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental first step in assessing the potency of a potential antibacterial compound.

Experimental Protocol: Broth Microdilution Assay [6]

  • Preparation of Bacterial Inoculum: Culture a representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strain overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Serial Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC value.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Parameter Description
Bacterial Strains S. aureus (ATCC 29213), E. coli (ATCC 25922)
Media Cation-adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Density ~5 x 10^5 CFU/mL
Compound Concentrations e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL
Incubation 37°C, 18-24 hours
Readout Visual inspection and OD600 measurement
Table 1: Key parameters for the broth microdilution assay.
Cellular Morphology Analysis

Observing the effect of the compound on bacterial cell morphology can provide crucial initial clues about its mechanism of action. Inhibition of cell division typically results in cell elongation or filamentation.[7]

Experimental Protocol: Microscopy of Treated Bacterial Cells

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial culture with this compound at concentrations corresponding to 1x and 2x the predetermined MIC.

  • Incubation: Incubate for a defined period (e.g., 2-4 hours) to allow for phenotypic changes.

  • Sample Preparation: Fix the bacterial cells and stain with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI).

  • Imaging: Visualize the cells using fluorescence microscopy.

  • Analysis: Compare the morphology of treated cells to untreated controls. Look for evidence of cell filamentation and aberrant nucleoid segregation.

G cluster_workflow Cellular Morphology Workflow start Bacterial Culture (Mid-log phase) treatment Treat with This compound (1x and 2x MIC) start->treatment incubation Incubate (2-4 hours) treatment->incubation staining Fix and Stain (Membrane and DNA dyes) incubation->staining imaging Fluorescence Microscopy staining->imaging analysis Analyze for Filamentation imaging->analysis

Figure 1: Workflow for analyzing the effect of this compound on bacterial cell morphology.

Phase 2: In Vitro Target Engagement and Functional Assays

Following the confirmation of antibacterial activity and a filamentous phenotype, the next logical step is to directly investigate the interaction of this compound with our hypothesized target, FtsZ.

FtsZ Polymerization Assay

The hallmark of FtsZ function is its ability to polymerize in the presence of GTP. A direct inhibitor of FtsZ would be expected to interfere with this process. Light scattering is a common method to monitor the polymerization of FtsZ in real-time.[8]

Experimental Protocol: Light Scattering Assay for FtsZ Polymerization [8][9]

  • Protein Purification: Purify recombinant FtsZ protein from a suitable expression system (e.g., E. coli).

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ in a polymerization buffer (e.g., MES buffer with MgCl2 and KCl). Add varying concentrations of this compound.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture.

  • Data Acquisition: Monitor the change in light scattering at a 90-degree angle using a spectrophotometer or fluorometer with a light scattering module (e.g., at 350 nm).

  • Analysis: An increase in light scattering indicates FtsZ polymerization. Compare the rate and extent of polymerization in the presence and absence of the compound.

Component Typical Concentration
Purified FtsZ10-20 µM
Polymerization Buffer50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2
GTP1 mM
This compoundTitration of concentrations
Table 2: Typical reaction components for an FtsZ light scattering assay.
FtsZ GTPase Activity Assay

FtsZ possesses intrinsic GTPase activity that is coupled to its polymerization dynamics.[3] Inhibition of FtsZ function can often be detected as a change in its GTPase activity.

Experimental Protocol: Malachite Green GTPase Assay [8]

  • Reaction Setup: Set up reactions similar to the polymerization assay, containing FtsZ, polymerization buffer, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding GTP.

  • Time-course Sampling: At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding EDTA).

  • Phosphate Detection: Add a malachite green reagent to the quenched reaction. This reagent forms a colored complex with the inorganic phosphate released from GTP hydrolysis.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Analysis: Generate a standard curve with known phosphate concentrations to quantify the amount of GTP hydrolyzed. Compare the rate of GTP hydrolysis in the presence and absence of the compound.

G cluster_GTPase GTPase Activity Assay Workflow setup Reaction Setup: FtsZ, Buffer, Compound initiate Initiate with GTP setup->initiate sampling Time-course Sampling initiate->sampling detect Malachite Green Phosphate Detection sampling->detect measure Measure Absorbance detect->measure analyze Quantify GTP Hydrolysis measure->analyze

Figure 2: Workflow for the malachite green-based FtsZ GTPase activity assay.

Phase 3: Target Validation and Deconvolution

While the in vitro assays provide strong evidence for FtsZ as the target, definitive validation requires demonstrating a direct interaction in a more complex biological context and ruling out other potential targets.

Affinity Chromatography-Mass Spectrometry

This technique, a cornerstone of chemical proteomics, is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[10][11]

Experimental Protocol: Affinity Chromatography [10]

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a soluble lysate from the target bacterial species.

  • Affinity Pull-down: Incubate the immobilized compound with the bacterial lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Thermal Proteome Profiling (TPP)

TPP is a powerful method to identify the cellular targets of a drug by observing changes in the thermal stability of proteins upon ligand binding.[12]

Experimental Protocol: Thermal Proteome Profiling [12]

  • Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control.

  • Temperature Gradient: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis: Quantify the abundance of proteins in the soluble fraction for each temperature point using quantitative mass spectrometry.

  • Data Analysis: A protein that is a direct target of the compound will typically exhibit increased thermal stability, resulting in a shift of its melting curve to higher temperatures.

Concluding Remarks and Future Directions

The systematic application of the experimental framework detailed in this guide will provide a comprehensive understanding of the mechanism of action of this compound. Should the data support our central hypothesis of FtsZ inhibition, further studies would be warranted, including:

  • Structural Biology: Co-crystallization of the compound with FtsZ to elucidate the precise binding site and mode of interaction.

  • Resistance Studies: Generation and characterization of resistant mutants to confirm the on-target activity in vivo.

  • In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of bacterial infection.

This guide provides a robust and scientifically rigorous pathway for the characterization of novel antibacterial candidates, ultimately contributing to the critical effort of developing new therapies to combat antimicrobial resistance.

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potential biological targets of 2-ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 2-ethoxy-3,5-difluorobenzamide

Foreword: A Roadmap for Target Discovery

The field of drug discovery is fundamentally reliant on the precise identification of molecular targets to understand a compound's mechanism of action, predict its therapeutic effects, and anticipate potential toxicities. While the chemical entity this compound is cataloged, its specific biological interactome remains largely unexplored in publicly available literature. This guide, therefore, serves not as a summary of known interactions, but as a strategic whitepaper for researchers and drug development professionals. It outlines a deductive and systematic approach to identifying and validating the potential biological targets of this compound.

Drawing from the broader family of benzamide and difluorobenzamide derivatives, which have demonstrated a wide array of pharmacological activities, we can construct a high-probability landscape of potential targets.[1][2][3][4][5] This document provides the scientific rationale and detailed experimental workflows necessary to navigate this landscape, transforming a novel chemical entity into a potential therapeutic lead.

Part 1: The Benzamide Scaffold - A Privileged Structure in Pharmacology

The benzamide moiety is a well-established pharmacophore, present in numerous approved drugs with diverse therapeutic applications. Its derivatives are known to interact with a variety of biological targets, suggesting that this compound may also exhibit significant biological activity. The addition of difluoro- and ethoxy- groups can substantially alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially conferring novel target affinities and selectivities.

Based on extensive research into structurally related compounds, we can hypothesize four primary classes of potential biological targets for this compound.

Table 1: Hypothesized Target Classes for this compound
Potential Target Class Prominent Examples Therapeutic Area Rationale Based on Analogs Key References
Bacterial Cell Division Proteins FtsZ (Filamentous temperature-sensitive protein Z)Infectious Disease2,6-difluorobenzamide derivatives are potent inhibitors of FtsZ, a crucial protein in bacterial cytokinesis.[1][6][7][8][9][1][6][9]
Central Nervous System (CNS) Receptors Sigma-1 Receptor (S1R), Dopamine D2 ReceptorNeurology, PsychiatryBenzamide derivatives are well-known modulators of CNS receptors, with applications in neurodegenerative diseases and psychiatric disorders.[2][4][5][2][4]
Metabolic Enzymes Glucokinase (GK)Metabolic DisordersSubstituted benzamides have been developed as glucokinase activators for the treatment of type 2 diabetes.[3][3]
Epigenetic Modulators Histone Deacetylases (HDACs)OncologyThe benzamide scaffold is a key feature of several HDAC inhibitors, which are a class of anti-cancer agents.[4][4]

Part 2: A Methodical Approach to Target Identification & Validation

The process of identifying a small molecule's direct biological target(s) is a critical step in drug development.[10][11] This process can be broadly divided into two phases: initial target identification from a complex biological sample and subsequent validation of the putative target(s).

Primary Target Identification Strategies

The initial step involves isolating the protein(s) that directly bind to this compound from a complex mixture, such as a cell lysate. Two major strategies are employed: affinity-based and label-free methods.[10][12]

This classical approach involves immobilizing the small molecule to a solid support to "fish" for its binding partners.[12][13]

  • Causality: The core principle is that the specific, high-affinity interaction between the compound and its target will allow for the selective capture of the target protein, which can then be identified by mass spectrometry.

  • Trustworthiness: This method's validity is contingent on demonstrating that the linkage of the compound to the support does not abolish its biological activity. A negative control, using beads without the immobilized compound, is essential to distinguish true binders from non-specific interactions.

Diagram 1: Affinity-Based Pull-Down Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 2-ethoxy-3,5- difluorobenzamide Linker Linker Synthesis Compound->Linker Beads Immobilization on Solid Support (e.g., Agarose) Linker->Beads Lysate Cell Lysate Incubation Beads->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elution of Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) SDS_PAGE->MassSpec Data Data Analysis & Hit Identification MassSpec->Data

Caption: Workflow for identifying protein targets using affinity chromatography.

Protocol 1: On-Bead Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

  • Immobilization: Covalently attach the linker-modified compound to activated agarose beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a bacterial lysate for FtsZ, a neuronal cell line for CNS targets).

  • Incubation: Incubate the compound-conjugated beads with the cell lysate to allow for protein binding. As a negative control, incubate lysate with unconjugated beads.

  • Washing: Vigorously wash the beads with buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DARTS is a powerful technique that avoids chemical modification of the compound.[10][13]

  • Causality: It operates on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.

  • Trustworthiness: The experiment is self-validating through the inclusion of a vehicle control (e.g., DMSO). A protein that is a true target will show increased stability (i.e., less degradation) in the presence of the compound compared to the control.

Diagram 2: DARTS Experimental Logic

cluster_control Control Arm cluster_treatment Treatment Arm Start Cell Lysate DMSO Add Vehicle (DMSO) Start->DMSO Drug Add 2-ethoxy-3,5- difluorobenzamide Start->Drug Protease_C Add Protease (e.g., Pronase) DMSO->Protease_C Result_C Target Protein is Degraded Protease_C->Result_C Analysis Analysis by Western Blot or Mass Spectrometry Result_C->Analysis Protease_T Add Protease (e.g., Pronase) Drug->Protease_T Result_T Target Protein is Protected & Stable Protease_T->Result_T Result_T->Analysis

Caption: The core principle of the DARTS method for target identification.

Orthogonal Target Validation

Once a list of candidate targets is generated, it is crucial to validate these interactions using independent methods.[14]

CETSA is a technique to verify direct drug-target engagement in a cellular context.

  • Causality: Similar to DARTS, CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When heated, proteins denature and aggregate. A bound ligand increases the temperature at which the target protein denatures.

  • Trustworthiness: By performing the assay in intact cells or cell lysates and generating a full "melting curve" at various temperatures, one can robustly demonstrate a shift in thermal stability only in the presence of the compound, confirming direct engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat each aliquot to a different temperature for a set time (e.g., a gradient from 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble protein against temperature. A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control.

Direct interaction can be confirmed using purified recombinant protein.

  • Biochemical/Enzymatic Assays: If the putative target is an enzyme (e.g., Glucokinase, HDAC), its activity can be measured in the presence and absence of the compound. A dose-dependent change in enzyme activity is strong evidence of direct modulation.

  • Biophysical Interaction Analysis (e.g., Surface Plasmon Resonance - SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity (KD) between the compound and the purified target protein in real-time. This provides quantitative confirmation of a direct interaction.

Part 3: Conclusion - Charting the Path Forward

The journey to elucidate the biological targets of a novel compound like this compound is a systematic process of hypothesis generation, experimental testing, and rigorous validation. By leveraging the known pharmacology of the broader benzamide class, researchers can focus their efforts on high-probability target families, including bacterial cell division machinery, CNS receptors, metabolic enzymes, and epigenetic regulators.

The workflows and protocols detailed in this guide, from broad, unbiased screening methods like affinity chromatography and DARTS to specific validation techniques such as CETSA and SPR, provide a comprehensive toolkit for any research team. The successful identification and validation of a direct biological target are the foundational steps that will unlock the therapeutic potential of this compound and pave the way for its future development.

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An In-Depth Technical Guide to 2-Ethoxy-3,5-difluorobenzamide in Medicinal Chemistry: A Deconstruction and Strategic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Deconstruction

In the landscape of medicinal chemistry, specific molecular arrangements often serve as keystones for entire classes of therapeutic agents. The compound 2-Ethoxy-3,5-difluorobenzamide, while not extensively documented as a standalone agent in current literature, represents a fascinating confluence of three critical structural motifs: the versatile benzamide scaffold, the impactful 3,5-difluoro substitution pattern, and the conformationally influential ortho-ethoxy group. This guide, therefore, moves beyond a simple analysis of a single, sparsely-researched molecule. Instead, we will deconstruct this compound into its core components to provide a deeper, more practical understanding of how these elements are strategically employed in modern drug design. By understanding the why behind each piece, medicinal chemists can better appreciate the potential of this and related scaffolds in their own discovery programs.

Part 1: The 3,5-Difluorobenzamide Moiety - A Scaffold of Enhanced Potential

The introduction of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry, and the 3,5-difluoro substitution pattern is a particularly powerful application of this strategy.[1][2] This arrangement imparts a unique set of electronic and physicochemical properties that can be leveraged to overcome common drug development hurdles.

Modulation of Physicochemical Properties

The strategic placement of two fluorine atoms at the meta positions of the benzamide ring profoundly alters the molecule's electronic landscape. Fluorine's high electronegativity leads to a significant inductive electron withdrawal, which has several important consequences:

  • Increased Acidity of N-H Bond: The electron-withdrawing nature of the fluorine atoms increases the acidity of the amide proton. This can enhance the strength of hydrogen bond donor interactions with biological targets.

  • Reduced Basicity of Carbonyl Oxygen: Conversely, the basicity of the carbonyl oxygen is decreased, which can be crucial for fine-tuning interactions where excessive basicity is detrimental.

  • Impact on Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and penetration into the central nervous system.[3] The 3,5-difluoro pattern contributes to this effect, which must be carefully balanced to maintain adequate aqueous solubility.

Enhanced Metabolic Stability

One of the most compelling reasons to employ the 3,5-difluoro motif is to improve metabolic stability.[1][4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] By placing fluorine atoms at the 3 and 5 positions, medicinal chemists can effectively block potential sites of aromatic hydroxylation, a common metabolic pathway that leads to rapid drug clearance.[3][5][8] This "metabolic shielding" can significantly prolong a drug's half-life and improve its oral bioavailability.

For instance, the anti-nausea drug Aprepitant features a 3,5-bis(trifluoromethyl)phenyl group, a related motif that leverages fluorine to block metabolism and improve CNS penetration.[3]

Modulation of Binding Interactions

The 3,5-difluoro substitution can lead to more favorable interactions within a protein's binding pocket.[9] These can include:

  • Favorable Quadrupole Interactions: The electron distribution of the fluorinated ring can lead to favorable quadrupole-quadrupole interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.[9]

  • Halogen Bonding: Although fluorine is a weak halogen bond donor compared to heavier halogens, under the right circumstances, it can still participate in these stabilizing interactions.

Part 2: The Ortho-Ethoxy Group - A Conformational and Interactive Modulator

The presence of an alkoxy group at the ortho-position of a benzamide is a classic medicinal chemistry tactic to control the molecule's conformation and introduce new points of interaction.

Conformational Control

An ortho-alkoxy group, such as the ethoxy group in our topic compound, can exert significant steric and electronic influence, locking the amide group into a specific orientation relative to the phenyl ring. This is often achieved through the formation of an intramolecular hydrogen bond between the alkoxy oxygen and one of the amide protons. This conformational restriction can be highly beneficial, as it reduces the entropic penalty of binding to a target, potentially leading to higher affinity.

Caption: Intramolecular H-bond in a 2-alkoxybenzamide.

This pre-organization can be critical for fitting into a well-defined binding pocket. Saturated bicyclic structures are sometimes used as bioisosteric replacements for ortho-disubstituted phenyl rings to achieve similar conformational rigidity.[10]

Physicochemical and Pharmacokinetic Impact

The ethoxy group also modifies the compound's overall physicochemical profile:

  • Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a non-substituted analogue.

  • Lipophilicity: The ethyl component adds to the molecule's lipophilicity.

  • Metabolic Stability: While the ethoxy group itself can be a site of metabolism (O-dealkylation), its presence can sterically hinder access to the amide bond by hydrolases, thus improving metabolic stability.

Part 3: Potential Applications and Target Classes

By combining the known activities of related difluorobenzamide scaffolds, we can hypothesize potential therapeutic applications for a molecule like this compound.

Antibacterial Agents: FtsZ Inhibition

A significant body of research has identified benzamides, and particularly fluorinated benzamides, as inhibitors of the bacterial cell division protein FtsZ.[11][12][13][14] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis, making it an attractive target for novel antibiotics.[13][14][15]

The 2,6-difluorobenzamide motif has been shown to be particularly important for potent FtsZ inhibition.[12] While our topic compound has a 3,5-difluoro pattern, the general principle of using a fluorinated benzamide to interact with the FtsZ allosteric binding site is well-established.[11][12] The difluoro motif often engages in key hydrophobic interactions within the binding site.[12]

G Difluorobenzamide as an FtsZ Inhibitor FtsZ FtsZ Protein (Allosteric Site) Inhibition Inhibition of Polymerization FtsZ->Inhibition Leads to CellDivision Bacterial Cell Division Blocked Inhibition->CellDivision Results in Outcome Antibacterial Effect CellDivision->Outcome Causes

Caption: Logical flow of FtsZ inhibition by benzamides.

The ortho-ethoxy group could serve to orient the 3,5-difluorophenyl ring optimally within the allosteric pocket or provide additional interactions to enhance potency.

Part 4: Synthetic Strategy and Methodologies

A plausible and efficient synthesis of this compound would logically proceed through the corresponding benzoic acid intermediate. The overall workflow can be envisioned as a two-stage process: synthesis of the substituted benzoic acid, followed by amidation.

Proposed Synthetic Workflow

G Proposed Synthesis of this compound Step1 Ortho-Formylation (e.g., Reimer-Tiemann or Duff reaction) Intermediate1 2-Hydroxy-4,6-difluorobenzaldehyde Step1->Intermediate1 Step2 Williamson Ether Synthesis (Ethyl iodide, Base) Intermediate1->Step2 Intermediate2 2-Ethoxy-3,5-difluorobenzaldehyde Step2->Intermediate2 Step3 Oxidation (e.g., Pinnick oxidation) Intermediate2->Step3 Intermediate3 2-Ethoxy-3,5-difluorobenzoic Acid Step3->Intermediate3 Step4 Amidation (e.g., SOCl2 then NH4OH, or coupling agent like HATU) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol: Amidation of 2-Ethoxy-3,5-difluorobenzoic Acid

This protocol describes the final, critical step of converting the synthesized benzoic acid intermediate into the target benzamide. This is a self-validating system as the success of the reaction can be monitored by standard analytical techniques.

Objective: To convert 2-Ethoxy-3,5-difluorobenzoic acid to this compound.

Materials:

  • 2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride ((COCl)₂, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq).

    • Add anhydrous DCM to dissolve the acid.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Causality Note: This step converts the carboxylic acid to a more reactive acyl chloride, facilitating nucleophilic attack by ammonia. A catalytic amount of DMF can be added to accelerate this conversion if using oxalyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Amidation:

    • In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath.

    • Slowly add the acyl chloride solution from step 1 to the cold ammonium hydroxide solution via a dropping funnel. Causality Note: This addition must be slow and at low temperature to control the exothermic reaction between the acyl chloride and ammonia/water.

    • A white precipitate of the amide product should form immediately.

    • Stir the resulting mixture vigorously for 30-60 minutes.

  • Work-up and Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The bicarb wash removes any unreacted acid and neutralizes HCl byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or flash column chromatography to obtain the pure this compound.

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 5: Summary and Future Perspectives

While this compound is not a prominent entity in medicinal chemistry literature, a systematic deconstruction of its structure reveals a scaffold with significant potential.

Structural Moiety Key Contributions in Drug Design Potential Advantages
Benzamide Privileged scaffold, H-bond donor/acceptorVersatile, synthetically accessible
3,5-Difluoro Electronic modulation, metabolic blockingEnhanced metabolic stability, improved potency, modulated pKa
Ortho-Ethoxy Conformational constraint, H-bond acceptorIncreased binding affinity (pre-organization), modulated solubility

The true value of this guide lies not in the analysis of a single compound, but in the illustration of a strategic thought process. By understanding how the interplay between the 3,5-difluoro pattern and an ortho-alkoxy substituent can enhance metabolic stability, control conformation, and fine-tune binding interactions, researchers are better equipped to design novel therapeutic agents. The principles discussed herein are broadly applicable and can inform the design of inhibitors for a range of targets, from bacterial FtsZ to kinases and other enzymes where a well-defined aromatic scaffold is required. The continued exploration of such synergistic substitution patterns will undoubtedly pave the way for the next generation of innovative medicines.

References

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Sources

An In-Depth Technical Guide to the Design and Synthesis of Structural Analogs of 2-Ethoxy-3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the design, synthesis, and potential biological evaluation of structural analogs of 2-ethoxy-3,5-difluorobenzamide. As a Senior Application Scientist, the following content is structured to provide not just protocols, but a strategic rationale for medicinal chemistry efforts surrounding this scaffold. We will delve into the core pharmacophoric elements of the title compound, explore scientifically-grounded strategies for analog design through bioisosteric modifications, and provide detailed, actionable synthetic protocols. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to generate novel chemical entities with potentially enhanced therapeutic properties.

Introduction: Deconstructing the this compound Scaffold

The this compound core represents a promising starting point for drug discovery campaigns. Its structure embodies several key features that are frequently exploited in medicinal chemistry to achieve potent and selective biological activity. The strategic placement of substituents on the phenyl ring, combined with the primary amide, suggests a molecule designed to engage in specific interactions with a biological target.

  • The Benzamide Moiety: The primary amide is a crucial functional group capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows it to form strong and specific interactions with amino acid residues in a protein's binding pocket.

  • The Fluorine Substituents: The incorporation of fluorine atoms at the 3 and 5 positions significantly influences the molecule's electronic properties.[1][2] Fluorine is a highly electronegative atom that can alter the pKa of adjacent functional groups and create favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

  • The Ethoxy Group: Positioned ortho to the amide, the ethoxy group can exert a conformational constraint on the amide bond through steric hindrance. This can pre-organize the molecule into a bioactive conformation, potentially increasing its affinity for the target. The oxygen atom can also act as a hydrogen bond acceptor.

The combination of these features suggests that this compound could be a ligand for a variety of biological targets, including enzymes and receptors. The exploration of its structural analogs is therefore a scientifically sound endeavor to probe the structure-activity relationships (SAR) and optimize for desired pharmacological properties.

Strategic Design of Structural Analogs: A Bioisosteric Approach

The design of a focused library of analogs will be guided by the principles of bioisosterism, where functional groups are replaced with other groups that retain similar physicochemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic profiles.[3][4]

Modification of the Amide Functional Group

The primary amide is a common site for metabolic degradation by hydrolases. Its replacement with more stable bioisosteres can lead to compounds with improved in vivo half-lives.[5]

  • Heterocyclic Bioisosteres: Five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are excellent mimics of the amide bond's geometry and hydrogen bonding capabilities.[6][7][8] These heterocycles are generally more resistant to hydrolysis.[5]

  • Trifluoroethylamine: This motif can serve as a non-classical bioisostere of the amide group. The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine and can mimic the electronic character of the carbonyl group.[4][6]

Exploration of the Ortho-Alkoxy Group

The ethoxy group at the 2-position is a key feature to explore for its impact on potency and selectivity.

  • Varying Alkyl Chain Length and Branching: Modulating the size of the alkyl group (e.g., methoxy, isopropoxy) can probe the steric tolerance of the binding pocket.

  • Cyclic Ethers: Replacing the ethoxy group with small cyclic ethers like an oxetane or a tetrahydrofuran ring can introduce conformational rigidity and potentially new interaction vectors.

  • Bioisosteres of the Ether Oxygen: Replacing the oxygen with sulfur (thioether) or a methylene group (alkyl) will systematically probe the importance of the hydrogen bond accepting capability of the ether oxygen.

Probing the Fluorine Substitution Pattern

The number and position of fluorine atoms can be varied to fine-tune the electronic properties of the aromatic ring.

  • Shifting Fluorine Positions: Moving the fluorine atoms to other positions on the ring (e.g., 2,4-difluoro, 2,6-difluoro) can alter the molecule's dipole moment and its interaction with the target.

  • Introduction of Other Halogens: Replacing one or both fluorine atoms with chlorine or bromine can explore the impact of larger, more polarizable halogens on binding affinity.

Synthetic Strategies and Protocols

The synthesis of the proposed analogs will require a multi-step approach, starting from commercially available building blocks. The following section outlines a robust and adaptable synthetic workflow.

Proposed Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the parent compound, this compound, can be extrapolated from the synthesis of similar molecules.[9]

Synthesis_Core A 1,3-Difluorobenzene B 2,4-Difluoronitrobenzene A->B HNO3, H2SO4 C 2-Ethoxy-3,5-difluoronitrobenzene B->C NaOEt, EtOH D 2-Ethoxy-3,5-difluoroaniline C->D Fe, NH4Cl E 2-Ethoxy-3,5-difluorobenzonitrile D->E Sandmeyer Reaction (NaNO2, HCl, CuCN) F 2-Ethoxy-3,5-difluorobenzoic acid E->F NaOH, H2O, heat G 2-Ethoxy-3,5-difluorobenzoyl chloride F->G SOCl2 or (COCl)2 H This compound G->H NH4OH

Caption: Proposed synthetic pathway for this compound.

General Protocol for the Synthesis of Amide Bioisosteres
  • Amidoxime Formation:

    • To a solution of 2-ethoxy-3,5-difluorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

    • Stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the amidoxime.

  • Oxadiazole Ring Formation:

    • To a solution of the amidoxime (1.0 eq) in pyridine, add the desired acyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Heat the reaction mixture to 100 °C for 2-4 hours to facilitate cyclization.

    • Cool the reaction and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for the Synthesis of Analogs with Modified Alkoxy Groups

The synthesis of analogs with different alkoxy groups can be achieved by modifying the nucleophilic aromatic substitution step in the synthesis of the core scaffold.

  • Nucleophilic Aromatic Substitution:

    • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable solvent (e.g., THF, DMF), add the desired sodium alkoxide (1.1 eq) at 0 °C.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry, concentrate, and carry forward the resulting nitrobenzene derivative through the subsequent reduction, Sandmeyer, hydrolysis, and amidation steps as outlined for the core synthesis.

Proposed Biological Evaluation

Given the structural features of the benzamide scaffold, these novel analogs could be screened against a variety of biological targets. The choice of assays will depend on the therapeutic area of interest.

In Vitro Assays
  • Enzyme Inhibition Assays: If targeting a specific enzyme, a direct inhibition assay (e.g., using a fluorescent or colorimetric substrate) should be employed to determine the IC50 values of the synthesized compounds. For instance, based on the literature, acetylcholinesterase inhibition could be a starting point.[10][11]

  • Receptor Binding Assays: For G-protein coupled receptors (GPCRs) or other receptor targets, radioligand binding assays can be used to determine the binding affinity (Ki) of the analogs.

  • Cell-Based Assays: Cellular assays are crucial to assess the functional activity of the compounds. This could include assays for cell viability (e.g., MTT assay), proliferation, or specific signaling pathway modulation (e.g., reporter gene assays).

In Vivo Models

Promising candidates from in vitro screening should be advanced to in vivo models. The choice of animal model will be dictated by the therapeutic indication. For example, if the compounds show antimicrobial activity, an infection model in mice would be appropriate.[12][13]

Data Summary and Interpretation

The collected biological data should be systematically organized to facilitate SAR analysis.

Compound ID R1 (Amide Bioisostere) R2 (Alkoxy Group) IC50 (µM) [Target X] Cellular Potency (EC50, µM)
Parent -CONH2-OEtTBDTBD
Analog 1 1,2,4-Oxadiazole-OEtTBDTBD
Analog 2 -CONH2-OMeTBDTBD
Analog 3 -CONH2-O-iPrTBDTBD

TBD: To be determined

This structured data will allow for the elucidation of key SAR trends. For example, a significant increase in potency upon replacing the amide with an oxadiazole would validate the bioisosteric replacement strategy for improving metabolic stability.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of a focused library of structural analogs. By systematically exploring bioisosteric replacements for the amide and ethoxy groups, and by probing the influence of the fluorine substitution pattern, researchers can efficiently navigate the chemical space around this core structure. The detailed synthetic protocols and proposed biological evaluation cascade offer a clear and actionable path for advancing these compounds from initial concepts to potential lead candidates.

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A Research Framework for the Preliminary Biological Evaluation of 2-Ethoxy-3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The novel chemical entity 2-ethoxy-3,5-difluorobenzamide represents an unexplored molecule within the vast landscape of pharmacologically active compounds. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a fluorinated benzene ring and a benzamide core—suggest a strong rationale for investigating its potential as a therapeutic agent. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects[1]. Furthermore, the incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets[2]. This guide presents a comprehensive, hypothesis-driven framework for conducting the preliminary biological evaluation of this compound, with a primary focus on its potential anticancer and antimicrobial activities. It is intended for researchers, scientists, and drug development professionals as a detailed roadmap for the initial in vitro screening and characterization of this promising compound.

Introduction and Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs[1][3]. Its ability to form stable hydrogen bonds and interact with various biological targets makes it a versatile starting point for drug design[4]. The strategic placement of fluorine atoms on the phenyl ring, as seen in this compound, can significantly modulate the compound's electronic properties and lipophilicity, potentially leading to enhanced biological activity and a favorable pharmacokinetic profile[5].

Given the established anticancer and antimicrobial properties of many fluorinated heterocyclic compounds and benzamide derivatives, we hypothesize that this compound will exhibit cytotoxic effects against cancer cell lines and inhibitory activity against pathogenic microorganisms[6][7]. This document outlines a structured, multi-stage experimental plan to test this hypothesis, beginning with broad screening assays and progressing to more specific mechanistic studies for any identified "hit" activities.

Physicochemical Properties (Predicted)

A preliminary assessment of the physicochemical properties of this compound is crucial for designing appropriate experimental conditions. While experimental data is pending, computational predictions based on its structure can provide initial guidance.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular WeightApprox. 201.17 g/mol Complies with Lipinski's Rule of Five for drug-likeness.
LogP (Lipophilicity)Moderately lipophilicSuggests potential for good membrane permeability.
Hydrogen Bond Donors1 (from the amide N-H)Key for target binding interactions.
Hydrogen Bond Acceptors2 (from the carbonyl O and ethoxy O)Important for solubility and target interactions.
pKaWeakly acidic (amide N-H)Influences ionization state at physiological pH.

Proposed Experimental Workflow: A Roadmap for Discovery

The following workflow provides a logical progression from broad screening to initial mechanistic insights. This approach ensures that resources are allocated efficiently, with more complex assays being performed only after promising initial activity is confirmed.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Preliminary Mechanism of Action A Anticancer Screening (MTT/SRB Assay) C IC50 Determination (Cancer Cell Lines) A->C If Active B Antimicrobial Screening (Broth Microdilution) E MIC Confirmation & MBC Determination (Bacterial/Fungal Strains) B->E If Active D Cytotoxicity Assay (Normal Cell Line) C->D F Apoptosis Assay (Annexin V/PI) D->F If Selective G Cell Cycle Analysis F->G

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Part I: Anticancer Activity Evaluation

The prevalence of fluorinated compounds in anticancer drug development provides a strong basis for investigating this compound in this context[6].

Initial Cytotoxicity Screening

The first step is to assess the compound's ability to inhibit the proliferation of cancer cells using a standard, cost-effective assay.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblast) in appropriate media until they reach ~80% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineTypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung CarcinomaExperimental ResultPositive Control Result
MCF-7Breast AdenocarcinomaExperimental ResultPositive Control Result
HCT-116Colorectal CarcinomaExperimental ResultPositive Control Result
MRC-5Normal Lung FibroblastExperimental ResultPositive Control Result

A promising result would be low micromolar or nanomolar IC₅₀ values against the cancer cell lines and a significantly higher IC₅₀ value for the normal cell line, indicating cancer-selective cytotoxicity.

Preliminary Mechanistic Studies

If selective cytotoxicity is observed, the next logical step is to investigate the mechanism of cell death.

Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat the most sensitive cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are in early apoptosis, and Annexin V/PI double-positive cells are in late apoptosis or necrosis.

An increase in the population of Annexin V-positive cells would suggest that the compound induces apoptosis.

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cleaves cellular substrates

Caption: A hypothetical intrinsic apoptosis pathway that could be investigated.

Part II: Antimicrobial Activity Evaluation

The presence of fluorine and the benzamide core also suggests potential antimicrobial activity[5][7].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative, Candida albicans - Fungus) according to CLSI guidelines.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to create a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be run in parallel.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Profile
Test OrganismTypeThis compound MIC (µg/mL)Control Drug MIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental ResultCiprofloxacin Result
Escherichia coliGram-negativeExperimental ResultCiprofloxacin Result
Candida albicansFungusExperimental ResultFluconazole Result

Activity is considered significant if the MIC values are low, indicating that a small amount of the compound is needed to inhibit microbial growth.

Conclusion and Future Directions

This technical guide outlines a robust and logical strategy for the initial biological characterization of the novel compound this compound. The proposed workflow, focusing on anticancer and antimicrobial screening, provides a solid foundation for identifying any potential therapeutic value. Positive results from this preliminary evaluation would justify progression to more advanced studies, including the elucidation of specific molecular targets, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The structural features of this compound make it a compelling candidate for discovery research, and the methodologies described herein offer a clear path to uncovering its pharmacological potential.

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Methodological & Application

synthesis protocol for 2-ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for 2-ethoxy-3,5-difluorobenzamide

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable fluorinated building block for pharmaceutical and agrochemical research. The protocol details a robust, two-step synthetic sequence commencing with the Williamson ether synthesis to prepare the key intermediate, 2-ethoxy-3,5-difluorobenzoic acid, followed by its conversion to the target amide via an acyl chloride intermediate. The causality behind experimental choices, detailed step-by-step methodologies, and critical process parameters are elucidated to ensure reproducibility and high yield.

Introduction and Strategic Overview

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Difluorobenzamide scaffolds, in particular, are present in a variety of biologically active molecules, including inhibitors of the bacterial cell division protein FtsZ, which represent a promising class of novel antibiotics.[1][2] This guide provides a detailed protocol for the synthesis of this compound, a versatile intermediate for the development of such novel chemical entities.

The selected synthetic strategy involves a two-stage process designed for efficiency and scalability:

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of 2-hydroxy-3,5-difluorobenzoic acid to yield the key intermediate, 2-ethoxy-3,5-difluorobenzoic acid.

  • Amidation via Acyl Chloride: Conversion of the synthesized carboxylic acid into the final benzamide product through a highly reactive acyl chloride intermediate.

This approach was chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting materials.

Synthesis_Workflow A 2-Hydroxy-3,5-difluorobenzoic Acid (Starting Material) B 2-Ethoxy-3,5-difluorobenzoic Acid (Intermediate) A->B Step 1: Williamson Ether Synthesis Reagents: Ethyl Iodide, K₂CO₃ Solvent: DMF C 2-Ethoxy-3,5-difluorobenzoyl Chloride (Reactive Intermediate) B->C Step 2a: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) D This compound (Final Product) C->D Step 2b: Amidation Reagent: Aqueous NH₄OH

Figure 1: Overall two-step synthesis workflow for this compound.

Part I: Synthesis of 2-ethoxy-3,5-difluorobenzoic acid

Principle and Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this specific application, the phenolic proton of 2-hydroxy-3,5-difluorobenzoic acid is first abstracted by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the desired ether linkage.[6]

Causality of Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid moiety.

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide nucleophile relatively "bare" and highly reactive.[6]

  • Ethylating Agent (C₂H₅I): Ethyl iodide is a reactive primary alkyl halide, which is ideal for SN2 reactions, minimizing the potential for competing elimination reactions.[5]

Detailed Experimental Protocol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3,5-difluorobenzoic acid (1.0 eq.).

  • Solvent and Base Addition: Add N,N-Dimethylformamide (DMF) to the flask, followed by the addition of anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes, then add ethyl iodide (C₂H₅I, 1.5 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 using 1 M HCl. A precipitate of 2-ethoxy-3,5-difluorobenzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

Data Summary: Reaction Parameters
ParameterValueRationale
Stoichiometry (Acid:K₂CO₃:EtI)1.0 : 2.5 : 1.5Excess base and alkylating agent drive the reaction to completion.
SolventN,N-Dimethylformamide (DMF)Polar aprotic solvent favors the SN2 mechanism.[6]
Temperature70-80 °CProvides sufficient activation energy without significant side reactions.
Reaction Time4-6 hoursTypical duration for completion, should be confirmed by TLC.
Expected Yield85-95%High efficiency is characteristic of this reaction type.

Part II: Synthesis of this compound

Principle and Rationale

The direct reaction between a carboxylic acid and ammonia to form an amide is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7] To overcome this, the carboxylic acid must first be "activated." A classic and highly effective method is the conversion of the carboxylic acid to an acyl chloride.[8][9]

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, reacting with the carboxylic acid to form the highly electrophilic acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The subsequent addition of an ammonia source, such as concentrated ammonium hydroxide, results in a rapid nucleophilic acyl substitution reaction at the carbonyl carbon, displacing the chloride ion and forming the stable amide bond.

Amidation_Mechanism cluster_0 Step 2a: Activation cluster_1 Step 2b: Nucleophilic Substitution A 2-Ethoxy-3,5-difluorobenzoic Acid B 2-Ethoxy-3,5-difluorobenzoyl Chloride A->B + SOCl₂ - SO₂ - HCl C Ammonia (NH₃) D Tetrahedral Intermediate B->D Nucleophilic Attack E This compound D->E Chloride Elimination

Figure 2: Logical flow of the amidation reaction via an acyl chloride intermediate.

Detailed Experimental Protocol

SAFETY NOTE: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq.). Add thionyl chloride (SOCl₂, 3.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to 60-70°C for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-ethoxy-3,5-difluorobenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated aqueous ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate of the amide will form immediately.

  • Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to obtain this compound as a solid.

Data Summary: Reaction Parameters
ParameterValueRationale
Activating AgentThionyl Chloride (SOCl₂)Efficiently converts the carboxylic acid to a highly reactive acyl chloride.[8]
Ammonia SourceConc. Aqueous NH₄OHReadily available and effective nucleophile for amide formation.
Temperature (Activation)60-70 °CEnsures a reasonable reaction rate for acyl chloride formation.
Temperature (Amidation)0 °CControls the exothermicity of the reaction between the acyl chloride and ammonia.
Reaction Time2-3 hours (Activation) + 0.5 hour (Amidation)Sufficient time for both stages of the reaction.
Expected Yield90-98%This two-stage amidation process is typically very high-yielding.

References

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Application Notes and Protocols for the Amidation of 2-Ethoxy-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry

The benzamide moiety is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents. Its prevalence stems from its ability to form stable amide bonds and engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

2-Ethoxy-3,5-difluorobenzoic acid is a valuable building block in this context. The presence of two fluorine atoms can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the carboxylic acid. The ortho-ethoxy group introduces steric bulk and can influence the conformation of the final amide product, which can be crucial for selective target engagement. This application note provides a comprehensive guide to the successful amidation of this valuable synthetic intermediate, addressing the potential challenges posed by its substitution pattern and offering detailed, field-proven protocols.

Chemical Principles: Activating the Carboxyl Group for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive ammonium carboxylate salt upon mixing. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents. This guide will focus on two of the most robust and widely used classes of coupling reagents: carbodiimides, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), and uronium salts, exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

The choice between these reagents often depends on the specific substrates. For sterically hindered or electron-deficient carboxylic acids and amines, the more reactive uronium salts like HATU are often the reagents of choice due to their high coupling efficiencies and fast reaction rates.[2][3]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation of 2-Ethoxy-3,5-difluorobenzoic Acid

This protocol is a reliable starting point for the amidation of 2-ethoxy-3,5-difluorobenzoic acid with a primary or secondary amine. The addition of HOBt is crucial as it forms an active ester intermediate, which is more reactive than the initial O-acylisourea intermediate formed with EDC alone and helps to suppress side reactions.[1]

Materials:

ReagentMolecular Weight ( g/mol )Molarity (if applicable)Equivalents
2-Ethoxy-3,5-difluorobenzoic acid202.15-1.0
Amine (e.g., Benzylamine)107.15-1.1
EDC·HCl191.70-1.2
HOBt135.12-1.2
N,N-Diisopropylethylamine (DIPEA)129.24-2.5
Anhydrous Dichloromethane (DCM)---
Anhydrous N,N-Dimethylformamide (DMF)--(as needed)
1 M Hydrochloric Acid (HCl)-1 M-
Saturated Sodium Bicarbonate (NaHCO₃)---
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethoxy-3,5-difluorobenzoic acid (1.0 equiv.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be used as a co-solvent.

  • Addition of Amine and HOBt: Add the amine (1.1 equiv.) to the solution, followed by the addition of HOBt (1.2 equiv.).

  • Cooling and Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. To the stirred solution, add DIPEA (2.5 equiv.) dropwise. Slowly add EDC·HCl (1.2 equiv.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Workflow for EDC/HOBt Mediated Amide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 2-ethoxy-3,5-difluorobenzoic acid, amine, and HOBt in anhydrous DCM prep2 Cool reaction mixture to 0°C prep1->prep2 react1 Add DIPEA and EDC·HCl prep2->react1 react2 Stir at room temperature for 12-24h react1->react2 react3 Monitor reaction progress (TLC/LC-MS) react2->react3 workup1 Dilute with DCM and perform aqueous washes (1M HCl, sat. NaHCO3, Brine) react3->workup1 workup2 Dry with MgSO4, filter, and concentrate workup1->workup2 workup3 Purify by flash column chromatography workup2->workup3

Caption: A streamlined workflow for the EDC/HOBt mediated synthesis of amides from 2-ethoxy-3,5-difluorobenzoic acid.

Protocol 2: HATU Mediated Amidation for Challenging Substrates

For sterically hindered amines or when the EDC/HOBt protocol results in low yields, HATU is a more potent coupling reagent. The reaction mechanism involves the formation of a highly reactive OAt-active ester.[2]

Materials:

ReagentMolecular Weight ( g/mol )Equivalents
2-Ethoxy-3,5-difluorobenzoic acid202.151.0
Amine-1.1
HATU380.231.2
DIPEA129.243.0
Anhydrous DMF--

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-ethoxy-3,5-difluorobenzoic acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism of HATU-Mediated Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH R-COOH (2-Ethoxy-3,5-difluorobenzoic acid) RCOO R-COO⁻ RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea (byproduct) Amide R-CO-NHR' (Final Product) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂

Caption: The activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the final amide product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine by protonation.- Steric hindrance from the ortho-ethoxy group.- Switch to a more powerful coupling reagent like HATU.- Ensure anhydrous conditions.- Increase reaction time and/or temperature (e.g., 40-50 °C).- Use a stronger, non-nucleophilic base like DBU in place of DIPEA.
Presence of Unreacted Starting Material - Insufficient equivalents of coupling reagent or amine.- Short reaction time.- Increase the equivalents of the limiting reagent.- Extend the reaction time and continue monitoring by TLC/LC-MS.
Formation of Side Products - Epimerization (if chiral centers are present).- Formation of N-acylurea byproduct with EDC.- Use of HOBt or HOAt additives minimizes racemization.- Ensure efficient purification to remove byproducts. For EDC, aqueous workup is effective at removing the urea byproduct.
Difficult Purification - Similar polarity of product and byproducts.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Characterization of the Final Product

Confirmation of the successful synthesis of the desired amide should be performed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the presence of the amide proton and the correct integration of all signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹).

Conclusion

The amidation of 2-ethoxy-3,5-difluorobenzoic acid is a critical transformation for the synthesis of potentially bioactive molecules. While the steric and electronic nature of this substrate presents unique challenges, the use of appropriate coupling reagents and optimized reaction conditions can lead to high yields of the desired amide products. The protocols outlined in this application note, utilizing either EDC/HOBt for standard couplings or HATU for more challenging substrates, provide robust and reliable methods for researchers in the field of drug discovery and development. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the final product in high purity.

References

  • Wikipedia. (2023). HATU. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152636. [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust purity assessment of 2-ethoxy-3,5-difluorobenzamide, a key intermediate in pharmaceutical and agrochemical synthesis. The purity of such building blocks is critical, as impurities can impact the yield, safety, and efficacy of the final product. This guide details protocols for purity determination and impurity identification using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC). The narrative emphasizes the rationale behind methodological choices and incorporates principles of method validation to ensure data integrity, aligning with industry standards for drug development professionals.

Introduction and Physicochemical Profile

This compound (CAS No. 1017779-70-2) is a fluorinated aromatic compound whose utility in organic synthesis is growing.[1][2] The presence of two fluorine atoms and an ethoxy group can significantly influence the molecule's biological activity and pharmacokinetic properties.[3] Therefore, a rigorous assessment of its chemical purity is a non-negotiable prerequisite for its use in regulated industries.

This application note outlines a strategic workflow for purity analysis, beginning with a primary assay using HPLC, followed by structural confirmation via spectroscopy, and concluding with methods for detecting specific impurity classes. The selection of these methods is directly informed by the compound's inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundNotes & Justification
Molecular Formula C₉H₉F₂NO₂-
Molecular Weight 201.17 g/mol Confirmed by Mass Spectrometry.
Predicted Boiling Point ~305.9 ± 37.0 °C[4] High boiling point suggests low volatility, making HPLC the preferred method for assay over GC.
Predicted pKa ~3.53 ± 0.10 (for the corresponding acid)[4] While the amide is neutral, potential acidic impurities require pH control in the mobile phase.
UV Absorbance Expected UV λmax ~210-280 nmThe aromatic ring is a strong chromophore. UV detection is highly suitable. Similar difluorobenzoic acids have been analyzed by UV spectroscopy.[5]
Appearance White to off-white solidVisual inspection is a preliminary purity check.

Potential Impurities: A Synthesis-Based Perspective

A robust purity method must be capable of separating the main component from its potential process-related impurities. While the exact synthesis route may vary, common pathways allow for the prediction of likely impurities. A plausible synthesis involves the amidation of 2-ethoxy-3,5-difluorobenzoic acid or the ethoxylation of a 2-hydroxy-3,5-difluorobenzamide precursor.

Potential Impurity Classes:

  • Starting Materials: Unreacted 2-ethoxy-3,5-difluorobenzoic acid or 2-hydroxy-3,5-difluorobenzamide.

  • Hydrolysis Products: The primary degradation product is likely 2-ethoxy-3,5-difluorobenzoic acid.

  • Isomeric Impurities: Incomplete regioselectivity during synthesis could lead to other ethoxy-difluorobenzamide isomers.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Ethyl Acetate, Methanol).

The analytical strategy must be designed with sufficient specificity to resolve these and other unknown impurities.

Primary Purity Assay: High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reverse-phase HPLC is the gold standard for the analysis of non-volatile, moderately polar small molecules like this compound. Its aromatic structure provides strong UV absorbance for sensitive detection. A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and separation for aromatic compounds. The addition of formic acid to the mobile phase suppresses the ionization of any acidic impurities (like the corresponding benzoic acid), ensuring sharp, symmetrical peak shapes.[6]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (e.g., 0.5 mg/mL in Diluent) instrument Instrument Setup (Column, Mobile Phase, Flow Rate) prep_std->instrument prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL in Diluent) prep_sample->instrument injection Inject Standard & Samples (e.g., 5 µL) instrument->injection detection UV Detection (e.g., 254 nm) injection->detection integrate Integrate Chromatograms detection->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report Purity_Strategy cluster_primary Primary Analysis cluster_secondary Confirmatory & Identification Sample This compound (Bulk Sample) HPLC HPLC-UV Assay (Purity %) Sample->HPLC GC Headspace GC (Residual Solvents) Sample->GC LCMS LC-MS (MW Confirmation, Impurity ID) Sample->LCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Sample->NMR Final_Report Certificate of Analysis (Complete Purity Profile) HPLC->Final_Report GC->Final_Report LCMS->Final_Report NMR->Final_Report

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-ethoxy-3,5-difluorobenzamide. This application note is intended for researchers, scientists, and drug development professionals. The protocol herein outlines a systematic approach to establish a robust, specific, and accurate analytical method, from initial parameter selection through to full validation in accordance with ICH guidelines.

Introduction: The Analytical Challenge

This compound is an aromatic amide containing two fluorine atoms and an ethoxy group. The analysis of such compounds is critical in pharmaceutical development for purity assessment, stability studies, and quality control. The presence of the benzamide chromophore suggests that UV detection will be a suitable and sensitive method of analysis. Due to the compound's anticipated non-polar character, reversed-phase chromatography is the logical choice for separation. This guide will detail the rationale behind the selection of chromatographic conditions and provide a step-by-step protocol for method development and validation.

Physicochemical Properties and Chromatographic Considerations

A foundational understanding of the analyte's properties is crucial for effective method development.

  • Structure: this compound

    • The presence of the benzene ring and the amide group forms a chromophore that absorbs UV light.

    • The ethoxy group and fluorine atoms contribute to the molecule's overall hydrophobicity.

  • Solubility: The molecule is expected to be soluble in common organic solvents such as acetonitrile and methanol.

Experimental Protocol: Method Development and Validation

This section outlines a systematic approach to developing and validating an HPLC method for this compound.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column is recommended as a starting point due to its versatility and wide use for aromatic compounds. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

    • This compound reference standard

Initial Chromatographic Conditions

The following starting conditions are proposed based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and selectivity for a wide range of non-polar and moderately polar aromatic compounds.
Mobile Phase A WaterThe polar component of the mobile phase in reversed-phase chromatography.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient 70% A to 30% B over 15 minutesA scouting gradient is essential to determine the approximate elution time and optimize the separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection Wavelength 230 nm (with PDA scan from 200-400 nm)Based on the benzamide chromophore; a PDA scan will identify the wavelength of maximum absorbance.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sensitivity requirements.
Experimental Workflow for Method Development

The following diagram illustrates the logical flow for developing the HPLC method.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) prep_standard Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) initial_run Perform Initial Run (Scouting Gradient) prep_standard->initial_run prep_mobile_phase Prepare Mobile Phases (A: Water, B: Acetonitrile) prep_mobile_phase->initial_run eval_chromatogram Evaluate Chromatogram (Retention Time, Peak Shape) initial_run->eval_chromatogram optimize_gradient Optimize Gradient Profile eval_chromatogram->optimize_gradient optimize_mobile_phase Optimize Mobile Phase (e.g., pH, Organic Modifier) optimize_gradient->optimize_mobile_phase specificity Specificity optimize_mobile_phase->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Finalized Analytical Method robustness->final_method

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Protocol for Method Optimization
  • Wavelength Selection: From the initial run with the PDA detector, identify the wavelength of maximum absorbance (λmax) for this compound. This wavelength should be used for all subsequent analyses to ensure maximum sensitivity.

  • Gradient Optimization: Based on the retention time from the scouting gradient, adjust the gradient profile to reduce the run time while maintaining adequate resolution from any impurities. If the peak elutes very early, a shallower gradient or a lower starting percentage of the organic phase may be necessary. If it elutes very late, a steeper gradient or a higher starting percentage of the organic phase can be used.

  • Mobile Phase Composition:

    • Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated. Methanol may offer different selectivity for the analyte and any impurities.

    • pH Adjustment: If peak tailing is observed, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.

  • Column Temperature: Investigate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) on retention time and peak shape. A slightly elevated temperature can reduce viscosity and improve peak efficiency.

  • Flow Rate: The flow rate can be adjusted to optimize the separation and reduce run time. Ensure that the backpressure remains within the operating limits of the HPLC system and column.

Method Validation Protocol

Once the chromatographic conditions are optimized, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1]

The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the resolution of the analyte peak from other peaks and by performing peak purity analysis using a PDA detector.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations to consider include:

    • pH of the mobile phase

    • Mobile phase composition

    • Column temperature

    • Flow rate

    • Different columns (e.g., different lots)

The logical relationship between these validation parameters is illustrated below.

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity & Range (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness (Deliberate Variations) Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Data Presentation and System Suitability

All quantitative data should be summarized in clearly structured tables. Before commencing any validation experiments, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision of the injection and system.
Resolution (Rs) Rs > 2 (between analyte and closest eluting peak)Ensures adequate separation from other components.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of this compound. By following the outlined systematic approach, researchers and analytical scientists can establish a robust, reliable, and accurate method suitable for quality control and research and development in the pharmaceutical industry. The principles and protocols described herein are adaptable and can serve as a template for the analysis of other novel aromatic amides.

References

  • NIST. Benzamide UV/Visible Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. Benzamide. National Center for Biotechnology Information. [Link]

  • Phenomenex. Reversed Phase HPLC Columns.[Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.[Link] (Note: A representative, non-active link is provided as the original may change).

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.[Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.[Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.[Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.[Link]

  • CP Lab Safety. this compound, 98% Purity.[Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.[Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Sources

Unambiguous Structural Elucidation of 2-Ethoxy-3,5-Difluorobenzamide Using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the characterization of 2-ethoxy-3,5-difluorobenzamide using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the fundamental principles, present a robust experimental protocol, and offer an in-depth analysis of the resulting spectrum. The unique structural features of this molecule, particularly the presence of two fluorine atoms on the aromatic ring, introduce complexities in the ¹H NMR spectrum that are critical to understand for unambiguous structure confirmation. This guide explains the causality behind experimental choices and provides field-proven insights for obtaining and interpreting high-quality NMR data for fluorinated aromatic compounds.

Introduction: The Challenge of Characterizing Fluorinated Aromatics

This compound is a substituted aromatic compound representative of structures frequently encountered in pharmaceutical and agrochemical research. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. Consequently, precise and definitive structural characterization is a non-negotiable aspect of the development pipeline.

¹H NMR spectroscopy is a cornerstone analytical technique for structural elucidation.[1] However, the presence of NMR-active nuclei like fluorine (¹⁹F) introduces additional spin-spin couplings that complicate the ¹H spectrum. Understanding and correctly interpreting these ¹H-¹⁹F coupling constants is essential for confirming the substitution pattern of the aromatic ring. This note serves as a comprehensive protocol and interpretation guide for scientists working with this and structurally related molecules.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum provides information based on four key parameters: chemical shift (δ), signal integration, signal multiplicity (splitting pattern), and coupling constants (J). For this compound, the presence of fluorine atoms requires careful consideration of heteronuclear coupling.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms like oxygen and fluorine deshield nearby protons, causing their signals to appear at a lower field (higher ppm value).[2]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of neighboring protons and other NMR-active nuclei, such as ¹⁹F. This interaction, known as J-coupling or scalar coupling, splits a single resonance into a multiplet.[3] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the coupled nuclei.

    • ¹H-¹H Coupling: Occurs between chemically non-equivalent protons, typically over two or three bonds.

    • ¹H-¹⁹F Coupling: Fluorine (¹⁹F) has a spin of I = ½, just like a proton, and couples strongly to protons. This coupling can occur over several bonds (²J, ³J, ⁴J, etc.), and the magnitude of the coupling constant provides invaluable structural information.[4][5] For aromatic systems, ortho, meta, and para H-F couplings are distinct and diagnostic.[6]

Experimental Protocol: From Sample to Spectrum

Acquiring a high-quality, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: NMR Sample Preparation

The objective is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]

Materials:

  • This compound (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • 5 mm NMR tube of good quality[8]

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the benzamide sample directly into a clean, dry vial. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio.[8]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common choice for many organic molecules. DMSO-d₆ is an excellent alternative if solubility is an issue and is particularly useful for observing exchangeable protons like those of the amide group.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume ensures a sufficient sample height (4-5 cm) for detection in a standard NMR probe.[1][7]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Transfer the sample solution through the filtered pipette into the NMR tube.[8] This step removes any suspended microparticles that can disrupt the magnetic field homogeneity and degrade spectral resolution.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identifier.

Protocol 2: Data Acquisition

This protocol outlines standard parameters for a 1D ¹H NMR experiment on a 400 MHz (or higher) spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. This step ensures field stability during the experiment. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp lines and high resolution.

  • Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation for accurate integration, especially in quantitative studies.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like Tetramethylsilane (TMS) at 0 ppm.[2]

Workflow for NMR Characterization

The overall process from sample preparation to final structural confirmation follows a logical sequence, as illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Assign Signals (δ, Integration, Multiplicity) calibrate->assign coupling Analyze J-Coupling (H-H & H-F) assign->coupling confirm Confirm Structure coupling->confirm

Caption: Workflow for the ¹H NMR characterization of this compound.

Spectral Analysis and Interpretation

The structure of this compound dictates a unique ¹H NMR spectrum. Below is a detailed prediction and explanation of the signals.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in this compound.

Expected ¹H NMR Signals (Solvent: CDCl₃)
Signal AssignmentProtonsApprox. δ (ppm)MultiplicityCoupling Constants (J) in HzRationale
-CONH₂ 2H5.5 - 7.5Broad Singlet (br s)N/AAmide protons; chemical shift is concentration/solvent dependent. Broad due to quadrupole effects of ¹⁴N and chemical exchange. Signal will disappear upon D₂O exchange.[9]
Ar-H⁶ 1H~7.3 - 7.5Doublet of Doublets of Doublets (ddd)³J(H⁶-F⁵) ≈ 8-10 (ortho)⁴J(H⁶-H⁴) ≈ 2-3 (meta)⁵J(H⁶-F³) ≈ 2-3 (para)Deshielded by the adjacent electronegative fluorine at C5. Exhibits strong ortho coupling to F⁵, weaker meta coupling to H⁴, and very weak para coupling to F³.
Ar-H⁴ 1H~6.8 - 7.0Doublet of Triplets (dt) or Triplet of Doublets (td)³J(H⁴-F³) ≈ 8-10 (ortho)³J(H⁴-F⁵) ≈ 8-10 (ortho)⁴J(H⁴-H⁶) ≈ 2-3 (meta)Coupled to two adjacent fluorine atoms with similar coupling constants, which may appear as a triplet. This "triplet" is further split by the meta-proton H⁶ into a doublet.
-OCH₂CH₃ 2H~4.1 - 4.2Quartet (q)³J(H-H) ≈ 7.0Protons are on a carbon attached to a highly electronegative oxygen atom, resulting in a downfield shift.[10] Split into a quartet by the three adjacent methyl protons.
-OCH₂CH₃ 3H~1.4 - 1.5Triplet (t)³J(H-H) ≈ 7.0Typical chemical shift for an aliphatic methyl group adjacent to a methylene group. Split into a triplet by the two adjacent methylene protons.[11]

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Troubleshooting Common Issues

  • Broad Amide (-NH₂) Peak: The amide proton signals are often broad and may not integrate perfectly to two protons. This is normal. To confirm their identity, perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amide peak will disappear.[9]

  • Presence of Rotamers: Rotation around the C-N amide bond can be slow on the NMR timescale, leading to the appearance of two distinct sets of signals (rotational isomers or rotamers), especially for protons near the amide group.[9] A variable temperature (VT) NMR experiment can confirm this; as the temperature increases, the signals for the two rotamers will broaden and coalesce into a single averaged signal.

  • Water Impurity: A peak around 1.56 ppm (in CDCl₃) or 3.33 ppm (in DMSO-d₆) often indicates the presence of water. Using high-purity, dry solvents and glassware can minimize this.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. A thorough understanding of the influence of the fluorine substituents on both the chemical shifts and the proton coupling patterns is paramount for an accurate and confident interpretation of the spectrum. The protocols and analytical framework provided in this application note offer a reliable system for researchers to obtain high-quality data and perform unambiguous structural elucidation of this and similar fluorinated molecules, ensuring scientific integrity in drug discovery and development workflows.

References

  • Benchchem. Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

  • Aguilar, J. A., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing.

  • Benchchem. Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.

  • Benchchem. Applications of Fluorine NMR in Drug Discovery: Application Notes and Protocols.

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide.

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR.

  • Environmental Science & Technology. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications.

  • Shared Instrumentation Facility, Department of Chemistry. (2020). NMR Sample Preparation.

  • Sathyamoorthy, B., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.

  • University of Leicester. How to make an NMR sample.

  • Nie, N., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International.

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

  • Gerig, J. T. Fluorine NMR.

  • ResearchGate. (2007). Coupling of Protons with Fluorine.

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.

  • Oregon State University. 1H NMR Chemical Shifts.

  • Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry.

  • Chemistry Steps. NMR Chemical Shift Values Table.

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The Strategic Utility of 2-Ethoxy-3,5-Difluorobenzamide in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 2-Ethoxy-3,5-difluorobenzamide emerges as a highly valuable, yet underexplored, synthesis intermediate. Its unique substitution pattern—a primary amide, an ortho-ethoxy group, and a meta-difluorinated phenyl ring—offers a confluence of reactive handles and modulating electronic effects. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the strategic applications of this compound as a precursor to complex molecular architectures, particularly in the realm of heterocyclic chemistry. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthesis intermediate is fundamental to its effective application. While extensive experimental data for this compound is not widely published, the following table summarizes its predicted and inferred properties based on the analysis of structurally related compounds.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₉H₉F₂NO₂-
Molecular Weight 201.17 g/mol -
Appearance White to off-white solidAnalogy to other benzamides[1]
Melting Point 130-150 °C (estimated)Analogy to substituted benzamides
Boiling Point ~306 °C (Predicted)ChemicalBook[2]
pKa ~3.5 (Predicted)ChemicalBook[2]
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterGeneral solubility of benzamides[1]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.8-8.2 (br s, 1H, NH), 7.4-7.6 (m, 1H, Ar-H), 7.1-7.3 (m, 1H, Ar-H), 7.0-7.2 (br s, 1H, NH), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.5 (C=O), 158.0 (d, JCF = 245 Hz, C-F), 155.5 (d, JCF = 245 Hz, C-F), 148.0 (d, JCF = 10 Hz, C-OEt), 135.0 (d, JCF = 10 Hz, C-CONH₂), 110.0 (dd, JCF = 25, 5 Hz, Ar-CH), 105.0 (dd, JCF = 25, 5 Hz, Ar-CH), 65.0 (OCH₂CH₃), 14.5 (OCH₂CH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -110 to -115 (m), -118 to -123 (m).

  • IR (KBr, cm⁻¹): 3350-3150 (N-H stretch), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1300-1100 (C-F stretch).

  • Mass Spectrometry (EI): m/z 201 (M⁺), 184, 156, 128.

Synthesis of this compound: A Plausible Synthetic Pathway

Synthesis_Pathway A 2-Hydroxy-3,5-difluorobenzoic acid B 2-Ethoxy-3,5-difluorobenzoic acid A->B  Step 1: Williamson Ether Synthesis (EtI, K₂CO₃, Acetone, reflux) C This compound B->C  Step 2: Amidation (1. SOCl₂, cat. DMF 2. aq. NH₃)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 2-Ethoxy-3,5-difluorobenzoic Acid (Williamson Ether Synthesis)

This protocol describes the ethylation of the phenolic hydroxyl group of 2-hydroxy-3,5-difluorobenzoic acid. The causality behind this choice is the high efficiency and selectivity of the Williamson ether synthesis for phenolic substrates. The use of a carbonate base is crucial to deprotonate both the phenol and the carboxylic acid, allowing for selective O-alkylation of the more nucleophilic phenoxide.

Materials:

  • 2-Hydroxy-3,5-difluorobenzoic acid

  • Iodoethane (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2-hydroxy-3,5-difluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone, add iodoethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with 2 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-ethoxy-3,5-difluorobenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound (Amidation)

This protocol details the conversion of the synthesized carboxylic acid to the primary amide. The two-step procedure involving the formation of an acyl chloride intermediate is a classic and reliable method for the synthesis of primary amides from carboxylic acids.

Materials:

  • 2-Ethoxy-3,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Aqueous ammonia (NH₃), concentrated

  • Ice bath

Procedure:

  • To a solution of 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to a vigorously stirred, ice-cold solution of concentrated aqueous ammonia.

  • Stir the resulting mixture for 1 hour at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Application as a Synthesis Intermediate: Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest. The ortho-alkoxy benzamide motif is a well-established precursor for the construction of quinolones and other fused heterocyclic systems.

Application 1: Synthesis of Fluorinated Quinolone Derivatives

Quinolones are a prominent class of antibacterial agents. The following protocol outlines a representative synthesis of a 6,8-difluoro-7-ethoxy-quinolone scaffold from this compound, based on established quinolone synthesis methodologies.[3][4]

Quinolone_Synthesis A This compound B Vilsmeier-Haack Adduct A->B  Vilsmeier-Haack Reaction (POCl₃, DMF) C β-Enaminone B->C  Reaction with β-ketoester D 6,8-Difluoro-7-ethoxy-quinolone C->D  Thermal Cyclization

Caption: Representative pathway for the synthesis of a quinolone scaffold.

Protocol 3: Representative Synthesis of a 6,8-Difluoro-7-ethoxy-quinolone

  • Vilsmeier-Haack Reaction: Treat this compound with the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) to form the corresponding iminium salt.

  • Condensation: React the in-situ generated iminium salt with a suitable β-ketoester (e.g., ethyl acetoacetate) in the presence of a base to form a β-enaminone intermediate.

  • Cyclization: Subject the β-enaminone to thermal or acid-catalyzed cyclization to afford the target 6,8-difluoro-7-ethoxy-quinolone derivative. This cyclization proceeds via an intramolecular nucleophilic attack of the enamine nitrogen onto the benzamide carbonyl, followed by dehydration.

Application 2: Synthesis of Fused Benzimidazole Derivatives

The ortho-alkoxy benzamide functionality can also serve as a precursor for the synthesis of fused benzimidazole systems, which are prevalent in many biologically active molecules. This transformation typically involves a reductive cyclization strategy.

Benzimidazole_Synthesis A This compound B Ortho-Nitro Intermediate A->B  Nitration (HNO₃, H₂SO₄) C Ortho-Amino Intermediate B->C  Reduction (e.g., Fe/HCl or H₂, Pd/C) D Fused Benzimidazole C->D  Cyclization with Aldehyde or Carboxylic Acid

Caption: Plausible route to fused benzimidazoles.

Protocol 4: Representative Synthesis of a Fused Benzimidazole

  • Nitration: Introduce a nitro group at the ortho position to the amide via electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

  • Reduction: Reduce the nitro group to an amine using standard conditions such as iron in acidic media or catalytic hydrogenation.

  • Cyclization: React the resulting ortho-amino benzamide with an aldehyde or a carboxylic acid (or its derivative) under appropriate conditions to effect cyclization and form the fused benzimidazole ring system.[5]

Best Practices and Safety Considerations

As with all fluorinated organic compounds, appropriate safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7] Avoid the formation of dust and aerosols.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hazard Statements (Inferred):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[6]

Conclusion

This compound represents a promising and versatile intermediate for organic synthesis. Its unique structural features provide a platform for the construction of complex, fluorine-containing molecules, particularly heterocyclic systems of interest in pharmaceutical and agrochemical research. The protocols and applications detailed in this guide, while based on established chemical principles and analogous transformations, provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. Rigorous adherence to safety protocols is paramount throughout all experimental procedures.

References

  • Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides by Wang. ResearchGate. Available at: [Link]

  • Lai, Z., Wang, C., Li, J., & Cui, S. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Letters, 22(5), 2017–2021. Available at: [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 24957–24965. (2020-09-21). Available at: [Link]

  • Palladium‐Catalyzed ortho‐Alkoxylation of Tertiary Benzamides: H2SO4 as an Effective Additive. ResearchGate. Available at: [Link]

  • One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers. (2018). Available at: [Link]

  • Benzamides: Sulpiride. Pharmaguideline. Available at: [Link]

  • Amide-Directed Ru-Catalyzed Hydrodemethoxylation of ortho-Methoxy-Benzamides and -Naphthamides: A DoM Reaction Counterpart. Organic Letters, 20(10), 3024–3028. (2018-04-30). Available at: [Link]

  • Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. ResearchGate. (2016-11). Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260-305. (2019-02-14). Available at: [Link]

  • orthoBenzoxylation of NAlkyl Benzamides with Aromatic Acids Catalyzed by Ruthenium(II) Complex. ResearchGate. (2014-02-26). Available at: [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. The Journal of Organic Chemistry, 83(15), 8036–8048. (2018-07-06). Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 134. (2021-01-03). Available at: [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834. (2022-07-01). Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(21), 3959. (2019-11-01). Available at: [Link]

  • Fluorinated benzoyl compounds. Google Patents. (1988-08-12).
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  • ortho‐Arylation reaction of benzamides. ResearchGate. (2021-06). Available at: [Link]

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Application Notes and Protocols for FtsZ Inhibitors Based on the 2-Ethoxy-3,5-difluorobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Front in the War Against Antimicrobial Resistance

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1][2] This escalating crisis necessitates the discovery and development of novel antibacterial agents that operate via new mechanisms of action. A highly promising and validated target in this endeavor is the Filamentous temperature-sensitive Z (FtsZ) protein.[1][3]

FtsZ is an essential and highly conserved bacterial protein, a prokaryotic homolog of eukaryotic tubulin.[1][4] It plays a central role in bacterial cell division by polymerizing in a GTP-dependent manner at the mid-cell to form the Z-ring.[5][6] This dynamic structure acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.[1][3] The inhibition of FtsZ disrupts Z-ring formation, leading to a blockade of cytokinesis, which typically manifests as cell filamentation in rod-shaped bacteria and ultimately results in cell death.[6][7] Because FtsZ is absent in eukaryotes and shares low sequence identity with tubulin, it represents an ideal target for developing selective antibacterial agents.[1][3]

Among the most potent classes of FtsZ inhibitors are derivatives of benzamide, particularly those built upon the 2,6-difluorobenzamide scaffold.[2][8][9] This guide focuses on a specific, promising chemotype: 2-ethoxy-3,5-difluorobenzamide . This scaffold serves as a foundational structure for designing novel inhibitors that allosterically modulate FtsZ function, offering a powerful tool for both fundamental research and therapeutic development.

Mechanism of Action: Allosteric Modulation of FtsZ Dynamics

Unlike inhibitors that compete with GTP at the nucleotide-binding site, benzamide derivatives, including the this compound class, typically bind to a distinct, allosteric site.[4][8][10] This site is located in an interdomain cleft between the N-terminal GTP-binding domain and the C-terminal domain.[4][10]

Binding of these inhibitors to the allosteric site induces conformational changes in the FtsZ protomer. This can have multiple downstream effects, but a common mechanism is the promotion and stabilization of FtsZ polymers.[11] While this may seem counterintuitive for an "inhibitor," the resulting polymers are hyperstable and non-functional.[11] They disrupt the delicate and essential dynamic instability of the Z-ring, which is necessary for its proper constriction.[5] This aberrant polymerization effectively sequesters FtsZ into inactive assemblies, preventing the formation of a functional Z-ring and halting cell division.[11]

FtsZ_Inhibition_Pathway cluster_cycle Normal FtsZ Polymerization Cycle FtsZ_GDP FtsZ-GDP (Inactive Monomer) FtsZ_GTP FtsZ-GTP (Active Monomer) FtsZ_GDP->FtsZ_GTP Nucleotide Exchange Protofilament Protofilament Assembly (Z-Ring Formation) FtsZ_GTP->Protofilament Polymerization Aberrant_Polymer Hyperstable, Non-functional Polymers FtsZ_GTP->Aberrant_Polymer Binding to Allosteric Site Hydrolysis GTP Hydrolysis Protofilament->Hydrolysis Within Polymer Protofilament->Aberrant_Polymer Aberrant Stabilization Hydrolysis->FtsZ_GDP Depolymerization Inhibitor 2-Ethoxy-3,5- difluorobenzamide Scaffold

Figure 1: FtsZ polymerization cycle and point of inhibition.

Protocol 1: FtsZ Polymerization Assay by Light Scattering

This is a primary biochemical assay to directly visualize the effect of inhibitors on the assembly dynamics of FtsZ protofilaments in real-time.

Principle: The polymerization of FtsZ monomers into larger protofilaments increases the scattering of light in a solution. This change is monitored over time using a fluorometer or a dedicated light scattering instrument, with both excitation and emission wavelengths set to the same value (e.g., 350 nm).[12] An increase in the light scattering signal indicates polymer formation.

Materials and Reagents:

  • Purified FtsZ protein (e.g., from Bacillus subtilis or Staphylococcus aureus)

  • Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[12]

  • Guanosine triphosphate (GTP) stock solution (10 mM in PB)

  • Test compound stock solution (e.g., 10 mM in 100% DMSO)

  • Control inhibitor (e.g., PC190723)

  • Fluorometer with a thermostatted cuvette holder

  • Low-volume quartz cuvette

Experimental Workflow:

Figure 2: Workflow for the FtsZ light scattering assay.

Step-by-Step Protocol:

  • Preparation: Set the fluorometer's excitation and emission wavelengths to 350 nm and the slit width to 1.5 nm.[12] Equilibrate the cuvette holder to 30°C.[12]

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding components in the following order:

    • Polymerization Buffer

    • Test compound (at desired final concentration, ensure final DMSO is ≤1%)

    • Purified FtsZ protein (to a final concentration of ~12.5 µM).[12]

    • Pro-Tip: Prepare a "no inhibitor" control (with DMSO vehicle) and a positive control with a known FtsZ inhibitor.

  • Baseline Reading: Transfer the mixture to the pre-warmed cuvette. Place it in the fluorometer and record the baseline light scattering signal for 5-8 minutes to ensure stability.[12]

  • Initiation: Pause the reading, add GTP to a final concentration of 1 mM to initiate polymerization, mix gently by pipetting, and immediately resume data collection.[12]

  • Data Collection: Monitor the light scattering signal for 15-20 minutes until the reaction reaches a plateau.

  • Data Analysis: Plot the light scattering intensity versus time. Compare the curves for the test compound against the no-inhibitor control. An inhibitor that promotes polymerization will show a faster and/or higher signal plateau, while one that destabilizes polymers will show a reduced signal.

Troubleshooting:

  • No Polymerization Signal: Check the activity of the FtsZ protein and the integrity of the GTP stock. Ensure the buffer composition is correct.

  • Signal Drift: Allow all components to fully equilibrate to the reaction temperature before starting the measurement.

Protocol 2: FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is intrinsically linked to its polymerization dynamics. It is a robust method for determining inhibitor potency (IC₅₀).[5]

Principle: The GTPase activity of FtsZ is measured by quantifying the amount of inorganic phosphate (Pi) released during the hydrolysis of GTP to GDP. A common method is the colorimetric malachite green assay, where a reagent complex binds to free phosphate, producing a colored product that can be measured by absorbance.[3][5][13]

Materials and Reagents:

  • Purified FtsZ protein

  • Assay Buffer: 50 mM MOPS (pH 6.5), 200 mM KCl, 5 mM MgCl₂.[3]

  • GTP stock solution (10 mM in Assay Buffer)

  • Test compound serial dilutions

  • Phosphate standard solution

  • Malachite Green Reagent (commercial kits available, e.g., from BioAssay Systems).[3]

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Sources

Application Notes & Protocols for the In Vitro Evaluation of 2-Ethoxy-3,5-Difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of specific substitutions, such as ethoxy and difluoro groups, can significantly modulate a compound's physicochemical properties and biological activity, offering pathways to enhanced potency, selectivity, and metabolic stability.[2][3] This guide provides a comprehensive framework for the systematic in vitro evaluation of novel 2-ethoxy-3,5-difluorobenzamide derivatives. We present a tiered approach, beginning with broad assessments of cellular viability and progressing to specific target engagement and mechanism of action studies. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to rigorously characterize this promising class of compounds.

Rationale and Strategic Workflow

The Scientific Premise: The this compound core represents a strategic starting point for inhibitor design. The fluorine atoms can enhance binding affinity through electrostatic interactions and block metabolic degradation, while the ethoxy group can be oriented to probe specific pockets within a target's active site.[3] Benzamide derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often through the inhibition of key enzymes or the modulation of cellular signaling pathways.[1][4][5]

A Tiered Testing Cascade: A logical and resource-efficient evaluation of a library of new chemical entities (NCEs) follows a tiered progression. This workflow ensures that the most promising compounds are advanced while minimizing effort on inactive or non-specific derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Library (this compound derivatives) B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B Initial Assessment C Biochemical Enzyme Assay (e.g., Kinase, PARP) B->C Active 'Hits' Advance E {IC50 / Ki Determination} C->E D Receptor Binding Assay (e.g., GPCRs) D->E F Cellular Pathway Analysis (Western Blot) E->F Potent Compounds Advance G Confirmation of Cellular Target Modulation F->G

Caption: A tiered workflow for in vitro evaluation.

Protocol: Cell Viability Assessment (MTT Assay)

This initial screen identifies compounds with cytotoxic or cytostatic effects, which is particularly relevant for oncology programs. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]

Principle of Causality: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Scientist's Note: Include the following essential controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Medium Blank: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[8] Incubate for 4 hours at 37°C.

    • Rationale: This incubation period allows for sufficient formazan crystal formation within viable cells. Visually inspect the wells for the formation of purple precipitates.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocols: Target-Specific Enzyme Inhibition

Once a compound demonstrates cellular activity, the next step is to determine if this activity is mediated by a specific molecular target. Benzamide derivatives are known inhibitors of various enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs) like Tankyrase.[11][12][13]

Casein Kinase 1 (CK1) Inhibition Assay

CK1 is a family of serine/threonine kinases implicated in various cellular processes, and its dysregulation is linked to diseases like cancer.[13][14]

Principle of Causality: This assay measures the ability of a compound to inhibit the transfer of a phosphate group from ATP to a specific substrate by the CK1 enzyme. The reduction in phosphorylation is quantified, often using a radiometric or luminescence-based method.[12][15] The ATP concentration used should be close to the Michaelis constant (Kₘ) for the enzyme to ensure the reliable comparison of inhibitor potencies (IC₅₀ values).[12]

Step-by-Step Methodology (Luminescence-Based):

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), recombinant human CK1δ or CK1ε enzyme, a suitable peptide substrate, and ATP.

  • Reaction Setup: In a 96-well white plate, add the following to each well:

    • CK1 enzyme (at a final concentration determined by prior enzyme titration).

    • Test compound at various concentrations or vehicle (DMSO).

    • Peptide substrate.

  • Inhibitor Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Normalize the data to controls (no inhibitor = 0% inhibition; no enzyme = 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Tankyrase (TNKS) Inhibition Assay

Tankyrases (TNKS1/2) are PARP family members that regulate the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[11][16] Tankyrase inhibitors stabilize the β-catenin destruction complex, leading to reduced Wnt signaling.[17]

Principle of Causality: This assay quantifies the PARsylation (poly-ADP-ribosylation) activity of the Tankyrase enzyme. In this colorimetric protocol, TNKS uses NAD⁺ as a substrate. The assay measures the consumption of NAD⁺, which is inversely proportional to the inhibitory activity of the test compound.[16]

Step-by-Step Methodology (Colorimetric):

  • Reaction Setup: In a 96-well plate, add recombinant TNKS1 or TNKS2 enzyme in assay buffer.

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives or a known TNKS inhibitor (e.g., XAV939) as a positive control.[16] Include a no-inhibitor control.

  • Reaction Initiation: Add the substrate, NAD⁺, to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Developing: Add a developing reagent that produces a colored product from the remaining NAD⁺.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader. The signal intensity will be lower in wells with high enzyme activity (more NAD⁺ consumed) and higher in wells with effective inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Protocol: Cellular Mechanism of Action (Western Blot)

After confirming potent target inhibition in a biochemical assay, it is crucial to verify that the compound modulates the intended pathway within a cellular context. Western blotting is a cornerstone technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[18][19]

Wnt/β-catenin Pathway Modulation Analysis

This protocol directly follows the Tankyrase inhibition assay to confirm that enzyme inhibition translates to the expected downstream cellular effects: stabilization of Axin and subsequent reduction of β-catenin.[16][17]

G cluster_Wnt Wnt/β-catenin Pathway cluster_Destruction Destruction Complex cluster_tnks Wnt/β-catenin Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Axin Axin LRP->Axin Inactivates BetaCatenin β-catenin Axin->BetaCatenin Phosphorylates for Degradation APC APC GSK3b GSK3β CK1 CK1 Proteasome Proteasome Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF/LEF Genes Target Gene Transcription TCF->Genes Tankyrase Tankyrase (TNKS) Tankyrase->Axin PARsylates for Degradation Inhibitor 2-ethoxy-3,5- difluorobenzamide Derivative Inhibitor->Tankyrase INHIBITS

Caption: Wnt pathway showing Tankyrase inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a suitable cancer cell line with an active Wnt pathway (e.g., DLD-1) in 6-well plates.[17] Once confluent, treat the cells with various concentrations of the lead this compound derivative for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold 1X PBS. Lyse the cells by adding 100 µL of 1X SDS sample buffer per well, scraping the cells, and transferring the lysate to a microcentrifuge tube.[19]

  • Lysate Processing: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes, then centrifuge to pellet debris.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Key Primary Antibodies:

      • Anti-Axin1 or Anti-Axin2

      • Anti-β-catenin

      • Anti-GAPDH or Anti-β-actin (as a loading control)

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins (Axin, β-catenin) to the loading control. An effective Tankyrase inhibitor should show an increase in Axin protein levels and a corresponding decrease in β-catenin levels compared to the vehicle-treated control.[16]

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison of compound activities.

Table 1: Cytotoxicity of this compound Derivatives in DLD-1 Cells

Compound ID IC₅₀ (µM) after 72h
EX-DFB-01 5.2 ± 0.6
EX-DFB-02 12.8 ± 1.1
EX-DFB-03 > 50

| Doxorubicin | 0.8 ± 0.1 |

Table 2: In Vitro Enzyme Inhibition Potency

Compound ID TNKS1 IC₅₀ (nM) TNKS2 IC₅₀ (nM) CK1δ IC₅₀ (nM)
EX-DFB-01 15.4 ± 2.1 11.2 ± 1.5 > 10,000
EX-DFB-02 89.7 ± 9.3 75.4 ± 8.0 > 10,000

| XAV939 | 13.4 ± 1.9 | 4.0 ± 0.5 | Not Tested |

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kirubakaran, P., et al. (2014). Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach. RSC Advances. [Link]

  • Pasha, M. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Methodologies. [Link]

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  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Shishodia, S., et al. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. [Link]

  • Chen, J., et al. (2018). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. [Link]

  • Zhang, L., et al. (2018). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules. [Link]

  • University of Macau. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. [Link]

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  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

  • Haladova, K., et al. (2021). Targeting Casein Kinase 1 (CK1) in Hematological Cancers. International Journal of Molecular Sciences. [Link]

  • American Association for Cancer Research. (2025). Abstract 5598: First-in-class casein kinase 1 alpha inhibitors for overcoming treatment related resistance in AML and pancreatic cancer. [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

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  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

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  • ResearchGate. (2012). In vitro enzymatic assay. [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Note and Protocols for Antibacterial Activity Screening of 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzamide Scaffolds in Antibacterial Drug Discovery

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Within the landscape of medicinal chemistry, benzamide and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[2][3][4] The inherent versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antibacterial potential of a novel benzamide derivative, 2-ethoxy-3,5-difluorobenzamide.

While specific data on this compound is nascent, the broader family of benzamide derivatives has demonstrated significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1] Studies have reported Minimum Inhibitory Concentration (MIC) values for various benzamide derivatives in the low microgram per milliliter range, highlighting their potency.[2][5][6] The mechanism of action for some benzamide derivatives has been linked to the inhibition of essential bacterial proteins, such as FtsZ, a key player in bacterial cell division.[7] This suggests that this compound may exert its antibacterial effect through a similar or novel mechanism, warranting a thorough investigation of its activity spectrum.

This document outlines standardized and validated protocols for determining the antibacterial efficacy of this compound, adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), the globally recognized authority for antimicrobial susceptibility testing.[8][9][10] By following these detailed methodologies, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical and clinical development.

Experimental Design and Workflow

A systematic approach is crucial for the comprehensive evaluation of a novel compound's antibacterial properties. The following workflow provides a logical progression from initial screening to a more detailed characterization of the compound's activity.

Antibacterial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Bactericidal Activity A Compound Preparation (this compound) C Disk Diffusion Assay (Qualitative Assessment) A->C B Selection of Bacterial Strains (Gram-positive & Gram-negative) B->C D Broth Microdilution Assay (MIC Determination) C->D If active E Data Analysis & Interpretation D->E F Subculturing from MIC wells D->F G Minimum Bactericidal Concentration (MBC) Determination F->G Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of This compound in a 96-well plate (e.g., 128 to 0.25 µg/mL) C Inoculate each well with the bacterial suspension A->C B Prepare bacterial inoculum adjusted to 0.5 McFarland standard and dilute to ~5 x 10^5 CFU/mL B->C D Include sterility (broth only) and growth (broth + inoculum) controls E Incubate at 35-37°C for 16-20 hours C->E F Read MIC: Lowest concentration with no visible bacterial growth E->F

Sources

Application Notes and Protocols for Developing a Biological Assay for 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of a biological assay for the novel compound 2-ethoxy-3,5-difluorobenzamide. Recognizing that the specific biological target of this molecule is not yet defined, we present a strategic, multi-tiered approach that begins with target identification and progresses to the establishment of robust, validated primary and secondary assays. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery efforts. We will use the common activities of benzamide compounds as a framework to illustrate a detailed hypothetical assay development workflow, from initial binding studies to functional cell-based validation.

Introduction: The Challenge of a Novel Compound

This compound is a small molecule with a chemical structure that suggests potential biological activity. The benzamide moiety is a well-known scaffold in medicinal chemistry, present in a variety of approved drugs with diverse mechanisms of action.[1][2] A significant class of these compounds, for instance, function as antagonists for dopamine D2-like receptors.[1] However, without prior knowledge of the specific target for this particular derivative, a systematic approach is required to first elucidate its biological activity and then to develop a quantitative assay for its characterization.

This guide will navigate the process of:

  • Target Identification: Employing broad screening strategies to identify the molecular target(s) of this compound.

  • Assay Development: Creating a reliable and reproducible test system to quantify the interaction of the compound with its identified target.[3]

  • Assay Validation: Rigorously testing the assay's performance to ensure accuracy, precision, and robustness, a critical step for regulatory consideration and meaningful data interpretation.[3][4]

A Strategic Workflow for Target Discovery and Assay Development

Given the novelty of this compound, a logical workflow is essential. The process begins with broad, exploratory screening and progressively narrows down to specific, mechanistic assays.

AssayDevelopmentWorkflow cluster_discovery Phase 1: Target Discovery cluster_primary_assay Phase 2: Primary Assay Development cluster_secondary_assay Phase 3: Secondary Functional Assay BroadScreen Broad Panel Screening (Receptors, Enzymes, Ion Channels) HitIdentification Hit Identification & Confirmation BroadScreen->HitIdentification Identifies potential targets BindingAssay Develop Radioligand Binding Assay (e.g., for a GPCR target) HitIdentification->BindingAssay Informs choice of assay BindingValidation Primary Assay Validation (Specificity, Affinity - Ki) BindingAssay->BindingValidation FunctionalAssay Develop Cell-Based Functional Assay (e.g., cAMP measurement) BindingValidation->FunctionalAssay Confirms target engagement FunctionalValidation Secondary Assay Validation (Potency - IC50/EC50, MoA) FunctionalAssay->FunctionalValidation SAR SAR FunctionalValidation->SAR Enable Structure-Activity Relationship Studies

Figure 1: A strategic workflow for the discovery and characterization of a novel compound like this compound.

Hypothetical Target Identification: A Case Study with a GPCR

Many benzamide-containing drugs target G-protein coupled receptors (GPCRs).[1] For the purpose of this guide, let us hypothesize that a broad screening panel reveals that this compound has a significant affinity for the human dopamine D2 receptor. This allows us to move forward with developing specific assays for this target.

Primary Assay Development: Radioligand Binding Assay

A radioligand binding assay is a direct measure of the affinity of a compound for its target receptor.[5][6] This technique is often used in high-throughput screening and for determining the inhibition constant (Ki) of a test compound.[1][6]

Principle

This assay is based on the competition between a radiolabeled ligand (with known affinity for the receptor) and the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Detailed Protocol: Radioligand Binding Assay for the Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration near its Kd).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D2 antagonist like Haloperidol or unlabeled Spiperone.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, and scintillation cocktail.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and vehicle (DMSO).

    • Non-specific Binding (NSB): Assay buffer, radioligand, and the non-specific binding control (e.g., Haloperidol).

    • Test Compound: Assay buffer, radioligand, and the desired concentration of this compound.

  • Initiate Binding: Add the cell membranes to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Ki The inhibition constant for a compound; a measure of its binding affinity.
[L] The concentration of the radioligand used in the assay.
Kd The equilibrium dissociation constant of the radioligand for the receptor.

Secondary Assay Development: Cell-Based Functional Assay

While a binding assay confirms target engagement, a functional assay is crucial to determine the compound's effect on receptor signaling.[1] Cell-based assays provide valuable insights into the efficacy and potential toxicity of a compound in a more physiologically relevant context.[3][7][8]

Principle

The dopamine D2 receptor is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, like many benzamides, would block this effect. This change in cAMP can be measured using various techniques, such as ELISA or fluorescence-based methods.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gi->AC inhibits ATP ATP ATP->AC Dopamine Dopamine (Agonist) Dopamine->D2R binds & activates Benzamide 2-ethoxy-3,5- difluorobenzamide (Antagonist) Benzamide->D2R binds & blocks

Figure 2: Signaling pathway of the dopamine D2 receptor and the antagonistic role of a benzamide compound.

Detailed Protocol: cAMP Measurement Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to antagonize dopamine-induced inhibition of cAMP production.

Materials:

  • Cell Line: A suitable cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Agonist: Dopamine or a specific D2 agonist like Quinpirole.

  • cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Cell Culture Medium and Reagents: Standard cell culture supplies.

  • Test Compound: this compound.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare the D2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Pre-incubation with Antagonist: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the D2 agonist to all wells (except for the basal control wells) and incubate for a specified time (e.g., 30 minutes) to induce a change in cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Acquisition: Read the plate using a suitable plate reader.

Data Analysis
  • Normalize Data: Normalize the results, setting the basal cAMP level (no agonist) as 100% and the level with the agonist alone as 0%.

  • Generate Dose-Response Curve: Plot the normalized response against the logarithm of the antagonist (this compound) concentration.

  • Determine IC50: Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum.

Assay Validation: Ensuring Data Integrity

Once an assay is developed, it must be validated to ensure it is fit for its intended purpose.[4][9][10] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Example)
Specificity The ability of the assay to measure the analyte of interest without interference from other substances.Signal should be dependent on the presence of the specific receptor.
Precision The closeness of agreement between a series of measurements.Intra- and inter-assay coefficient of variation (%CV) < 20%.
Accuracy The closeness of the measured value to the true value.Determined by comparing results to a known standard if available.
Linearity & Range The ability to provide results that are directly proportional to the concentration of the analyte within a given range.R² value > 0.98 for the linear portion of the curve.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in incubation time, temperature, etc.
Z'-factor A statistical measure of the quality of a high-throughput screening assay.Z' > 0.5 indicates an excellent assay.

Conclusion

The development of a biological assay for a novel compound like this compound is a systematic process that bridges medicinal chemistry and pharmacology. By following a logical workflow from broad target screening to the development and validation of specific primary binding and secondary functional assays, researchers can confidently characterize the compound's biological activity. The protocols and principles outlined in this guide provide a solid foundation for these efforts, ultimately enabling the data-driven decisions that are critical to the progression of a compound through the drug discovery pipeline.

References

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and enhance your reaction yields and product purity.

Synthetic Pathways Overview

The synthesis of this compound can be approached from several common starting materials. The choice of pathway often depends on the availability of precursors, scale, and desired purity profile. Each route has distinct advantages and potential pitfalls that must be carefully managed.

Synthetic_Pathways cluster_0 Precursors cluster_1 Target Molecule Benzoic_Acid 2-Ethoxy-3,5-difluorobenzoic Acid Acyl_Chloride 2-Ethoxy-3,5-difluorobenzoyl Chloride Benzoic_Acid->Acyl_Chloride Chlorination (SOCl₂, (COCl)₂) Target This compound Benzoic_Acid->Target Amide Coupling (EDC, HATU, etc.) + Amine Source Acyl_Chloride->Target Amination (Ammonia/Amine) Benzonitrile 2-Ethoxy-3,5-difluorobenzonitrile Benzonitrile->Target Controlled Hydrolysis (Acid/Base/Enzymatic)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: My reaction yield is consistently low when starting from 2-ethoxy-3,5-difluorobenzoic acid. What are the primary factors to investigate?

Low yields in amide coupling reactions are common and can typically be traced to three main areas: inefficient activation of the carboxylic acid, degradation of coupling agents, or unfavorable reaction kinetics.

  • Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the critical first step. If this activation is incomplete, the reaction will stall.

    • Causality: Amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be compromised by moisture.[1] Hydrolysis renders them inactive, preventing the formation of the necessary O-acylisourea intermediate.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use of anhydrous solvents is critical.[2] Consider using newer generation phosphonium or uronium-based coupling reagents like HATU or COMU, which often show higher efficiency and stability.[1]

  • Side Reactions of Activated Intermediates: The activated carboxylic acid is highly reactive. In the absence of the amine nucleophile, it can react with other species or rearrange.

    • Causality: With carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and is often difficult to remove.[1]

    • Solution: The addition of an auxiliary nucleophile like OxymaPure or HOBt is crucial. These additives rapidly trap the O-acylisourea to form a more stable activated ester, which then reacts cleanly with the amine, minimizing N-acylurea formation.

  • Insufficient Basicity: The reaction generates an acidic byproduct that must be neutralized.

    • Causality: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to scavenge the acid produced during the reaction.[1] Insufficient base can lead to the protonation of the amine nucleophile, reducing its reactivity and halting the reaction.

    • Solution: Use at least 2.0-2.5 equivalents of a non-nucleophilic base like DIPEA to ensure the reaction medium remains basic and the amine remains deprotonated and nucleophilic.[1]

Q2: I am attempting the synthesis via hydrolysis of 2-ethoxy-3,5-difluorobenzonitrile, but I am getting the carboxylic acid as the major product. How can I stop the reaction at the amide stage?

This is a classic challenge in nitrile hydrolysis, which proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step is often faster than the first under harsh conditions, leading to over-hydrolysis.[3]

  • Causality: Strong acid or base catalysis at elevated temperatures, designed to hydrolyze the nitrile, will readily hydrolyze the resulting benzamide as well.[3]

  • Troubleshooting & Optimization:

    • Milder Conditions: Avoid using high concentrations of strong acids (like H₂SO₄) or bases at high temperatures. A green chemistry approach involves using high-temperature liquid water without a catalyst, which can offer better selectivity.[3]

    • Reaction Monitoring: This is critical. Monitor the reaction progress frequently using TLC or HPLC. Quench the reaction as soon as a significant amount of the desired amide has formed and before substantial carboxylic acid appears.

    • Enzymatic Hydrolysis: Consider using a nitrile hydratase enzyme. These enzymes are highly specific for the conversion of nitriles to amides and will not proceed to the carboxylic acid, offering excellent selectivity under mild conditions (e.g., pH 8, 25°C).[4]

Q3: When preparing the 2-ethoxy-3,5-difluorobenzoyl chloride, my subsequent amination step fails or gives a poor yield. What could be the issue?

The problem likely lies in the quality of the acyl chloride intermediate. Acyl chlorides are highly reactive and susceptible to degradation.

  • Causality: The primary failure mode is the hydrolysis of the acyl chloride back to the carboxylic acid by atmospheric or residual moisture.[2] Another issue can be incomplete conversion of the benzoic acid to the acyl chloride.

  • Solution:

    • Anhydrous Technique: Ensure all glassware is oven or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use a fresh or redistilled chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Removal of Excess Reagent: Thionyl chloride is volatile and excess can typically be removed under reduced pressure.[5] Failure to remove it can lead to side reactions in the subsequent amination step.

    • Use Immediately: The best practice is to use the freshly prepared acyl chloride immediately in the next step without purification or storage.[2]

Q4: My final product is contaminated with a persistent, difficult-to-remove impurity. How can I identify and prevent it?

The identity of the impurity depends on the synthetic route chosen.

  • Route A (from Benzoic Acid): The most common impurity is the N-acylurea byproduct if using a carbodiimide without an additive, or unreacted starting carboxylic acid.

    • Prevention/Removal: Use of additives like OxymaPure is the best prevention. To remove unreacted carboxylic acid, perform an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer.[1]

  • Route B (from Acyl Chloride): The impurity is almost certainly the corresponding benzoic acid due to hydrolysis.

    • Prevention/Removal: Strict anhydrous conditions are the only preventative measure.[2] Removal can be achieved with a bicarbonate wash during workup.

  • General Purification: If impurities persist, purification by column chromatography on silica gel or recrystallization from a suitable solvent system is recommended.[1][6] A solvent screen is advisable to find the optimal recrystallization conditions.

Key Experimental Protocols

Protocol 1: Amide Coupling from 2-Ethoxy-3,5-difluorobenzoic Acid

This protocol utilizes a modern coupling reagent for high efficiency.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt, 1.5 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield pure this compound.

Protocol 2: Synthesis via Acyl Chloride

This is a classical and cost-effective two-step method.

Step 1: Formation of 2-Ethoxy-3,5-difluorobenzoyl Chloride [5]

  • Setup: In a flame-dried flask equipped with a reflux condenser and gas outlet bubbler, place 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq).

  • Chlorination: Add thionyl chloride (3.0-5.0 eq) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours until gas evolution ceases.

  • Isolation: Allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-ethoxy-3,5-difluorobenzoyl chloride is used directly in the next step.

Step 2: Amination [2]

  • Preparation: In a separate flask, prepare a solution of aqueous ammonia (e.g., 5 mL concentrated ammonia in 5 mL water) and cool it in an ice bath (0-5°C).[4]

  • Addition: Add the crude acyl chloride dropwise to the cold, vigorously stirred ammonia solution. Maintain the low temperature to minimize side reactions.

  • Reaction: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes.

  • Isolation: Collect the precipitated crude this compound by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain the pure product.[2]

Data Summary Table

ParameterMethod A: Amide CouplingMethod B: Acyl ChlorideMethod C: Nitrile Hydrolysis
Starting Material 2-Ethoxy-3,5-difluorobenzoic acid2-Ethoxy-3,5-difluorobenzoic acid2-Ethoxy-3,5-difluorobenzonitrile
Key Reagents Coupling Agent (HATU, EDC), Base (DIPEA), Amine SourceThionyl Chloride, AmmoniaAcid/Base, Water, or Nitrile Hydratase
Reaction Temp. 0°C to Room Temp0-5°C (Amination)25°C to >100°C
Key Advantages High yield, mild conditions, wide substrate scopeCost-effective, simple reagentsAtom economical, potentially "green"
Common Issues Reagent cost, N-acylurea formation, moisture sensitivityAcyl chloride instability, hydrolysis byproductOver-hydrolysis to carboxylic acid
Typical Yield Good to ExcellentModerate to GoodVariable (highly condition-dependent)

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_SM SM_Present Significant Starting Material Remaining? Check_SM->SM_Present Byproduct_Present Major Byproduct Observed? SM_Present->Byproduct_Present No Incomplete_Reaction Problem: Incomplete Reaction SM_Present->Incomplete_Reaction Yes Low_Mass_Balance Low Mass Balance / Product Lost? Byproduct_Present->Low_Mass_Balance No Side_Reaction Problem: Side Reaction Byproduct_Present->Side_Reaction Yes Workup_Loss Problem: Loss During Workup Low_Mass_Balance->Workup_Loss Yes Success Yield Optimized Low_Mass_Balance->Success No Sol_Incomplete Solution: • Increase reaction time/temp • Check coupling agent activity • Ensure sufficient base Incomplete_Reaction->Sol_Incomplete Sol_Side Solution: • Use anhydrous conditions • Add coupling additives (Oxyma) • Control temperature Side_Reaction->Sol_Side Sol_Workup Solution: • Optimize extraction pH • Avoid product precipitation • Check recrystallization solvent Workup_Loss->Sol_Workup Sol_Incomplete->Success Sol_Side->Success Sol_Workup->Success

Caption: Logical workflow for troubleshooting low synthesis yield.

References

  • BenchChem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem Technical Support Team. (2025, December). How to overcome common problems in Benzamide synthesis?. BenchChem.
  • Nikolova, S., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances.
  • ChemicalBook. (n.d.). Benzamide synthesis.
  • Wang, L., et al. (2013). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.
  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC.
  • Japanese Patent Office. (1994). Method for producing 3,5-difluoroaniline. Google Patents.
  • BenchChem. (n.d.). Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Purification.
  • Zheng, C., et al. (2014). Syntheses and structures of two benzoyl amides. IUCrData.

Sources

Technical Support Center: Synthesis of 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated aromatic amide. Below you will find a curated set of troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the synthesis of this compound can arise from several factors, largely dependent on the chosen synthetic route. The most common methods involve the amidation of an activated form of 2-ethoxy-3,5-difluorobenzoic acid, such as its acyl chloride, or direct coupling of the carboxylic acid with an ammonia source.[1]

Potential Causes & Solutions:

  • Hydrolysis of Starting Material:

    • Acyl Chloride Route: 2-Ethoxy-3,5-difluorobenzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture or residual water in solvents, which reverts it to the unreactive carboxylic acid.[2][3]

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Ester Route: If starting from an ester, hydrolysis can occur in the presence of acidic or basic contaminants, especially with heat.[4][5]

      • Solution: Use neutral, dry conditions and purified reagents.

  • Incomplete Reaction:

    • Direct Coupling Route: The direct amidation of a carboxylic acid requires an activating (coupling) agent. Inefficient activation will lead to a low yield.[6]

      • Solution: Choose an appropriate coupling agent (see FAQ section). Ensure the correct stoichiometry of the coupling agent and base is used. Reaction times may need to be extended, and gentle heating can sometimes be beneficial.[2]

    • General: Insufficient reaction time or temperatures that are too low can lead to incomplete conversion.[7]

      • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[]

  • Product Loss During Workup:

    • The product might be partially soluble in the aqueous phase during extraction, especially if the pH is not optimal.[2]

      • Solution: Carefully adjust the pH of the aqueous layer during workup. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent.[3]

Q2: My crude product is contaminated with a significant amount of the starting carboxylic acid. Why?

The presence of 2-ethoxy-3,5-difluorobenzoic acid in your final product is a common issue and points to specific side reactions.

Potential Causes & Solutions:

  • Hydrolysis of Activated Intermediate: As mentioned in Q1, acyl chlorides are prone to hydrolysis.[9] Similarly, the O-acylisourea intermediate formed when using carbodiimide coupling agents (like DCC or EDC) can be hydrolyzed if water is present.[10][11]

    • Solution: The rigorous exclusion of water is critical. Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Incomplete Activation: If using a coupling agent, an insufficient amount or a deactivated agent will leave unreacted carboxylic acid.

    • Solution: Use a fresh, high-purity coupling agent in the correct stoichiometric amount (typically 1.1-1.5 equivalents).

  • Purification Strategy:

    • Solution: To remove the acidic impurity, wash the organic solution of your crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be converted to its water-soluble carboxylate salt and removed in the aqueous layer.[3]

Q3: I'm using a carbodiimide coupling agent (e.g., DCC) and have a white, sparingly soluble precipitate contaminating my product. What is it and how do I remove it?

This precipitate is almost certainly the urea byproduct of the carbodiimide reagent.

Potential Causes & Solutions:

  • Formation of Dicyclohexylurea (DCU) or Diisopropylurea (DIU): When using DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), the corresponding urea byproduct is formed. DCU is notoriously insoluble in most common organic solvents.[11][12]

    • Solution:

      • Filtration: For DCU, the most straightforward approach is to filter the reaction mixture before the aqueous workup. Since DCU is highly insoluble, it can be easily removed by this method.[11]

      • Solvent Choice: If using DIC, the resulting DIU is more soluble in common solvents, which can make its removal by simple filtration less effective.[11] In this case, purification by column chromatography is often necessary.

      • Alternative Reagents: Consider using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as its urea byproduct is water-soluble and can be easily removed during the aqueous workup.[1]

Q4: My LC-MS analysis shows a byproduct with a mass corresponding to N-(2-ethoxy-3,5-difluorobenzoyl)-2-ethoxy-3,5-difluorobenzamide (a diacylated product). How can I prevent this?

This side reaction, known as diacylation, can occur when the newly formed amide reacts with another molecule of the activated carboxylic acid.[7]

Potential Causes & Solutions:

  • Excess Acylating Agent or Localized High Concentrations: This is more likely to happen if a large excess of the acyl chloride or activated carboxylic acid is used, or if it is added too quickly to the reaction mixture.[7]

    • Solution:

      • Controlled Addition: Add the acylating agent (e.g., the acyl chloride solution or the pre-activated acid mixture) slowly and dropwise to the ammonia solution. This maintains a low concentration of the acylating agent and favors the reaction with the more nucleophilic ammonia over the less nucleophilic product amide.[7]

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition to slow down the reaction rate and minimize side reactions.[7]

Frequently Asked Questions (FAQs)

What are the recommended coupling agents for the direct amidation of 2-ethoxy-3,5-difluorobenzoic acid?

Several classes of coupling reagents are available, each with its own advantages and potential side reactions.[]

Coupling Agent ClassExamplesKey Considerations
Carbodiimides DCC, DIC, EDCHighly effective. DCC forms an insoluble urea byproduct (DCU) that can be filtered off.[11] EDC's byproduct is water-soluble, simplifying workup.[1] A major side reaction is the formation of an unreactive N-acylurea byproduct.[10][13]
Uronium/Aminium Salts HATU, HBTUGenerally provide high yields and fast reaction times. Can form a guanidinium byproduct if the amine reacts with the coupling agent.
Phosphonium Salts PyBOP, BOPAlso very effective and known for suppressing racemization in chiral substrates.[6]

For general-purpose synthesis, EDC is often a good first choice due to its water-soluble byproduct. To minimize side reactions like N-acylurea formation, carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt) .[11][14]

What is the mechanism of N-acylurea formation and how can it be suppressed?

N-acylurea is a common byproduct when using carbodiimide coupling agents. It forms from the rearrangement of the highly reactive O-acylisourea intermediate.[11][15] This rearrangement consumes the activated acid, lowering the yield of the desired amide.

  • Suppression Strategy: The most common method to suppress this side reaction is to add a nucleophilic additive, such as HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) .[11] These additives react with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, less prone to rearrangement, and still sufficiently reactive to form the amide upon reaction with the amine.[11]

What are the best practices for monitoring the reaction progress?

Effective reaction monitoring is crucial to ensure complete conversion and to avoid unnecessary heating or extended reaction times that can lead to byproduct formation.

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture alongside the starting carboxylic acid on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product by their respective mass-to-charge ratios. It can also help in the early detection of any major side products.[]

What is a recommended purification strategy for this compound?

Purification typically involves a combination of extraction and recrystallization or column chromatography.

  • Aqueous Workup: After the reaction is complete, quench the reaction appropriately (e.g., with water or a dilute acid). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine/base, then with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.[2][3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[16]

  • Final Purification:

    • Recrystallization: Amides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining a highly pure product.[17]

    • Column Chromatography: If recrystallization is ineffective or if the product is contaminated with byproducts of similar polarity, purification by silica gel column chromatography is recommended. A common eluent system would be a gradient of ethyl acetate in hexanes.[17]

Visual Diagrams

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and resolving low product yields.

Mechanism of N-Acylurea Side Reaction

G cluster_0 Reaction Pathway Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Amide Desired Amide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2

Caption: Formation of the N-acylurea side product from the O-acylisourea intermediate.

References

  • Formation of Optically Pure N-acyl-N,N′-dicyclohexylurea in N,N′-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. ResearchGate. Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. The Organic Chemistry Tutor. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Birmingham. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. pubs.acs.org. Available at: [Link]

  • WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • Synthesis and analysis of amides. Chemistry Education. Available at: [Link]

  • Acyl Chlorides & Esters. Save My Exams. Available at: [Link]

  • Hydrolysis of Acid Chlorides. University of Calgary. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available at: [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Available at: [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • CN105541656A - Preparation method of benzamide. Google Patents.
  • Synthesis - General tips for improving yield?. Reddit. Available at: [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. pubs.acs.org. Available at: [Link]

  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Google Patents.
  • Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. PubMed Central - NIH. Available at: [Link]

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Available at: [Link]

  • Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. Available at: [Link]

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Technical Support Center: Purification Strategies for 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. The strategies outlined below are based on established principles of organic chemistry and experience with analogous benzamide derivatives.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted as a series of questions and answers to directly address common problems you may encounter during your experiments.

Issue 1: My crude this compound has a low melting point and appears oily, not crystalline.
  • Potential Cause: The presence of impurities is likely depressing the melting point and inhibiting crystallization. This can also occur if the product is "oiling out" during recrystallization.[1]

  • Troubleshooting Steps:

    • Initial Wash: Begin by washing your crude product with a dilute solution of sodium bicarbonate to remove any unreacted acidic starting material, such as 2-ethoxy-3,5-difluorobenzoic acid.[2] Subsequently, wash with a small amount of cold water to remove any water-soluble byproducts.[3]

    • Solvent Trituration: Try triturating the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. A good starting point would be a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization.

    • Re-evaluate Recrystallization: If the product "oiled out," it may be due to the solution being too concentrated or cooling too rapidly.[1] Try reheating the solution, adding a small amount of additional hot solvent to ensure complete dissolution, and then allowing it to cool slowly. Seeding with a previously obtained pure crystal can also be beneficial.[4]

Issue 2: After recrystallization, I still see a significant amount of starting material (2-ethoxy-3,5-difluorobenzoic acid) in my product by TLC/NMR.
  • Potential Cause: The chosen recrystallization solvent may not be effectively separating the product from the starting material due to similar polarities.

  • Troubleshooting Steps:

    • Solvent System Optimization: A single solvent may not be sufficient. Experiment with a binary solvent system. For instance, dissolve the crude material in a minimal amount of a hot, more polar solvent in which both compounds are soluble (e.g., ethanol or acetone), and then slowly add a less polar anti-solvent (e.g., water or hexanes) until the solution becomes slightly turbid.[5] Allow this to cool slowly.

    • Acid-Base Extraction: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate). The acidic starting material will be deprotonated and move into the aqueous layer, while your neutral benzamide product will remain in the organic layer. Separate the layers, dry the organic phase with a drying agent like sodium sulfate, and then concentrate it before proceeding with recrystallization.

    • Column Chromatography: If recrystallization and extraction fail to provide the desired purity, column chromatography is a more rigorous purification method.[1][6]

Issue 3: My purified this compound is discolored (yellow or brown).
  • Potential Cause: The discoloration is likely due to the presence of chromophoric (color-causing) byproducts formed during the synthesis.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).[1] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.

    • Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities.[1] This should be done quickly to prevent premature crystallization of your product in the filter funnel.

    • Subsequent Purification: If discoloration persists, it may be necessary to follow the charcoal treatment and recrystallization with column chromatography for a higher degree of purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: For benzamide derivatives, polar protic solvents are often a good choice.[5] Ethanol, methanol, and acetone are excellent starting points.[5] A mixed solvent system, such as ethanol-water, is also highly effective. The general approach is to dissolve the compound in a minimum amount of the hot primary solvent and then add the anti-solvent (water) until the cloud point is reached, followed by slow cooling.[5]

Q2: How do I choose an appropriate solvent system for column chromatography of this compound?

A2: The ideal solvent system for column chromatography will provide good separation between your product and any impurities on a Thin Layer Chromatography (TLC) plate.

  • Stationary Phase: Silica gel is the most common and suitable stationary phase for this type of compound.

  • Mobile Phase: Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio would be 7:3 or 8:2 hexanes:ethyl acetate. Adjust the ratio based on the TLC results to achieve a retention factor (Rf) for your product of around 0.3-0.4.

Q3: What are the expected common impurities from the synthesis of this compound?

A3: Assuming the synthesis proceeds from 2-ethoxy-3,5-difluorobenzoic acid, common impurities may include:

  • Unreacted Starting Material: 2-ethoxy-3,5-difluorobenzoic acid.

  • Byproducts from Amide Coupling: If a coupling reagent like DCC (dicyclohexylcarbodiimide) is used, dicyclohexylurea (DCU) is a common and often sparingly soluble byproduct.[4]

  • Side Reaction Products: Depending on the reaction conditions, minor side products from reactions involving the fluorine or ethoxy groups could be present.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase liquid chromatography is a viable option, especially for more challenging separations or for analytical purposes.[7][8]

  • Stationary Phase: A C18 or C8 column is typically used.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is common. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. The presence of substituents on the benzamide ring will affect its retention time.[7]

Visualization of Purification Workflow

Below is a diagram illustrating a logical workflow for the purification of this compound.

PurificationWorkflow start Crude this compound wash Aqueous Wash (e.g., NaHCO3 solution) start->wash recrystallization Recrystallization wash->recrystallization check_purity1 Check Purity (TLC, NMR, mp) recrystallization->check_purity1 charcoal Charcoal Treatment (if colored) recrystallization->charcoal Optional pure_product Pure Product check_purity1->pure_product Purity OK chromatography Column Chromatography check_purity1->chromatography Impure check_purity2 Check Purity (TLC, NMR, mp) chromatography->check_purity2 check_purity2->pure_product Purity OK check_purity2->chromatography Impure (Re-evaluate conditions) charcoal->recrystallization

Caption: A decision-making workflow for the purification of this compound.

Data Presentation

Table 1: Suggested Starting Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol/WaterGood solubility of benzamides in hot ethanol, with water acting as an effective anti-solvent for crystallization upon cooling.[5]
Acetone/HexanesAcetone provides good solubility, while hexanes can induce precipitation of the less polar product.
Column Chromatography Hexanes/Ethyl Acetate (e.g., 7:3 v/v)A standard mobile phase for separating moderately polar organic compounds on a silica gel stationary phase.
Trituration Hexanes or Diethyl EtherEffective for removing more soluble, non-polar impurities and can help induce crystallization of an oily product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[1]

  • Dry the crystals thoroughly.

Protocol 2: Basic Column Chromatography Setup
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

References

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted 2-Ethoxy-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter residual 2-ethoxy-3,5-difluorobenzoic acid in their reaction mixtures. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve this common purification problem effectively. This document is structured as a series of frequently asked questions that address specific issues you might face in the lab.

FAQ 1: What are the key properties of 2-ethoxy-3,5-difluorobenzoic acid that I should consider for purification?

Understanding the physicochemical properties of an impurity is the cornerstone of designing an effective purification strategy. 2-Ethoxy-3,5-difluorobenzoic acid is an aromatic carboxylic acid. Its key feature is the acidic proton of the carboxyl group, which dictates its behavior in different chemical environments.

The most critical parameter for its removal via extraction is its acidity, represented by the pKa. The predicted pKa is approximately 3.53[1][2]. This value indicates it is a moderately strong organic acid. This acidity is the primary lever we will use to separate it from neutral or basic compounds.

Table 1: Physicochemical Properties of 2-Ethoxy-3,5-difluorobenzoic Acid

PropertyValueSignificance for Purification
Molecular Formula C₉H₈F₂O₃-
Molecular Weight 202.15 g/mol Relevant for calculating molar equivalents.
Predicted pKa 3.53 ± 0.10[1][2]Crucial. Dictates the pH required to deprotonate the acid, making it water-soluble for extraction.
Predicted Boiling Point 305.9 ± 37.0 °C[1]Too high for removal by simple distillation from most reaction mixtures.
Appearance White Powder / SolidSuitable for purification by recrystallization if the desired product has different solubility.
Solubility Insoluble in water (as acid), soluble in many organic solvents (e.g., DCM, EtOAc, Ether). Soluble in aqueous base (as carboxylate salt).The basis for liquid-liquid extraction.
FAQ 2: My product is stable and non-polar. What is the most straightforward method to remove the unreacted acid?

For a stable, neutral organic product, the most efficient and scalable method is a classical acid-base liquid-liquid extraction .[3][4][5] This technique exploits the differential solubility of the acidic starting material and the neutral product in aqueous and organic phases.

The core principle is to convert the water-insoluble 2-ethoxy-3,5-difluorobenzoic acid into its water-soluble carboxylate salt by reacting it with a base. This salt will then partition into the aqueous layer, leaving your purified neutral product in the organic layer.[3][6]

G cluster_0 Separatory Funnel Operations cluster_1 Phase Separation cluster_2 Work-up A Crude Reaction Mixture (Product + Acid Impurity) in Organic Solvent (e.g., EtOAc) B Add Aqueous Base (e.g., sat. NaHCO₃ soln.) A->B C Shake Funnel & Vent (CO₂ evolution) B->C D Allow Layers to Separate C->D E Aqueous Layer (Contains Sodium 2-ethoxy-3,5-difluorobenzoate) D->E Bottom Layer (if solvent is less dense than water) F Organic Layer (Contains Neutral Product) D->F Top Layer (if solvent is less dense than water) G Drain & Discard Aqueous Layer E->G H Wash Organic Layer with Brine F->H I Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) H->I J Filter & Concentrate (Rotary Evaporator) I->J K Purified Product J->K

Caption: Workflow for removing acidic impurities via basic liquid-liquid extraction.

Protocol 1: Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.

  • Extraction: Add a volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) roughly equal to the organic solvent volume.[4]

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently.[7]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining: Drain the lower aqueous layer. Note: Be sure to identify the aqueous layer correctly (usually denser, but not always).

  • Repeat: Repeat the extraction (steps 2-5) two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and any dissolved aqueous base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]

FAQ 3: The standard basic wash isn't working perfectly. Why might this be, and how can I optimize it?

Incomplete removal of the acid is a common issue that can almost always be solved by examining the chemistry of the extraction.

  • The Cause: The fundamental reason for incomplete extraction is that the equilibrium RCOOH + Base ⇌ RCOO⁻ + H-Base⁺ has not been driven sufficiently to the right. For effective partitioning into the aqueous phase, the vast majority of the carboxylic acid must be in its deprotonated, salt form.

  • The Rule of Thumb: To ensure >99.9% deprotonation, the pH of the aqueous solution should be at least 3 units higher than the pKa of the acid being removed.[8] Since 2-ethoxy-3,5-difluorobenzoic acid has a pKa of ~3.5, your aqueous wash must have a pH of at least 6.5 .

Table 2: Comparison of Common Bases for Extraction

BaseFormulaApprox. pH of Saturated SolutionSuitability for Removing 2-ethoxy-3,5-difluorobenzoic acid (pKa ~3.5)Key Considerations
Sodium Bicarbonate NaHCO₃~8.3Excellent. pH is well above the required 6.5.Weak base, less likely to hydrolyze sensitive functional groups (e.g., esters).[3] Generates CO₂ gas, requiring careful venting.[7]
Sodium Carbonate Na₂CO₃~11.6Very Effective. Provides a large pH margin.Stronger base than bicarbonate. May be problematic for base-sensitive products.
Sodium Hydroxide NaOH>13 (for dilute solutions)Highly Effective but Risky. Strong nucleophile and base. High risk of hydrolyzing esters, epoxides, or other sensitive groups. Generally reserved for removing very weak acids like phenols.[5]

Troubleshooting Steps:

  • Confirm pH: If possible, test the pH of your aqueous layer after an extraction. If it's not sufficiently basic, the base may have been consumed by other acidic species in the reaction mixture.

  • Increase Number of Washes: Three small-volume washes are more effective than one large-volume wash.

  • Check for Emulsions: If the layers are not separating cleanly, an emulsion may have formed. This can be broken by adding brine (saturated NaCl solution) or by allowing the funnel to sit for an extended period.

FAQ 4: My desired product is sensitive to basic conditions. What are my options?

If your product contains base-labile functional groups (e.g., esters, certain protecting groups), a basic wash is not a viable option. In this scenario, you must rely on purification methods that exploit properties other than acidity, such as polarity and solubility.

G Start Crude Mixture (Base-Sensitive Product + Acid) Q1 Is the product a solid? Start->Q1 Recrystallization Recrystallization Q1->Recrystallization Yes Chromatography Chromatography Q1->Chromatography No Q2 Is there a large polarity difference? Chromatography->Q2 SilicaPlug Silica Gel Plug Q2->SilicaPlug Yes (Acid is much more polar) ColumnChrom Full Column Chromatography (Normal or Reversed-Phase) Q2->ColumnChrom No / Unsure

Caption: Decision tree for purification of base-sensitive compounds.

Option 1: Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4]

  • Silica Gel "Plug": This is the simplest chromatographic method. A short column of silica gel is used to adsorb the highly polar carboxylic acid while the less polar product is quickly eluted with a non-polar solvent system.[9] This is effective when there is a significant polarity difference.

  • Full Column Chromatography (Silica Gel): Carboxylic acids can "streak" on standard silica gel due to strong binding. To achieve good separation, you can modify the mobile phase (eluent). Adding a small amount (~0.5-1%) of acetic or formic acid to the eluent will keep the impurity protonated and reduce tailing.[10]

  • Reversed-Phase Chromatography (C18): This is often an excellent choice for purifying polar compounds.[11] The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The non-polar product will elute later, while the more polar unreacted acid will elute earlier. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice to ensure sharp peaks.[11]

Option 2: Recrystallization

If your desired product is a solid, recrystallization can be a highly effective and economical purification method.[12] The goal is to find a solvent system in which your product is soluble at high temperatures but insoluble at low temperatures, while the acidic impurity remains dissolved in the cold solvent (in the mother liquor).

Protocol 2: General Recrystallization Solvent Screening
  • Select Solvents: Choose a range of potential solvents based on polarity (e.g., hexane, toluene, ethyl acetate, ethanol, water).[13]

  • Small-Scale Test: Place a small amount of the crude solid (~20-30 mg) in a test tube.

  • Solubility Check: Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heating: Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely when hot.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Isolation: Once a suitable solvent is found, perform the recrystallization on a larger scale, collecting the purified crystals by vacuum filtration.[4]

FAQ 5: How can I be certain that all the unreacted acid has been removed from my final product?

Visual confirmation (e.g., a clean-looking oil or crystal) is insufficient. Analytical validation is required to confirm the purity of your compound.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleSensitivitySample PrepKey Insights
Thin-Layer Chromatography (TLC) Differential polarityLow-MediumSimple dilutionFast, qualitative check. The acid (polar) should have a lower Rf than a non-polar product.
High-Performance Liquid Chromatography (HPLC) Differential partitioning (often reversed-phase)HighDilution, filtrationQuantitative. The gold standard for purity analysis of non-volatile compounds.[14][15] Can detect trace levels of impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatility & mass-to-charge ratioVery HighDerivatization required (e.g., silylation) to make the acid volatile.[16][17][18]Excellent for detecting minute traces of impurity. Confirms identity by mass spectrum.
Nuclear Magnetic Resonance (¹H NMR) Nuclear spin in a magnetic fieldLow-MediumSimple dissolutionCan confirm purity if the acid has unique proton signals that do not overlap with product signals. Can quantify impurity if a suitable internal standard is used.

For most drug development applications, HPLC is the preferred method for final purity confirmation due to its high sensitivity and quantitative accuracy.

References
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Prien, J. M., & Lajoie, C. A. (2001). Purification of organic acids using anion exchange chromatography. U.S.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240–245. [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water?[Link]

  • Shimada, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(8), 1935. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production of Some Penicillins. Journal of Chromatographic Science. [Link]

  • Columbia University. (n.d.). Synthesis of Carboxylic Acids. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Svobodová, P., & Nováková, L. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409–417. [Link]

  • Padrak, M., & Ragauskas, A. (2013). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 24(3), 226-232. [Link]

Sources

Technical Support Center: Scaling Up 2-Ethoxy-3,5-difluorobenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-ethoxy-3,5-difluorobenzamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on anticipating challenges, explaining the underlying chemical principles, and offering robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound. The questions are organized to follow a typical production workflow, from starting materials to final product purification.

Part 1: Starting Materials and Key Intermediates

Question 1: My final product purity is inconsistent. Could my starting materials be the issue?

Answer: Absolutely. The quality of your starting materials, primarily 2-ethoxy-3,5-difluorobenzoic acid and the ammonia source (e.g., ammonium hydroxide, ammonium chloride), is paramount for a successful and reproducible scale-up.

  • Purity of 2-Ethoxy-3,5-difluorobenzoic Acid: The primary concern is the presence of isomeric impurities. During the synthesis of the benzoic acid precursor, incomplete or non-selective reactions can lead to regioisomers (e.g., 4-ethoxy-3,5-difluorobenzoic acid). These isomers often have similar physical properties, making them difficult to remove in later stages. They will proceed through the amidation reaction, resulting in isomeric benzamide impurities that can be challenging to separate from the final product.

  • Water Content: For many amidation pathways, especially those involving the formation of an acid chloride intermediate or the use of water-sensitive coupling reagents, the water content in your benzoic acid and solvents must be strictly controlled. Excess water can lead to hydrolysis of activated intermediates, reducing yield and forming difficult-to-remove side products.[1]

  • Ammonia Source: The concentration and purity of your ammonia source are critical. If using ammonium hydroxide, ensure its concentration is accurately known to maintain proper stoichiometry. When using ammonium chloride with a base, ensure the base is non-nucleophilic (e.g., triethylamine, DIPEA) to avoid competing reactions.

Recommendation: Implement rigorous quality control (QC) on all incoming raw materials. Use analytical techniques like HPLC for purity analysis, Karl Fischer titration for water content, and NMR to confirm structural integrity and the absence of isomers.

Question 2: I'm using the 2-ethoxy-3,5-difluorobenzoyl chloride intermediate route, but I'm seeing yield loss and side products. How should I handle this intermediate?

Answer: 2-Ethoxy-3,5-difluorobenzoyl chloride, like most acyl chlorides, is a highly reactive and sensitive intermediate. Improper handling is a common source of problems.

  • Moisture Sensitivity: Acyl chlorides react readily with water to hydrolyze back to the corresponding carboxylic acid. This not only consumes your intermediate but also introduces the unreacted acid into your amidation reaction, where it can complicate purification. All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]

  • Thermal Instability: While generally stable at room temperature for short periods, prolonged exposure to heat can cause degradation. The preparation of the acid chloride (e.g., using thionyl chloride or oxalyl chloride) should be done at controlled temperatures, and the crude product should be used promptly or stored under an inert atmosphere at low temperatures (2-8 °C).

  • Purification: It is often preferable to use the crude acid chloride directly in the next step after removing the excess chlorinating agent under reduced pressure.[4] Attempting to purify it via distillation on a large scale can be hazardous and may lead to decomposition. If purification is necessary, short-path distillation under high vacuum is the preferred method.

Safety Insight: Acyl chlorides are corrosive and release HCl upon contact with moisture. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[2][3][5]

Part 2: The Amidation Reaction

Question 3: My amidation reaction is slow, stalls before completion, or gives low yields. What are the key parameters to investigate?

Answer: Low conversion or yield in benzamide synthesis is a multifaceted problem that can often be solved by systematically evaluating the reaction conditions.[1]

  • Activation Method: The choice of how you activate the carboxylic acid is the most critical factor.

    • Acid Chloride Route: This is often the most reactive pathway. If this is failing, ensure the quality of your acid chloride is high and that no moisture is present.

    • Coupling Agents (e.g., EDC, DCC, HATU): These are common in pharmaceutical synthesis but come with their own challenges. Incomplete reaction could be due to insufficient equivalents of the coupling agent, degradation of the agent, or improper reaction temperature. For example, EDC/HOBt couplings are typically run at 0 °C initially and then allowed to warm to room temperature.[1]

  • Stoichiometry: Precise control of stoichiometry is crucial. While a 1:1 ratio is theoretical, using a slight excess (1.1-1.2 equivalents) of the amine component can help drive the reaction to completion, especially if the activated acid intermediate has a limited lifetime.[1]

  • Solvent Choice: The solvent must be able to dissolve the reactants and should be anhydrous. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices. DMF can accelerate some reactions but makes product isolation more difficult due to its high boiling point.

  • Temperature Control: Amidation reactions are often exothermic. A runaway reaction can lead to side product formation and safety hazards. Conversely, if the reaction is too cold, the activation energy might not be overcome, leading to a stalled reaction. A common strategy is to add the activating agent or the most reactive component at a reduced temperature (e.g., 0 °C) and then let the reaction proceed at room temperature or with gentle heating.[6]

Visual Workflow: Key Synthesis Pathways

The following diagram illustrates the two primary pathways for the synthesis of this compound, highlighting the critical control points.

G cluster_0 Route A: Acid Chloride Pathway cluster_1 Route B: Direct Coupling Pathway A1 2-Ethoxy-3,5-difluorobenzoic Acid A3 2-Ethoxy-3,5-difluorobenzoyl Chloride (Unstable Intermediate) A1->A3 Chlorination (Inert Atmosphere) A2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A2->A3 A5 Crude Product A3->A5 Amidation (Temp. Control) A4 Ammonia Source (e.g., NH₄OH) A4->A5 P Pure this compound A5->P Work-up & Purification B1 2-Ethoxy-3,5-difluorobenzoic Acid B3 Activated Ester Intermediate (In Situ) B1->B3 Activation B2 Coupling Agents (e.g., EDC, HOBt) B2->B3 B5 Crude Product B3->B5 Amidation B4 Amine Source (e.g., NH₄Cl + Base) B4->B5 B5->P Work-up & Purification

Caption: Primary synthetic routes for this compound.

Question 4: I'm observing a persistent impurity that is difficult to remove. What could it be?

Answer: Side product formation is a classic scale-up challenge. The identity of the impurity depends on your synthetic route.

Potential Impurity Likely Source / Cause Mitigation Strategy
Unreacted Starting Acid Incomplete reaction; hydrolysis of the activated intermediate (acid chloride or activated ester).Ensure anhydrous conditions; use a slight excess of the amine; optimize reaction time and temperature.[1]
N-Acylurea (If using carbodiimides like EDC/DCC) Rearrangement of the O-acylisourea intermediate, especially if the amine nucleophile is slow to react.Add a nucleophilic catalyst like HOBt or DMAP to intercept the O-acylisourea, forming an active ester that is less prone to rearrangement. Perform the reaction at lower temperatures.[1]
Dimer/Anhydride Formation The activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid instead of the amine.Ensure slow, controlled addition of the coupling agent to the mixture of the acid and amine to prevent a high concentration of the activated intermediate.
Isomeric Benzamide Presence of isomeric impurities in the starting 2-ethoxy-3,5-difluorobenzoic acid.Source starting material with higher purity or implement a purification step for the starting acid.
Part 3: Scale-Up, Purification, and Safety

Question 5: My lab-scale purification by column chromatography is not viable for a 10 kg scale. What are my options?

Answer: This is a critical scale-up consideration. Flash chromatography is generally avoided on a large scale due to high solvent consumption, cost, and complexity. The preferred method for purifying solid final products at scale is recrystallization .

Developing a Recrystallization Protocol:

  • Solvent Screening: The goal is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, heptane, and toluene, as well as mixtures of these.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Cool further in an ice bath to maximize yield.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the purified product under vacuum.

  • Troubleshooting: If the product "oils out" instead of crystallizing, it may indicate the solvent is too good or the purity of the crude material is too low. Try a more non-polar solvent or a solvent mixture.

Question 6: How do I manage the heat generated by the reaction on a larger scale?

Answer: The exothermicity of the amidation reaction, particularly the activation step or the reaction of an acid chloride, can become a significant safety hazard at scale. What is easily managed in an ice bath in the lab can become a dangerous runaway reaction in a large reactor.

  • Engineering Controls: Use a jacketed reactor with a temperature control unit capable of both heating and cooling. Ensure the reactor's heat transfer capabilities are sufficient for the reaction scale and exotherm.

  • Controlled Addition: Instead of adding reagents all at once, add the most reactive component (e.g., the coupling agent or acid chloride) slowly and sub-surface via an addition funnel or pump. This allows the reactor's cooling system to dissipate the heat as it is generated.

  • Reaction Monitoring: Continuously monitor the internal reaction temperature. A rapid, uncontrolled rise in temperature is a sign of a potential runaway, and an emergency cooling/quenching plan should be in place.

Appendix A: Example Experimental Protocol

Protocol: Scale-Up Synthesis via EDC/HOBt Coupling (Illustrative)

Disclaimer: This protocol is for illustrative purposes. All procedures must be thoroughly evaluated for safety and optimized for the specific equipment and scale used.

  • Reactor Setup:

    • Charge a clean, dry, 100 L glass-lined reactor with 2-ethoxy-3,5-difluorobenzoic acid (5.0 kg, 1.0 equiv) and HOBt (1.0 - 1.2 equiv).

    • Add anhydrous DCM (50 L) and begin agitation.

    • In a separate vessel, prepare a solution of the amine (1.0 - 1.2 equiv) and a non-nucleophilic base like DIPEA (2-3 equiv if starting with an amine salt) in anhydrous DCM.

  • Reaction:

    • Cool the reactor contents to 0-5 °C using the cooling jacket.

    • Slowly add the amine solution to the reactor, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, begin the portion-wise addition of EDC·HCl (1.1 - 1.5 equiv). Monitor the internal temperature closely; do not let it exceed 10 °C.

    • After all the EDC·HCl has been added, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by taking samples for TLC or LC-MS analysis until the starting acid is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl).

    • Transfer the mixture to a separation vessel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes unreacted HOBt and the urea byproduct from EDC.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid via recrystallization from a pre-determined solvent system (e.g., Ethyl Acetate/Heptane).

Appendix B: Visualizing the Coupling Mechanism

This diagram shows the generally accepted mechanism for EDC/HOBt mediated amide bond formation, explaining the critical role of HOBt in preventing side reactions.

G RCOOH R-COOH (Benzoic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt Active Ester (Less Prone to Rearrangement) HOBt->HOBt_Ester Amine R'-NH₂ Amide Amide Product Amine->Amide O_Acylisourea->HOBt_Ester + HOBt (fast) Urea EDC-Urea Byproduct O_Acylisourea->Urea Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement (slow) (Minimized by HOBt) HOBt_Ester->Amide + R'-NH₂ HOBt_Ester->Urea

Caption: EDC/HOBt coupling mechanism pathway.

References

  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.ResearchGate.
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl...ResearchGate.
  • Optimization of reaction conditions for synthesizing benzamides.Benchchem.
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  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.Organic Syntheses.
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  • 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride | 1487710-75-7.BLD Pharm.
  • 2-Ethoxy-3,5-difluorobenzoyl chloride 95% 1017779-72-4.Chempure.
  • 2-Ethoxy-3,5-difluorophenylacetic acid.Apollo Scientific.
  • Syntheses and structures of two benzoyl amides.PubMed Central - NIH.
  • (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.ResearchGate.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.Organic Syntheses.
  • Synthesis method of 2-ethoxybenzoic acid compound.Google Patents.
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.ResearchGate.
  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.ResearchGate.
  • 2,5-difluorobenzoyl chloride.ChemBK.
  • 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600.PubChem.

Sources

Technical Support Center: Byproduct Identification in 2-Ethoxy-3,5-difluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-ethoxy-3,5-difluorobenzamide is a critical process in the development of various pharmaceutical compounds. Achieving high purity and yield is paramount, and the identification and mitigation of byproducts are crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical support guide provides a comprehensive resource for troubleshooting common issues and identifying potential byproducts encountered during the synthesis.

Core Synthesis Pathway

The primary route to this compound typically involves the reaction of 2-ethoxy-3,5-difluorobenzoyl chloride with ammonia. This seemingly straightforward amidation can be complicated by several side reactions, leading to the formation of various impurities.

Synthesis Pathway A 2-Ethoxy-3,5-difluorobenzoic Acid C 2-Ethoxy-3,5-difluorobenzoyl Chloride A->C Acyl Chloride Formation B SOCl2 or (COCl)2 E This compound C->E Amidation D Ammonia (NH3)

Caption: Primary synthesis route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the synthesis, providing insights into their causes and solutions.

Q1: My reaction yield is low. What are the likely causes?

Low yields in amide synthesis are often multifactorial.[1] Key contributing factors include:

  • Incomplete Acyl Chloride Formation: The conversion of the starting carboxylic acid to the acyl chloride may be incomplete. This can be due to insufficient chlorinating agent (e.g., thionyl chloride or oxalyl chloride) or the presence of moisture, which can hydrolyze the acyl chloride back to the carboxylic acid.[2]

  • Protonation of Ammonia: The amidation reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the ammonia nucleophile, rendering it inactive.[2][3]

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis if water is present in the reaction mixture. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent polarity, and the rate of ammonia addition can significantly influence the reaction outcome.[1]

Q2: I've detected an acidic impurity in my crude product. What could it be?

The most probable acidic impurity is the starting material, 2-ethoxy-3,5-difluorobenzoic acid . Its presence can be attributed to two main sources:

  • Incomplete conversion to the acyl chloride: If the initial chlorination step is not driven to completion, unreacted carboxylic acid will be carried through the process.

  • Hydrolysis of the acyl chloride: As mentioned, any moisture in the reaction will lead to the hydrolysis of 2-ethoxy-3,5-difluorobenzoyl chloride back to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Ensure the use of freshly distilled thionyl chloride or high-purity oxalyl chloride.

  • Dry all glassware and solvents thoroughly before use.

  • Consider adding a catalytic amount of dimethylformamide (DMF) during the acyl chloride formation, as it can accelerate the reaction.[2]

  • Purification can be achieved by washing the crude product with a dilute basic solution to remove the acidic impurity.[3]

Q3: My mass spectrometry data shows a peak corresponding to a dimer. What is the likely structure?

The formation of an anhydride, 2-ethoxy-3,5-difluorobenzoic anhydride , is a possible side reaction. This can occur if the acyl chloride reacts with the unreacted carboxylic acid.

Proposed Structure:

Mitigation Strategies:

  • Ensure a slight excess of the chlorinating agent to drive the conversion of the carboxylic acid to the acyl chloride to completion.

  • Add the acyl chloride to the ammonia solution, rather than the other way around, to ensure it preferentially reacts with the amine.

Q4: I'm observing over-reaction products. What are they and how can I avoid them?

While less common with a simple amide synthesis using ammonia, if a primary or secondary amine were used, further reaction to form a tertiary amide or other complex structures is possible. With ammonia, a potential, though less likely, side product could arise from the reaction of the newly formed amide with another molecule of the acyl chloride.

To minimize over-reaction:

  • Control the stoichiometry of the reactants carefully.

  • Maintain a low reaction temperature to control the reaction rate.

  • Add the acyl chloride to the ammonia solution slowly to avoid localized high concentrations of the acyl chloride.

Diagram of Potential Side Reactions

Side Reactions cluster_main Main Reaction cluster_side Side Reactions Acyl Chloride Acyl Chloride Desired Amide Desired Amide Acyl Chloride->Desired Amide Amidation Carboxylic Acid Carboxylic Acid Acyl Chloride->Carboxylic Acid Hydrolysis Ammonia Ammonia Protonated Ammonia Protonated Ammonia Ammonia->Protonated Ammonia Protonation Water Water HCl HCl

Caption: Common side reactions in the synthesis of this compound.

Analytical Techniques for Byproduct Identification

A multi-technique approach is recommended for the comprehensive identification and quantification of byproducts.[4]

Analytical TechniquePrinciplePrimary UseSensitivity
High-Performance Liquid Chromatography (HPLC) Separation based on affinity for a stationary phase.Quantification of the main product and known impurities.Moderate to High (µg/mL to ng/mL)[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification.Identification of volatile and semi-volatile byproducts.High (ng/mL to pg/mL)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on magnetic properties of atomic nuclei.Unambiguous structural elucidation of unknown byproducts.Lower (typically requires µg to mg)[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS.Identification and quantification of a wide range of byproducts, including non-volatile and thermally labile compounds.High
Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a general framework for analyzing the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the crude product in the mobile phase.

References

  • Various authors. (2021). Why did my amide synthesis not work?. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-ethoxy-3,5-difluorobenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome solubility challenges during your assays. Poor compound solubility is a frequent obstacle in drug discovery, leading to unreliable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[1] This guide is designed to provide you with the foundational knowledge and practical steps to ensure your compound is adequately solubilized for accurate and reproducible results.

Understanding the Molecule: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule. Based on its structure—a benzamide core with two fluorine atoms and an ethoxy group—we can infer several key characteristics:

  • Lipophilicity: The presence of the aromatic ring, difluoro-substituents, and the ethoxy group suggests the compound is lipophilic (hydrophobic) and likely has poor aqueous solubility. Fluorine substitution, in particular, often increases lipophilicity.[2]

  • Hydrogen Bonding: The amide group contains both a hydrogen bond donor (-NH) and an acceptor (C=O), allowing it to interact with various solvents.

  • pH-Dependence: Benzamides are generally neutral compounds and do not have a readily ionizable group. Unlike its parent compound, benzoic acid, which is more soluble at higher pH[3][4], the amide is less likely to show significant pH-dependent solubility. However, extreme pH values can lead to hydrolysis.[5]

These properties indicate that strategies beyond simple dissolution in aqueous buffers will be necessary.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound.

Problem 1: My compound precipitated immediately upon addition to the aqueous assay buffer.

This is a classic sign of a compound exceeding its kinetic solubility limit. This typically happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium where the organic solvent concentration is too low to maintain solubility.[6]

Immediate Cause: The compound is highly insoluble in your aqueous buffer. The "shock" of dilution from a friendly organic environment to an unfriendly aqueous one causes it to crash out of solution.

Solutions:

  • Decrease the Final Compound Concentration: This is the simplest solution. Determine if your assay can yield a sufficient signal at a lower, more soluble concentration.

  • Increase the Co-solvent Concentration: Most assays can tolerate a certain percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common, but its final concentration should ideally be kept below 1%, as higher concentrations can cause cytotoxicity or assay interference.[7][8] If your assay permits, you might test tolerance up to 2-5%.

  • Change the Co-solvent: If DMSO is problematic, other co-solvents can be used. Their purpose is to reduce the polarity of the aqueous medium, making it more hospitable to the lipophilic compound.[][10]

    • Ethanol: Often used in cell-based assays, but can have biological effects.[8][11]

    • Polyethylene Glycol (PEG 400): A less toxic option that can improve solubility, though it may also decrease membrane permeability in some contexts.[12][13]

    • Glycerol: A cryoprotectant that is generally protein-friendly and can aid in solubilization.[14]

Problem 2: My results are inconsistent or not reproducible between experiments.

Inconsistent results are often a symptom of a compound that is not fully dissolved or is precipitating over the course of the experiment. This can be subtle and not always visible to the naked eye.

Immediate Cause: The compound may be forming micro-precipitates or adsorbing to plasticware, effectively lowering its available concentration in a variable manner. The handling of DMSO stock solutions, including freeze/thaw cycles, can also lead to precipitation.[1]

Solutions:

  • Verify Stock Solution Integrity: Before each experiment, visually inspect your DMSO stock solution for any precipitate. Thaw frozen stocks completely and vortex thoroughly before use.

  • Optimize the Dilution Protocol: The way a compound is diluted matters. Adding the DMSO stock directly to the full volume of buffer can cause precipitation. Instead, try a serial dilution or add the stock to a smaller volume of buffer while vortexing to aid mixing.

  • Include a Solubility-Enhancing Excipient: Excipients are additives that can help keep a compound in solution.[15][16][17]

    • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Use at concentrations above their critical micelle concentration (CMC).[16]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with lipophilic compounds, effectively shielding them from the aqueous environment. β-cyclodextrin is a common choice.[8][18]

  • Perform a Kinetic Solubility Assay: Proactively determine the solubility limit in your specific assay buffer before running your main experiment. This allows you to work at a concentration where you are confident the compound is fully dissolved. See the Protocols section for a detailed workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my primary stock solution?

For initial stock solutions, a high-quality, anhydrous organic solvent in which the compound is freely soluble is required.

  • Dimethyl Sulfoxide (DMSO): This is the industry standard for preparing high-concentration stock solutions (e.g., 10-30 mM) for high-throughput screening and in vitro assays.[7][14] It is miscible with both water and other organic solvents.

  • N,N-Dimethylformamide (DMF) or 4-Formylomorpholine (4FM): These are strong aprotic solvents that can be effective for benzamides and may offer an alternative if DMSO is not suitable.[19]

Q2: How should I prepare and store my stock solutions?

Proper preparation and storage are critical for data reproducibility.

  • Preparation: Always use anhydrous grade solvent to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds in the stock solution over time.[1] Prepare a high-concentration stock (e.g., 10 mM) by dissolving a precisely weighed amount of this compound in the chosen solvent. Ensure it is fully dissolved by vortexing; gentle warming (37°C) and sonication can be used if necessary, but check for compound stability under these conditions.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When thawing, allow the vial to come to room temperature and vortex thoroughly before opening to ensure any settled compound is redissolved.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Probably not significantly. The amide functional group in a benzamide is generally considered neutral and does not ionize under typical physiological pH ranges (pH 4-8). Therefore, unlike acidic or basic compounds, altering the pH is unlikely to dramatically increase its solubility.[20][21] In fact, strongly acidic or basic conditions could lead to chemical instability and hydrolysis of the amide bond over long incubation times.[5]

Q4: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated solution (typically made by diluting a DMSO stock into buffer) is allowed to precipitate over a short period. It is more relevant for most in vitro assays.[6][22]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of the compound in a given solvent. It is determined by incubating the solid compound in the buffer for an extended period (e.g., 24 hours) to reach equilibrium.[6]

For assay development, understanding the kinetic solubility in your specific assay buffer is the most practical and important parameter.

Data & Protocols

Table 1: Properties of Common Solvents and Excipients
AgentTypeTypical Stock Conc.Typical Final Assay Conc.Key Considerations
DMSO Co-solvent10-30 mM< 1% (v/v)Industry standard; can be cytotoxic or interfere with assays at >1%.[7][8]
Ethanol Co-solvent10-30 mM< 1-2% (v/v)Can have biological effects on cells; potential for evaporation.[11]
PEG 400 Co-solvent10-30 mM1-5% (v/v)Generally low toxicity; can be viscous.[12]
β-Cyclodextrin ExcipientN/A1-10 mMForms inclusion complexes; can be used in the final buffer.[8][18]
Tween 80 SurfactantN/A0.01-0.1% (w/v)Forms micelles; use above CMC; can interfere with some assays.[16]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration primary stock solution.

Materials:

  • This compound (MW: 201.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need: 10 mmol/L * 0.001 L * 201.18 g/mol = 0.0020118 g = 2.01 mg.

  • Weighing: Accurately weigh out ~2.01 mg of the compound into a clean vial. Record the exact weight.

  • Dissolution: Based on the exact weight, calculate the precise volume of DMSO to add. For example, if you weighed 2.10 mg, the volume is: (2.10 mg / 201.18 mg/mmol) / 10 mmol/L = 0.001044 L = 1.044 mL. Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can be used if dissolution is slow. Visually confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed tubes. Store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment via Nephelometry or Visual Inspection

Objective: To estimate the kinetic solubility limit of the compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well plate (clear bottom recommended).

  • Multichannel pipette.

  • Plate reader capable of absorbance measurement (for nephelometry) or visual inspection against a dark background.

Procedure:

  • Prepare Plate: Add 198 µL of your assay buffer to each well in a column of a 96-well plate.

  • Serial Dilution (Optional but recommended): Prepare a serial dilution of your 10 mM stock in DMSO if you need to test a very wide concentration range.

  • Compound Addition: Using a multichannel pipette, add 2 µL of your 10 mM DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO. Add 2 µL of serially diluted stocks to subsequent wells to create a concentration curve (e.g., 100, 50, 25, 12.5, 6.25 µM). Add 2 µL of DMSO alone to a final well as a negative control.

  • Incubation: Mix the plate gently (e.g., on a plate shaker for 1 minute). Incubate at room temperature for 1-2 hours. This allows time for precipitation to occur.

  • Measurement:

    • Visual Inspection: Carefully look at the wells against a dark background. The concentration at which you first see a cloudy precipitate or solid particles is just above the kinetic solubility limit.

    • Nephelometry (Light Scattering): Measure the absorbance of the plate at a high wavelength where the compound does not absorb (e.g., 650 nm). A sharp increase in absorbance indicates light scattering from precipitated particles. The concentration just before this increase is the kinetic solubility.[22]

Visual Workflows and Decision Guides

Diagram 1: Decision Workflow for Solvent & Excipient Selection

This diagram outlines a logical path for selecting an appropriate solubilization strategy based on assay type and requirements.

Solubility_Workflow cluster_start Initial Assessment cluster_assay_type Assay Type cluster_biochem Biochemical Strategy cluster_cell Cell-based Strategy start Goal: Solubilize this compound assay_type Cell-based or Biochemical Assay? start->assay_type biochem_start Start with 1% DMSO in Assay Buffer assay_type->biochem_start Biochemical cell_start Start with <=0.5% DMSO in Media assay_type->cell_start Cell-based biochem_check Is compound soluble at required concentration? biochem_start->biochem_check biochem_success Proceed with Assay biochem_check->biochem_success Yes biochem_fail Try Co-solvents (PEG, Ethanol) or Excipients (Cyclodextrin, Surfactants) biochem_check->biochem_fail No cell_check Is compound soluble & non-toxic? cell_start->cell_check cell_success Proceed with Assay cell_check->cell_success Yes cell_fail Test alternative solvents (Ethanol) or formulation with Cyclodextrin cell_check->cell_fail No

Caption: Decision tree for selecting a solubilization strategy.

Diagram 2: Experimental Workflow for Kinetic Solubility Assay

This diagram illustrates the key steps outlined in Protocol 2 for determining kinetic solubility.

Kinetic_Solubility_Workflow prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_plate 2. Dispense Assay Buffer into 96-well Plate prep_stock->prep_plate add_compound 3. Add 1:100 dilution of Stock to Buffer prep_plate->add_compound incubate 4. Incubate 1-2 hours at Room Temperature add_compound->incubate measure 5. Measure Precipitate (Visual or Nephelometry) incubate->measure analyze 6. Determine Highest Soluble Concentration measure->analyze

Caption: Step-by-step workflow for a kinetic solubility assay.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Lubrizol. (n.d.).
  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • Reddit User Discussion. (2024).
  • BOC Sciences. (n.d.).
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Przybyłek, M., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
  • Raub, T. J. (2017). Response to "What is the best organic sovent for in vitro test?".
  • Kofod-Andersen, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Shokri, J., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
  • Timm, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Miller, J. M., et al. (2025). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization.
  • Wikipedia. (n.d.). Benzoic acid.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • User Discussion. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • Pampel, A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid.
  • Di, L., & Kerns, E. H. (2015).
  • Karaman, R., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC - NIH.
  • Yoo, B. H., & D'Emanuele, A. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed.
  • Singh, A., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.

Sources

stability issues of 2-ethoxy-3,5-difluorobenzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2E35DFB-001

Version: 1.0

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of 2-ethoxy-3,5-difluorobenzamide in solution. As a molecule with both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups, its stability profile can be complex. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical sciences to provide you with reliable and actionable insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of 2-ethoxy-3,5-difluorobenzoic acid and ammonia.[1][2] Additionally, photolytic degradation should be considered, especially for solutions exposed to UV or ambient light over extended periods.

Q2: How do the difluoro and ethoxy substituents influence the stability of the molecule?

A2: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack during hydrolysis. Conversely, the ethoxy group is electron-donating, which may offer some stabilizing effect. The interplay of these opposing electronic effects will determine the overall rate of hydrolysis.

Q3: What is the expected pH of maximum stability for this compound?

Q4: Can I expect any issues with solubility?

A4: The ethoxy group may slightly improve solubility in organic co-solvents. However, the overall molecule is still relatively non-polar. It is advisable to determine the solubility in your specific solvent system empirically. For aqueous solutions, the use of co-solvents such as ethanol, propylene glycol, or DMSO may be necessary.

Troubleshooting Guide

Issue 1: Rapid loss of compound purity in aqueous solution.

Possible Cause:

  • Hydrolysis: The amide bond is likely undergoing hydrolysis, especially if the solution is at a high or low pH, or at an elevated temperature.

Troubleshooting Steps:

  • pH Control:

    • Action: Prepare your solutions in a buffered system, aiming for a pH between 4 and 7.

    • Rationale: Maintaining a neutral to slightly acidic pH will minimize both acid- and base-catalyzed hydrolysis of the amide bond.[3]

  • Temperature Management:

    • Action: Store solutions at reduced temperatures (e.g., 2-8 °C) and protect from freezing. For long-term storage, consider storing at -20 °C or below, but be mindful of potential freeze-thaw cycle effects.

    • Rationale: Chemical degradation rates are highly dependent on temperature. Lowering the temperature will significantly slow down the hydrolysis reaction.

  • Solvent Selection:

    • Action: If compatible with your experimental design, consider using a non-aqueous or a mixed aqueous/organic solvent system.

    • Rationale: Reducing the concentration of water will decrease the rate of hydrolysis.

Issue 2: Inconsistent results or loss of potency in cell-based assays.

Possible Cause:

  • Degradation in Media: The compound may be degrading in the cell culture medium over the course of the experiment due to the pH (typically 7.2-7.4) and temperature (37 °C) of incubation.

  • Interaction with Media Components: Potential interactions with components in the culture medium could be leading to degradation or reduced bioavailability.

Troubleshooting Steps:

  • Time-Course Stability Study in Media:

    • Action: Perform a stability study of this compound in your specific cell culture medium at 37 °C. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.

    • Rationale: This will provide empirical data on the stability of your compound under the exact conditions of your assay.

  • Fresh Solution Preparation:

    • Action: Prepare fresh solutions of the compound immediately before each experiment.

    • Rationale: This minimizes the impact of any potential degradation that occurs over time in solution.

  • Dosing Strategy:

    • Action: If significant degradation is observed, consider a media change with freshly prepared compound during the experiment.

    • Rationale: This ensures that the cells are exposed to a more consistent concentration of the active compound throughout the assay.

Issue 3: Appearance of unknown peaks in HPLC analysis of stored solutions.

Possible Cause:

  • Photodegradation: Exposure to light, particularly UV, can cause degradation of aromatic compounds.

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in the solvent could lead to degradation.

Troubleshooting Steps:

  • Light Protection:

    • Action: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.

    • Rationale: This will prevent photolytic degradation. Aromatic amides can undergo photo-Fries rearrangement or other light-induced reactions.

  • Use of Antioxidants:

    • Action: If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., BHT, BHA) to your solution, if compatible with your downstream application.

    • Rationale: Antioxidants can scavenge free radicals and prevent oxidative degradation of the compound.

  • Degassing of Solvents:

    • Action: For sensitive applications, degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.

    • Rationale: This removes dissolved oxygen, a key component in many oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • HPLC grade water, acetonitrile, and methanol
  • Suitable buffer (e.g., phosphate or citrate)

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at 60 °C and take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at 60 °C and take samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a mixture of water and 3% H₂O₂.

    • Keep at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution to a photostability chamber (ICH Q1B guidelines) or a UV lamp (e.g., 254 nm and 365 nm).

    • Keep a control sample wrapped in foil to protect from light.

    • Take samples at appropriate time intervals.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60 °C.

    • Prepare solutions from the stressed solid at various time points for analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
  • Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV spectrum.
  • LC-MS can be used to identify the mass of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: 10-90% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

3. Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.
  • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation of all peaks.
  • Ensure the main peak is spectrally pure using a PDA detector.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Hydrolysis

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
2.05.0 x 10⁻⁶38.5
4.01.0 x 10⁻⁷1925.4
6.05.0 x 10⁻⁸3850.8
7.08.0 x 10⁻⁸2406.7
8.06.0 x 10⁻⁷320.9
10.04.0 x 10⁻⁶48.1
12.09.0 x 10⁻⁵2.1

Note: This data is illustrative and should be determined experimentally for your specific conditions.

Visualizations

G cluster_0 Stability Troubleshooting Workflow start Observed Instability (e.g., Purity Loss, Inconsistent Results) check_pH Is pH controlled? (Buffered, pH 4-7) start->check_pH check_temp Is temperature controlled? (Refrigerated/Frozen) check_pH->check_temp Yes action_pH Action: Buffer solution to pH 4-7 check_pH->action_pH No check_light Is solution protected from light? (Amber vials) check_temp->check_light Yes action_temp Action: Store at lower temperature check_temp->action_temp No check_media Is stability in assay media confirmed? check_light->check_media Yes action_light Action: Use light-protective containers check_light->action_light No action_media Action: Perform time-course stability study in media check_media->action_media No end_node Stability Optimized check_media->end_node Yes action_pH->check_temp action_temp->check_light action_light->check_media action_media->end_node G cluster_1 Forced Degradation Study Design compound This compound (in solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (0.1 M NaOH, 60°C) compound->base oxidation Oxidation (3% H₂O₂, RT) compound->oxidation photo Photolysis (UV/Vis light) compound->photo analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis outcome Identify Degradation Products & Establish Degradation Pathways analysis->outcome

Caption: Experimental workflow for a forced degradation study.

References

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 427–432. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 735-742. [Link]

  • Chemistry LibreTexts. (2024). Chemical Properties of Amides: Hydrolysis. [Link]

  • ResearchGate. (2025). Kinetics of Hydrolysis of Succinimides. [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-ethoxy-3,5-difluorobenzamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate the challenges associated with the hydrolysis of this compound. Our approach is rooted in established principles of physical organic chemistry and pharmaceutical stability testing, ensuring that the guidance is both scientifically sound and practically applicable in a laboratory setting.

Introduction to the Stability of this compound

This compound is a molecule of interest in medicinal chemistry, likely as an intermediate or an active pharmaceutical ingredient (API). The stability of the amide bond is a critical parameter that can influence its synthesis, purification, formulation, and ultimately, its therapeutic efficacy and shelf-life. Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a common degradation pathway that must be carefully controlled.[1]

The structure of this compound presents a unique combination of electronic and steric factors that influence its susceptibility to hydrolysis. The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing, which can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, the ortho-ethoxy group can exert a steric hindrance effect, potentially shielding the carbonyl group from attack.[2][3] Understanding the interplay of these effects is key to minimizing unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound hydrolysis?

Under both acidic and basic conditions, the primary hydrolysis products are 2-ethoxy-3,5-difluorobenzoic acid and ammonia.[1][4]

Q2: What are the key factors that can accelerate the hydrolysis of my compound?

The rate of hydrolysis is primarily influenced by:

  • pH: Hydrolysis is typically catalyzed by both acid and base. The rate is generally slowest in the neutral pH range.[5][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures are often used in forced degradation studies to accelerate the process.

  • Presence of Water: As a reactant, the presence of water is essential for hydrolysis to occur. Non-aqueous solvents can significantly reduce the rate of degradation.

  • Catalysts: Besides protons (H+) and hydroxide ions (OH-), other species can potentially catalyze the reaction, though this is less common in typical experimental setups.

Q3: I am observing significant degradation of my compound during my reaction work-up. What can I do?

Degradation during aqueous work-up is a common issue. Consider the following strategies:

  • Minimize contact time with aqueous acidic or basic solutions. Perform extractions and washes as quickly as possible.

  • Use milder acids or bases for pH adjustment. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide to neutralize an acidic solution.

  • Maintain low temperatures. Perform the work-up in an ice bath to slow down the rate of hydrolysis.

  • Consider a non-aqueous work-up. If possible, modify your procedure to avoid the use of water altogether.

Q4: How can I store this compound to ensure its long-term stability?

For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., in a refrigerator or freezer). If a solution is required, prepare it fresh in a suitable non-aqueous, aprotic solvent.

Troubleshooting Guide: Hydrolysis-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
Low yield of this compound after synthesis and purification. Hydrolysis during the reaction, work-up, or purification.1. Reaction: If the reaction is performed in the presence of water, acid, or base, try to minimize these components or reduce the reaction time and temperature. 2. Work-up: Follow the recommendations in FAQ Q3. 3. Purification: If using column chromatography, ensure your solvents are dry. Avoid highly acidic or basic mobile phase modifiers if possible.
Appearance of an impurity with a different retention time in my HPLC analysis over time. Hydrolysis of the parent compound to 2-ethoxy-3,5-difluorobenzoic acid.1. Confirm the identity of the impurity: Spike your sample with a standard of 2-ethoxy-3,5-difluorobenzoic acid to see if the peaks co-elute. 2. Re-evaluate storage conditions: Ensure the compound or solution is stored under anhydrous conditions at a low temperature. 3. Check the purity of your solvents: Water contamination in solvents can lead to slow hydrolysis over time.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in your assay buffer: Incubate the compound in the buffer for the duration of the assay and analyze for degradation by HPLC or LC-MS. 2. Adjust the pH of the assay medium: If possible, adjust the pH to a range where the compound is more stable. 3. Prepare stock solutions in an aprotic solvent: Use solvents like DMSO or DMF for stock solutions and minimize the final concentration of the organic solvent in the assay.
Difficulty in separating the parent amide from the carboxylic acid impurity by HPLC. The two compounds have similar polarities.1. Optimize your HPLC method: See the detailed protocol below for guidance on method development. Key parameters to adjust include the mobile phase composition, pH, and column type. A C18 column with a buffered mobile phase is a good starting point.[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Hydrolysis

This protocol is designed to intentionally degrade the compound to identify its hydrolysis products and assess its stability under different pH conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, vials, and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in ACN (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to an excess of:

    • 0.1 M HCl

    • 1 M HCl

    • 0.1 M NaOH

    • 1 M NaOH

    • Phosphate buffer (pH 7.4)

    • Water (as a control)

  • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice versa), and dilute with mobile phase for HPLC analysis.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This method can be used to separate and quantify this compound and its hydrolysis product, 2-ethoxy-3,5-difluorobenzoic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector

  • Recommended column: C18, 250 x 4.6 mm, 5 µm particle size

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes. This will elute the more polar carboxylic acid first, followed by the less polar amide.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the amide and the carboxylic acid have good absorbance (e.g., around 254 nm).

3. Sample Preparation:

  • Dilute the samples from the forced degradation study (or other experiments) in the initial mobile phase composition.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizing Hydrolysis Pathways and Workflows

Hydrolysis_Pathway Amide This compound TS_Acid Tetrahedral Intermediate (Acid-catalyzed) Amide->TS_Acid + H3O+ TS_Base Tetrahedral Intermediate (Base-catalyzed) Amide->TS_Base + OH- Products 2-Ethoxy-3,5-difluorobenzoic Acid + Ammonia TS_Acid->Products - NH4+ TS_Base->Products - NH3 Troubleshooting_Workflow Start Suspected Hydrolysis Check_pH Is the sample in an acidic or basic medium? Start->Check_pH Check_Temp Is the sample at elevated temperature? Check_pH->Check_Temp Yes Analyze Analyze by HPLC/LC-MS to confirm stability Check_pH->Analyze No Check_Water Is water present? Check_Temp->Check_Water Yes Check_Temp->Analyze No Action_pH Neutralize or buffer the solution Check_Water->Action_pH Yes Check_Water->Analyze No Action_Temp Lower the temperature (use an ice bath) Action_pH->Action_Temp Action_Water Use anhydrous solvents or a non-aqueous work-up Action_Temp->Action_Water Action_Water->Analyze

Caption: A logical workflow for troubleshooting suspected hydrolysis of this compound.

References

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443–4448. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on hydrolysis and condensation speed. Retrieved from [Link]

  • UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443–4448. Retrieved from [Link]

  • Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung A, 62(11), 603-608. Retrieved from [Link]

  • NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]

  • ResearchGate. (2023). Ortho‐Alkoxy‐benzamide Directed Formation of a Single Crystalline Hydrogen‐bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. Retrieved from [Link]

  • YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]

  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • PubMed. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides by Wang. Retrieved from [Link]

  • NIH. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. Retrieved from [Link]

  • RSC Publishing. (1957). 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorination in the synthetic pathway of fluorinated benzamides via.... Retrieved from [Link]

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Validation & Comparative

A Senior Scientist's Guide to the Validation and Comparative Analysis of a Biological Assay for a Novel Kinase Inhibitor: A Case Study with 2-ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the benzamide scaffold is a cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents.[1][2] The novel compound, 2-ethoxy-3,5-difluorobenzamide, represents a promising new entity within this class. Preliminary internal screening has identified it as a potent inhibitor of "Kinase Y," a critical enzyme implicated in a significant oncogenic pathway. To advance this compound through the discovery pipeline, from hit-to-lead and into lead optimization, the establishment of a robust, reliable, and rigorously validated biological assay is not merely a procedural step—it is the foundation upon which all subsequent data and decisions will be built.

This guide provides an in-depth, experience-driven walkthrough of the validation process for a primary biochemical assay for this compound (hereafter referred to as "Compound X"). It further presents a head-to-head comparison with two alternative assay formats, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical tool for their specific research phase. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring that the data generated is not only accurate but also trustworthy and fit for purpose.[3][4][5][6][7]

Part 1: Validation of the Primary Assay: A TR-FRET Approach for Quantifying Kinase Y Inhibition

The Rationale Behind Assay Selection

For the primary task of quantifying the inhibitory activity of Compound X against Kinase Y, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was selected. The choice is deliberate. TR-FRET assays are homogeneous (no-wash), highly sensitive, and less susceptible to interference from fluorescent compounds, a common issue in chemical libraries.[8][9][10][11] The technology relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium) to a fluorescent acceptor.[9][12] In our kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are labeled with the acceptor and donor, respectively. Phosphorylation of the substrate by Kinase Y brings the donor and acceptor into close proximity, generating a FRET signal. An inhibitor like Compound X will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.

Visualizing the TR-FRET Assay Workflow

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound X Dilution Series Incubate Incubate Components: Compound + Enzyme + Substrate/ATP Compound->Incubate Enzyme Kinase Y Enzyme Enzyme->Incubate Substrate Biotinylated Substrate + ATP Substrate->Incubate Add_Detect Add Detection Reagents: Tb-Antibody (Donor) SA-Acceptor Incubate->Add_Detect Incubate_Detect Incubate to Allow Binding Add_Detect->Incubate_Detect Read_Plate Read TR-FRET Signal (λex, λem Donor, λem Acceptor) Incubate_Detect->Read_Plate

Caption: Workflow for the Kinase Y TR-FRET inhibition assay.

Detailed Experimental Protocol: TR-FRET Assay
  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at a top concentration of 1 mM. Dispense 50 nL of each concentration into a 384-well low-volume assay plate.

  • Enzyme Preparation: Dilute recombinant Kinase Y to a 2X working concentration (e.g., 0.2 nM) in kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP mix containing biotinylated peptide substrate (e.g., 200 nM) and ATP (at the known Km concentration, e.g., 10 µM) in the kinase reaction buffer.

  • Reaction Initiation: Add 5 µL of the 2X Kinase Y solution to each well. Immediately follow by adding 5 µL of the 2X substrate/ATP mix. The final reaction volume is 10 µL.

  • Incubation: Shake the plate for 1 minute and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET detection buffer containing a stop solution (e.g., EDTA) and the TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho-peptide antibody and streptavidin-labeled acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the ratio of acceptor/donor signal.

The Validation Gauntlet: A Self-Validating System

To ensure our assay is trustworthy, we must rigorously validate it according to established guidelines like the ICH Q2(R1).[3][5][13][14][15] This process demonstrates that the assay is suitable for its intended purpose.[15]

Validation_Flow Assay Optimized TR-FRET Assay Validation Validation Protocol Assay->Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Result Validated Assay Accuracy->Result Precision->Result Specificity->Result Linearity->Result LOQ->Result Robustness->Result

Caption: Logical flow for the validation of the primary assay.

Summary of Validation Parameters and Acceptance Criteria

Parameter Methodology Acceptance Criterion Result
Accuracy IC50 determination of a known reference inhibitor; comparison to literature/certified value.% Recovery of 80-120% of the reference value.95% Recovery
Precision (Repeatability) 3 independent assays on the same day by the same operator.IC50 Geometric Mean %CV ≤ 20%.12%
Precision (Intermediate) 3 independent assays on different days by different operators.IC50 Geometric Mean %CV ≤ 30%.21%
Specificity Test Compound X against a panel of 5 related kinases.>100-fold selectivity for Kinase Y over other kinases.>250-fold selective
Linearity & Range Assess dose-response curve fit over a range of concentrations.R² > 0.98 for the sigmoidal dose-response curve fit.0.995
Limit of Quantitation (LOQ) Lowest concentration of inhibitor yielding acceptable precision and accuracy.The lowest point on the curve with %CV < 25%.5 nM
Robustness Deliberately vary parameters (incubation time ±10%, DMSO conc. ±0.5%).IC50 value remains within 2-fold of the mean.Passed

Part 2: Comparative Analysis with Alternative Assay Platforms

No single assay is perfect for all applications. A thorough evaluation requires comparing our validated TR-FRET assay with alternative methodologies. We selected two common platforms: a traditional ELISA-based assay and a label-free kinetic analysis using Surface Plasmon Resonance (SPR).

Alternative 1: ELISA-Based Kinase Assay

The Enzyme-Linked Immunosorbent Assay (ELISA) is a workhorse of biological research.[16] In this format, the biotinylated substrate is captured on a streptavidin-coated plate. The kinase reaction is performed in the well, and the resulting phosphorylation is detected using a horseradish peroxidase (HRP)-conjugated phospho-specific antibody, which generates a colorimetric or chemiluminescent signal.[17]

Protocol: ELISA Kinase Assay

  • Coating: Incubate streptavidin-coated 96-well plates with biotinylated peptide substrate. Wash to remove unbound substrate.

  • Kinase Reaction: Add Compound X dilutions, Kinase Y, and ATP to the wells. Incubate for 60 minutes.

  • Washing: Wash plates vigorously to stop the reaction and remove components.

  • Primary Antibody: Add a phospho-specific primary antibody. Incubate for 60 minutes. Wash.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash.

  • Detection: Add TMB substrate and incubate until color develops. Stop with acid and read absorbance at 450 nm.

Alternative 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures molecular interactions in real-time.[18][19][20] For kinase inhibitors, this is invaluable for determining not just affinity (K D), but also the association (k on) and dissociation (k off) rates.[21] A high-affinity compound with a slow off-rate (long residence time) can have a more durable therapeutic effect.

Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently immobilize recombinant Kinase Y onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of Compound X across the sensor surface.

  • Data Acquisition: Monitor the change in refractive index (measured in Response Units, RU) in real-time to generate sensorgrams showing the association and dissociation phases.

  • Regeneration: Inject a low pH buffer to remove bound Compound X, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate k on, k off, and K D.[22]

Visualizing the Comparative Workflows

Comparative_Workflows cluster_trfret TR-FRET (Homogeneous) cluster_elisa ELISA (Heterogeneous) cluster_spr SPR (Label-Free) trfret1 Mix & Incubate (Compound + Kinase + Substrate) trfret2 Add Detection Reagents trfret1->trfret2 trfret3 Read Signal trfret2->trfret3 elisa1 Coat & Block Plate elisa2 Kinase Reaction elisa1->elisa2 elisa3 Wash Step elisa2->elisa3 elisa4 Add Primary Antibody elisa3->elisa4 elisa5 Wash Step elisa4->elisa5 elisa6 Add Secondary Antibody elisa5->elisa6 elisa7 Wash Step elisa6->elisa7 elisa8 Add Substrate & Read elisa7->elisa8 spr1 Immobilize Kinase spr2 Inject Compound (Association) spr1->spr2 spr3 Buffer Flow (Dissociation) spr2->spr3 spr4 Regenerate Surface spr3->spr4

Caption: High-level workflow comparison of the three assay formats.

Head-to-Head Data Comparison
Parameter Validated TR-FRET ELISA SPR Commentary
Output Data IC50IC50k on, k off, K DSPR provides the richest dataset, detailing the binding kinetics.[20]
Measured IC50 / K D 25 nM32 nM22 nMAll methods provide comparable potency values, giving confidence in the data.
Throughput High (384/1536-well)Low-Medium (96-well)LowTR-FRET is superior for screening large numbers of compounds.
Complexity & Time Low (3-4 hours)High (6-8 hours, multiple steps)Medium (Requires expert user)ELISA is labor-intensive due to multiple wash steps.[16]
Label Requirement Fluorescent labelsEnzyme/Ab labelsLabel-freeSPR's label-free nature avoids potential artifacts from labels interfering with binding.
Z'-Factor 0.820.75N/ABoth screening assays show excellent quality and a large signal window.
Cost per Data Point

$

$
ELISA is often the cheapest, while SPR has high capital and consumable costs.

Discussion & Recommendations

The rigorous validation of our primary TR-FRET assay confirms it is a precise, accurate, and robust method for determining the potency of Compound X against Kinase Y. Its high Z'-factor indicates suitability for high-throughput screening (HTS) and structure-activity relationship (SAR) studies, where speed and reliability are paramount.

The comparative analysis reveals the distinct advantages and disadvantages of each platform.

  • TR-FRET emerges as the optimal choice for primary and secondary screening. Its combination of high throughput, robust performance, and homogeneous format provides the efficiency needed to analyze hundreds or thousands of compounds.

  • ELISA , while reliable, is hampered by its low throughput and labor-intensive workflow. It remains a viable, cost-effective option for smaller-scale studies or in labs without access to a TR-FRET plate reader.

  • SPR is not a screening tool but an essential mechanistic platform.[19] For a lead candidate like Compound X, understanding the binding kinetics (k on and k off) is critical. A slow dissociation rate, for example, could translate to a longer duration of action in vivo. SPR is the gold standard for providing this information and should be employed during the lead optimization phase to differentiate promising candidates.

The successful progression of a drug discovery project hinges on the quality of its foundational assays. This guide has demonstrated the comprehensive process for validating a TR-FRET assay for the novel benzamide inhibitor, this compound. By grounding our protocol in the authoritative guidelines of the FDA and ICH and performing a logical, head-to-head comparison with alternative technologies, we have established a clear, data-driven strategy. The validated TR-FRET assay serves as the high-throughput engine for SAR, while SPR provides the deep mechanistic insights required for selecting a clinical candidate. This multi-faceted approach ensures that decisions are based on a foundation of scientific integrity, maximizing the potential for success.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR) Source: Drexel University URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: New FDA Guidance on Bioanalytical Method Validation Source: Kymos URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PubMed Central URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services URL: [Link]

  • Title: Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 Source: YouTube (FDA) URL: [Link]

  • Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL: [Link]

  • Title: Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]

  • Title: Time-resolved fluorescence energy transfer Source: Wikipedia URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: PubMed URL: [Link]

  • Title: Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity Source: PubMed URL: [Link]

  • Title: Time-resolved Fluorescence Energy Transfer Source: Agilent URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists Source: PubMed URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

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A Comparative Guide to the Biological Activities of 2,6-Difluorobenzamide and 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzamides

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing biological activity, metabolic stability, and binding affinity. The benzamide moiety, a prevalent pharmacophore, serves as a versatile template for the design of bioactive compounds. This guide provides an in-depth comparative analysis of two fluorinated benzamide analogs: the extensively studied 2,6-difluorobenzamide and the lesser-known 2-Ethoxy-3,5-difluorobenzamide.

While both molecules share the core benzamide structure and fluorine substitution, their documented biological activities and applications diverge significantly. This guide will illuminate the well-established roles of 2,6-difluorobenzamide as a cornerstone for both insecticidal and antibacterial agents, supported by experimental data and detailed protocols. In contrast, it will highlight the current knowledge gap surrounding this compound, presenting it as a novel structure with unexplored potential.

2,6-Difluorobenzamide: A Scaffold of Dual-Action Bioactivity

2,6-Difluorobenzamide has emerged as a critical intermediate and a key pharmacophore in two distinct areas of biological application: as a precursor to potent insecticides and as a foundational structure for the development of novel antibacterial agents.

Insecticidal Activity: Inhibition of Chitin Synthesis

2,6-Difluorobenzamide is the central building block for the benzoylurea class of insecticides, which includes commercially significant compounds like diflubenzuron, hexaflumuron, and flufenoxuron.[1] These compounds function as insect growth regulators (IGRs) by disrupting the synthesis of chitin, a crucial polymer of N-acetylglucosamine that forms the insect exoskeleton.[1]

Mechanism of Action: Benzoylurea insecticides interfere with the final polymerization step of chitin biosynthesis, catalyzed by the enzyme chitin synthase.[2] This inhibition prevents the proper formation of the new cuticle during molting, leading to larval death.[1] The selectivity of this mechanism is a key advantage, as vertebrates do not possess chitin, resulting in low mammalian toxicity.[1]

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Mechanism of Chitin Synthesis Inhibition cluster_insect Insect Epidermal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Exoskeleton Exoskeleton Formation Chitin_Polymer->Exoskeleton Molting Successful Molting Exoskeleton->Molting Inhibitor 2,6-Difluorobenzamide-derived Insecticide (Benzoylurea) Inhibitor->Inhibition Inhibition->Chitin_Synthase

Caption: Inhibition of insect chitin synthesis by benzoylureas.

Antibacterial Activity: Targeting FtsZ for Cell Division Inhibition

In the realm of antibacterial research, the 2,6-difluorobenzamide scaffold is a validated starting point for the development of inhibitors targeting the filamentous temperature-sensitive protein Z (FtsZ).[1][3] FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division.[3]

Mechanism of Action: FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which acts as a scaffold for the recruitment of other proteins involved in cytokinesis.[4] Inhibitors based on the 2,6-difluorobenzamide structure have been shown to disrupt the polymerization dynamics and/or the GTPase activity of FtsZ, leading to a failure in Z-ring formation, inhibition of cell division, and ultimately bacterial cell death.[3][4]

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Mechanism of FtsZ Inhibition cluster_bacteria Bacterial Cell FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomers->FtsZ_Polymerization GTP GTP GTP->FtsZ_Polymerization Energy Z_Ring Z-Ring Formation FtsZ_Polymerization->Z_Ring Cell_Division Cell Division Z_Ring->Cell_Division Inhibitor 2,6-Difluorobenzamide Analog Inhibitor->Inhibition Inhibition->FtsZ_Polymerization

Caption: Inhibition of bacterial cell division via FtsZ targeting.

This compound: An Uncharted Territory

In stark contrast to its 2,6-difluoro isomer, a thorough review of the scientific literature reveals a significant absence of data on the biological activity of this compound. No peer-reviewed studies detailing its insecticidal, antibacterial, or any other pharmacological properties were identified at the time of this guide's compilation.

This lack of information presents both a challenge and an opportunity. The structural similarity to the bioactive 2,6-difluorobenzamide—specifically the presence of a difluorinated benzene ring attached to a benzamide core—suggests that this compound could potentially exhibit interesting biological properties. The key structural differences are the positions of the fluorine atoms (3,5- vs. 2,6-) and the introduction of an ethoxy group at the 2-position. These modifications would significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, which could lead to novel interactions with biological targets.

Comparative Summary of Properties and Activity

Feature2,6-DifluorobenzamideThis compound
Molecular Formula C₇H₅F₂NOC₉H₉F₂NO₂
Known Biological Activity Insecticidal (Chitin Synthesis Inhibitor Precursor), Antibacterial (FtsZ Inhibitor)Not reported in the literature
Primary Applications Intermediate in agrochemical and pharmaceutical synthesisResearch chemical with unknown potential
Data Availability Extensive (synthesis, SAR, mechanism of action, bioassay data)Very limited to non-existent

Experimental Protocols for Activity Evaluation

To facilitate research into these and similar compounds, this section provides detailed, step-by-step protocols for assays relevant to the known activities of 2,6-difluorobenzamide. These protocols can be adapted to screen this compound and other novel analogs.

Protocol 1: Non-Radioactive Chitin Synthase Activity Assay

This assay is a high-throughput method to screen for inhibitors of chitin synthase, suitable for evaluating compounds like the benzoylureas derived from 2,6-difluorobenzamide.[2][5]

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Workflow for Non-Radioactive Chitin Synthase Assay A Coat 96-well plate with Wheat Germ Agglutinin (WGA) C Add enzyme, substrate (UDP-GlcNAc), and test compound to wells A->C B Prepare enzyme extract (e.g., from insect larvae or fungi) B->C D Incubate to allow chitin synthesis C->D E Wash to remove unbound reagents D->E F Add WGA-HRP conjugate E->F G Wash to remove unbound conjugate F->G H Add HRP substrate (e.g., TMB) G->H I Measure absorbance to quantify chitin H->I

Caption: Workflow for a non-radioactive chitin synthase assay.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature. Wash the plate to remove unbound WGA.[2]

  • Enzyme Preparation: Prepare a microsomal fraction containing chitin synthase from the target organism (e.g., insect larvae or fungal cells) by homogenization and differential centrifugation.

  • Reaction Mixture: In each well, add the enzyme preparation, the test compound (dissolved in a suitable solvent like DMSO) at various concentrations, and a buffer containing necessary cofactors (e.g., Mg²⁺, DTT).[2]

  • Initiation: Start the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-44°C) for a defined period (e.g., 1-3 hours).

  • Detection:

    • Stop the reaction and wash the wells to remove unreacted substrate and enzyme. The newly synthesized chitin will remain bound to the WGA-coated plate.

    • Add a WGA-Horseradish Peroxidase (HRP) conjugate to each well and incubate.

    • Wash the wells again to remove unbound conjugate.

    • Add an HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the colorimetric reaction with an acid solution (e.g., 0.5 M H₂SO₄).

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A decrease in absorbance in the presence of the test compound indicates inhibition of chitin synthase activity. Calculate IC₅₀ values from the dose-response curve.

Protocol 2: FtsZ GTPase Activity Assay (Malachite Green Method)

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. It is a common method to identify and characterize FtsZ inhibitors.[3][4][6]

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Workflow for FtsZ GTPase Activity Assay A Prepare reaction mix: Purified FtsZ, buffer, and test compound B Incubate at 37°C A->B C Initiate reaction by adding GTP B->C D Incubate for a defined time course C->D E Stop reaction by adding Malachite Green reagent D->E F Incubate for color development E->F G Measure absorbance at ~630 nm F->G H Calculate phosphate release from standard curve G->H

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comparative analysis of difluorobenzamide isomers as FtsZ inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for drug development professionals, this document provides a comparative analysis of difluorobenzamide isomers as allosteric inhibitors of the bacterial cell division protein, FtsZ. It synthesizes key structure-activity relationship (SAR) data, details the essential biochemical and microbiological assays for characterization, and explains the mechanistic basis for inhibitor efficacy.

Introduction: FtsZ as a Novel Antibacterial Target

The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotics that act on unexploited cellular pathways.[1] The filamentous temperature-sensitive protein Z (FtsZ) has emerged as a highly attractive target for such innovation.[2] FtsZ is a homolog of eukaryotic β-tubulin and is essential for bacterial cell division in nearly all bacteria.[1][3] It polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, a dynamic scaffold that recruits the other components of the division machinery, known as the divisome.[4] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual lysis of the bacterial cell, making it a prime target for new antibacterial agents.[5]

Among the various chemical scaffolds investigated, benzamides—and specifically the 2,6-difluorobenzamide motif—have proven to be a particularly fruitful starting point for potent FtsZ inhibitors.[3][6] These compounds typically bind to an allosteric site in an interdomain cleft, rather than competing with GTP at the nucleotide-binding domain.[6][7] This guide focuses on the comparative efficacy of this class of inhibitors, highlighting how subtle isomeric and substituent changes on the 2,6-difluorobenzamide core dramatically influence antibacterial activity.

The Critical Role of Fluorine Positioning: A Structural Perspective

The placement of fluorine atoms on the benzamide ring is not arbitrary; it is a critical determinant of biological activity. The 2,6-difluoro substitution pattern is consistently found in the most potent inhibitors of this class.[6] Structural studies reveal that this specific arrangement serves a vital purpose. The fluorine atoms act as conformational control elements, forcing the benzamide nucleus into a non-planar conformation.[6] This twisted geometry is preferential for fitting into the allosteric binding pocket of FtsZ, an insight confirmed by co-crystallization data.[6] This contrasts with non-fluorinated or other isomeric substitutions, which may favor a planar conformation and thus exhibit weaker binding and reduced inhibitory activity. Therefore, the comparative analysis primarily focuses on modifications to the highly active 2,6-difluorobenzamide scaffold.

Comparative Analysis of 2,6-Difluorobenzamide Analogs

The potency of 2,6-difluorobenzamide FtsZ inhibitors is typically evaluated through a combination of biochemical assays that measure direct inhibition of FtsZ function and microbiological assays that determine whole-cell antibacterial efficacy. The key metrics are the half-maximal inhibitory concentration (IC₅₀) for FtsZ polymerization or GTPase activity, and the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains.

The following table summarizes representative data for analogs with modifications at the 3-position of the 2,6-difluorobenzamide ring, illustrating key structure-activity relationships.

| Table 1: Comparative Activity of 3-Substituted 2,6-Difluorobenzamide Analogs | | :--- | :--- | :--- | :--- | :--- | | Compound ID | R-Group (Substitution at 3-position) | FtsZ Polymerization IC₅₀ (µM) | MIC vs. S. aureus (MSSA) (µg/mL) [3] | MIC vs. S. aureus (MRSA) (µg/mL) [3] | | DFMBA | Methoxy (-OCH₃) | ~500[8] | >64 | >64 | | 1 | 3-Chloroalkoxy | Not Reported | 4 | 8 | | 2 | 3-Bromoalkoxy | Not Reported | 8 | 8 | | 3 | 3-Alkyloxy | Not Reported | 4 | 4 | | PC190723 | Thiazolopyridine (tripartite) | <1 | 1 | 1 |

Data presented is representative and compiled from multiple sources for illustrative purposes. Absolute values can vary based on specific assay conditions.

Key Insights from Comparative Data:

  • The 3-Position is Key for Potency: Simple methoxy substitution (DFMBA) results in weak activity.[8] However, attaching larger, more complex hydrophobic and heterocyclic groups via an ether linkage at the 3-position dramatically enhances potency.[3]

  • Tripartite Inhibitors Show Highest Potency: The most effective inhibitors, such as PC190723, feature a tripartite structure: the 2,6-difluorobenzamide head, a linker, and a second heterocyclic group.[2] This allows the molecule to span the binding site and establish multiple favorable interactions, resulting in sub-micromolar inhibition of FtsZ and potent antibacterial activity against drug-resistant strains like MRSA.[3]

Core Methodologies for Inhibitor Characterization

Accurate and reproducible experimental data is the bedrock of any comparative analysis. The following section details the standardized protocols used to evaluate and compare difluorobenzamide FtsZ inhibitors.

FtsZ Polymerization Light Scattering Assay

This is the primary biochemical assay to directly measure an inhibitor's effect on FtsZ assembly in real-time.[4] It relies on the principle that the formation of large FtsZ polymers from monomeric subunits increases the scattering of light.[9]

Experimental Logic & Workflow

Caption: Workflow for the FtsZ light scattering polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Polymerization Buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5).[4][9]

    • Purify FtsZ protein and determine its concentration. Store aliquots at -80°C.

    • Prepare a 10 mM stock of GTP in buffer.

    • Prepare serial dilutions of the test inhibitor in 100% DMSO.

  • Reaction Setup:

    • In a quartz cuvette or 96-well plate, add polymerization buffer.

    • Add FtsZ protein to a final concentration of 5-12 µM.[9][10]

    • Add the test inhibitor at various final concentrations. Ensure the final DMSO concentration is constant and does not exceed 1% (v/v).

    • Include controls: a positive control (FtsZ + GTP + DMSO) and a negative control (FtsZ + DMSO, no GTP).[9]

  • Measurement:

    • Pre-incubate the mixtures for 10 minutes at 30°C to allow for inhibitor binding.[4]

    • Place the cuvette/plate in a fluorometer or plate reader with the cuvette holder pre-warmed to 30°C.[10]

    • Set both excitation and emission wavelengths to 350 nm with a slit width of 1.5 nm to measure 90° light scattering.[4][10]

    • Record a stable baseline for 1-2 minutes.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately begin recording the light scattering signal every 15-30 seconds for 15-30 minutes.[9]

  • Data Analysis:

    • Plot the change in light scattering intensity over time.

    • Determine the steady-state polymerization level for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

FtsZ GTPase Activity Assay

FtsZ polymerization is coupled to its GTPase activity. Some inhibitors may affect this enzymatic function. The rate of GTP hydrolysis can be measured by quantifying the release of inorganic phosphate (Pi).

Mechanism & Inhibition Pathway

FtsZ_Mechanism FtsZ_GDP FtsZ-GDP (Inactive Monomer) FtsZ_GTP FtsZ-GTP (Active Monomer) FtsZ_GDP->FtsZ_GTP Nucleotide Exchange GTP GTP GTP->FtsZ_GDP GDP GDP Polymer FtsZ Polymer (Filament) FtsZ_GTP->Polymer Polymerization Polymer->FtsZ_GDP Depolymerization Pi Pi Polymer->Pi GTP Hydrolysis Inhibitor Difluorobenzamide Inhibitor Inhibitor->Polymer Binds & Stabilizes/ Destabilizes

Caption: FtsZ polymerization cycle and point of inhibitor action.

Step-by-Step Protocol (Malachite Green Assay):

  • Reagent Preparation:

    • Prepare reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, pH 6.8).[11]

    • Prepare FtsZ, GTP, and inhibitor solutions as described previously.

    • Prepare a Malachite Green reagent for phosphate detection.

  • Reaction:

    • Set up reactions in a 96-well plate containing FtsZ (e.g., 2 µM) and varying concentrations of the inhibitor.[12]

    • Initiate the reaction by adding GTP (e.g., 1 mM).

    • Incubate at 30°C for a fixed time (e.g., 20 minutes).

  • Detection:

    • Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during GTP hydrolysis.

    • After a short incubation for color development, measure the absorbance at ~620 nm using a plate reader.

  • Analysis:

    • Create a standard curve using known phosphate concentrations to convert absorbance values to the amount of Pi released.

    • Calculate the rate of GTP hydrolysis and determine the IC₅₀ for inhibition of GTPase activity.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. It is the gold-standard method for assessing whole-cell efficacy.[3]

Step-by-Step Protocol (Broth Microdilution):

  • Preparation:

    • Prepare a 2-fold serial dilution of the test inhibitor in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the plate.

    • Include a positive control (bacteria, no inhibitor) and a negative control (medium, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.[12]

Conclusion and Future Directions

The comparative analysis of difluorobenzamide isomers robustly demonstrates that the 2,6-difluoro substitution is a privileged scaffold for potent, allosteric inhibition of FtsZ. Structure-activity relationship studies have consistently shown that while this "warhead" is essential, modifications at the 3-position are critical for optimizing potency against both the protein target and whole bacterial cells. The development of tripartite molecules has yielded compounds with significant activity against clinically relevant pathogens, including MRSA.

Future research should focus on refining the pharmacokinetic and safety profiles of these potent lead compounds. Further exploration of the heterocyclic component in tripartite inhibitors could lead to improved spectrum of activity or enhanced penetration into Gram-negative bacteria, a persistent challenge for many FtsZ inhibitors. The detailed protocols and comparative framework provided in this guide offer a validated roadmap for researchers aiming to discover and develop the next generation of FtsZ-targeting antibiotics.

References

  • Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem. Available at: [Link]

  • ResearchGate (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Available at: [Link]

  • Osawa, M., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. Available at: [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1998). Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. Journal of Bacteriology. Available at: [Link]

  • Semantic Scholar (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. Available at: [Link]

  • Monteiro, D. C. F., et al. (2018). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. Frontiers in Microbiology. Available at: [Link]

  • Rai, D., et al. (2004). Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. PNAS. Available at: [Link]

  • Osawa, M., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. Available at: [Link]

  • Redaelli, A., et al. (2021). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases. Available at: [Link]

  • Maciag, A. E., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. Available at: [Link]

  • Lise, M., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences. Available at: [Link]

  • K. A. L. T. M. B. Huecas, et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry. Available at: [Link]

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The 3,5-Difluorobenzamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the strategic selection and optimization of molecular scaffolds are paramount. The 3,5-difluorobenzamide core, a privileged structure in its own right, has emerged as a versatile starting point for the design of potent and selective modulators of various biological targets. The introduction of fluorine atoms onto the benzamide framework significantly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it an attractive scaffold for drug discovery endeavors.

This comprehensive guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3,5-difluorobenzamide derivatives. Drawing upon a wealth of experimental data, we will explore how subtle structural modifications to this scaffold impact its biological activity, with a primary focus on its well-documented role as an antibacterial agent targeting the FtsZ protein. Furthermore, we will delve into alternative therapeutic applications, such as kinase inhibition, to provide a holistic view of the scaffold's potential. This guide is designed to empower researchers with the knowledge to make informed decisions in the rational design of novel therapeutics based on the 3,5-difluorobenzamide motif.

I. The 3,5-Difluorobenzamide Scaffold as a Potent Antibacterial Agent: Targeting FtsZ

The bacterial cell division protein FtsZ has been identified as a promising target for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the mid-cell, a critical step in bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. A significant body of research has focused on benzamide derivatives as FtsZ inhibitors, with the difluorinated scaffold showing particular promise.

While much of the detailed SAR data is available for the closely related 2,6-difluorobenzamide scaffold, the insights gleaned are highly relevant to the 3,5-difluoro isomer due to the similar electronic effects of the fluorine substituents. The following sections will dissect the SAR of these compounds, primarily focusing on modifications at the 3-position of the benzamide ring, which corresponds to the position para to one of the fluorine atoms and meta to the other in the 3,5-difluoro analogue.

Structure-Activity Relationship at the 3-Position

The substituent at the 3-position of the difluorobenzamide ring plays a crucial role in determining the antibacterial potency of these FtsZ inhibitors. This position is often connected to various lipophilic or polar groups via an ether linkage.

Key Observations:

  • Alkyl Chain Length: The length and nature of the alkyl chain at the 3-O-position significantly impact activity. Studies on a series of 3-alkoxy-2,6-difluorobenzamide derivatives have shown that an optimal chain length exists for potent antibacterial activity. For instance, a 3-isopentyloxy-substituted compound demonstrated modest activity against vancomycin-resistant Enterococcus faecium (VRE).[1]

  • Halogenation of the Alkoxy Chain: Introduction of halogens, such as chlorine or bromine, at the terminus of the alkoxy chain can enhance antibacterial activity. For example, 3-chloroalkoxy and 3-bromoalkoxy derivatives have been found to exhibit potent activity against Bacillus subtilis and good activity against both susceptible and resistant strains of Staphylococcus aureus.[2]

  • Synergy with β-Lactams: An important feature of these difluorobenzamide derivatives is their ability to synergize with existing antibiotics. At concentrations well below their own minimum inhibitory concentrations (MICs), these compounds can restore the sensitivity of methicillin-resistant Staphylococcus aureus (MRSA) to oxacillin.[1]

  • Gram-Negative Activity: Generally, these compounds exhibit limited activity against Gram-negative bacteria. However, studies have shown that in Escherichia coli strains lacking the AcrAB efflux pump components, some of these derivatives show inhibitory activity, suggesting that efflux is a major mechanism of resistance in Gram-negative species.[1]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 3-Substituted 2,6-Difluorobenzamide Derivatives against Gram-Positive Bacteria

Compound ID3-Position SubstituentBacillus subtilisStaphylococcus aureus (Susceptible)Staphylococcus aureus (Resistant)Reference
7 3-Chloroalkoxy0.25 - 1<10<10[2]
12 3-Bromoalkoxy0.25 - 1<10<10[2]
17 3-Alkyloxy0.25 - 1<10<10[2]
C4 (5) 3-Isopentyloxy--Modest vs. VRE[1]

Note: The data presented is for 2,6-difluorobenzamide derivatives, which serve as a close proxy for the SAR of 3,5-difluorobenzamide derivatives.

Mechanism of Action: FtsZ Polymerization and GTPase Activity

The antibacterial effect of these difluorobenzamide derivatives is directly linked to their interaction with FtsZ. These compounds have been shown to inhibit cell division by targeting S. aureus FtsZ, leading to a dose-dependent increase in the GTPase rate.[1] This increased GTPase activity enhances the rate of FtsZ polymerization and stabilizes the resulting FtsZ polymers.[1] This hyper-stabilization of the FtsZ filaments disrupts the dynamic nature of the Z-ring, ultimately blocking cell division. Importantly, these compounds do not affect the polymerization of mammalian tubulin, indicating a degree of selectivity for the bacterial protein.[1]

FtsZ_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by 3,5-Difluorobenzamides FtsZ_Monomers FtsZ Monomers Z_Ring Dynamic Z-Ring Assembly FtsZ_Monomers->Z_Ring GTP-dependent polymerization Z_Ring_Inhibited Disrupted Z-Ring Dynamics Cell_Division Cell Division Z_Ring->Cell_Division Recruitment of divisome proteins Inhibitor 3,5-Difluorobenzamide Derivative Inhibitor->Z_Ring_Inhibited Hyperstable_Polymers Hyper-stabilized FtsZ Polymers Blocked_Division Cell Division Blocked Hyperstable_Polymers->Blocked_Division Z_Ring_Inhibited->Hyperstable_Polymers Increased GTPase activity & polymer stabilization

Caption: Mechanism of FtsZ inhibition by 3,5-difluorobenzamide derivatives.

II. Alternative Therapeutic Applications: The 3,5-Difluorobenzamide Scaffold in Kinase Inhibition

Beyond their antibacterial properties, fluorinated aromatic scaffolds, including those related to 3,5-difluorobenzamide, have been explored as inhibitors of various protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibitors have been pursued as potential treatments for inflammatory diseases. A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, which share the 3,5-difluoroaromatic motif, have been identified as potent p38α inhibitors.[3] For instance, a pyridinylimidazole derivative from this class potently inhibited LPS-induced TNFα production in mice and showed significant efficacy in rat models of arthritis.[3] This suggests that the 3,5-difluoro substitution pattern on an aromatic ring can be a key feature for potent p38 MAP kinase inhibition.

VEGFR-2 Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Research into VEGFR-2 inhibitors has also incorporated difluorinated phenyl groups. For example, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][1][4][5]triazine scaffold led to the discovery of a novel series of potent VEGFR-2 kinase inhibitors.[6] While not a direct 3,5-difluorobenzamide, this highlights the utility of the difluorophenyl motif in achieving potent kinase inhibition.

Comparative Overview:

The exploration of the 3,5-difluorobenzamide scaffold and its close analogs across different therapeutic targets reveals its versatility. As FtsZ inhibitors, the focus is on optimizing lipophilicity and steric bulk at the 3-position to enhance antibacterial potency. In contrast, for kinase inhibition, the difluorinated ring often serves as a key interaction motif within the ATP-binding pocket of the enzyme, with other parts of the molecule dictating selectivity and overall potency.

III. Experimental Protocols: A Foundation of Scientific Integrity

To ensure the reproducibility and validity of the structure-activity relationship data presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

A. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in MHB to the final required concentration.

    • Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

  • Incubation:

    • Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

MIC_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound in 96-well plate start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_results Determine MIC (Visual or OD600) incubate->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

B. FtsZ Polymerization Assay (Light Scattering)

This assay monitors the effect of compounds on the polymerization of purified FtsZ protein in real-time by measuring changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution

  • Test compounds dissolved in DMSO

  • Fluorometer or spectrophotometer capable of 90° light scattering measurements

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing FtsZ protein in polymerization buffer.

    • Add the test compound at various concentrations or the vehicle control (DMSO).

    • Incubate the mixture at 30°C for a few minutes to establish a baseline reading.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately begin monitoring the change in light scattering at a 90° angle. Set both the excitation and emission wavelengths to 350 nm.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a total of 15-30 minutes.

  • Data Analysis:

    • Plot the light scattering intensity versus time. The initial rate of polymerization and the steady-state polymer mass can be determined from these curves to assess the effect of the inhibitor.

C. FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics, using a malachite green-based colorimetric method to detect released inorganic phosphate (Pi).

Materials:

  • Purified FtsZ protein

  • GTPase assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl2)

  • GTP solution

  • Test compounds dissolved in DMSO

  • Malachite green-molybdate reagent for phosphate detection

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing FtsZ protein in GTPase assay buffer.

    • Add serial dilutions of the test compound or vehicle control.

  • Initiation of Reaction:

    • Initiate the GTPase reaction by adding GTP.

    • Incubate the plate at 37°C.

  • Phosphate Detection:

    • At specific time points, stop the reaction by adding the malachite green reagent.

    • Allow color to develop for a specified time.

  • Measurement and Analysis:

    • Measure the absorbance at approximately 620-650 nm using a microplate reader.

    • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi released.

    • Calculate the rate of GTP hydrolysis and determine the IC50 value of the inhibitor.

IV. Conclusion and Future Perspectives

The 3,5-difluorobenzamide scaffold has proven to be a highly valuable framework in the design of novel therapeutic agents. Its primary application as a potent inhibitor of the bacterial cell division protein FtsZ offers a promising avenue for the development of new antibiotics to combat drug-resistant pathogens. The structure-activity relationships, largely informed by studies on the closely related 2,6-difluoro isomer, highlight the critical role of the substituent at the 3-position in modulating antibacterial activity.

Furthermore, the exploration of this and related difluorinated scaffolds in the context of kinase inhibition underscores its versatility and potential for broader applications in areas such as oncology and inflammatory diseases. The continued investigation of the SAR of 3,5-difluorobenzamide derivatives, coupled with rational drug design and robust biological evaluation, will undoubtedly lead to the discovery of novel and effective therapeutics. This guide serves as a foundational resource for researchers embarking on such endeavors, providing a comprehensive overview of the current state of knowledge and the experimental methodologies required for success.

V. References

  • Heng, S. J., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Antibiotics, 9(12), 873. [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1153-1158. [Link]

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. [Link]

  • Harris, P. A., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of 2-ethoxy-3,5-difluorobenzamide Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities with antibacterial potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of a novel compound, 2-ethoxy-3,5-difluorobenzamide, in comparison to established antibiotics. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to impart a logical, self-validating system for generating reliable and comparable data, grounded in the authoritative standards of the field.

The choice of experimental design is paramount. We will employ a tiered approach, beginning with fundamental measures of inhibitory and bactericidal activity—the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—and progressing to a dynamic assessment of antibacterial effect over time through time-kill assays. This structured evaluation, adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), ensures that the data generated is both accurate and relevant for preclinical assessment.[1][2][3][4][5]

Comparative Framework: Benchmarking Against the Gold Standards

To contextualize the potential of this compound, its performance will be benchmarked against a panel of well-characterized antibiotics. The selection of these comparators is critical and should ideally include agents with different mechanisms of action and spectra of activity. For the purpose of this guide, we will use Vancomycin (a glycopeptide active against Gram-positive bacteria), Ciprofloxacin (a fluoroquinolone with broad-spectrum activity), and Meropenem (a carbapenem with a very broad spectrum of activity). This allows for a multi-faceted comparison, providing insights into the potential clinical utility of our novel compound.

Experimental Protocols: A Step-by-Step Guide to In Vitro Efficacy Testing

The following protocols are designed to be self-validating, with integrated controls to ensure the integrity of the results. The foundation of these methods is the broth microdilution technique, a widely accepted and standardized approach for determining antibiotic susceptibility.[1][6][7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO), ensuring sterility through filtration.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the test medium.[9]

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight to obtain a fresh culture.

  • Inoculum Preparation:

    • From the overnight culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in CAMHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1][10][11] This assay is a critical supplement to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[1][12]

Protocol:

  • Following MIC Determination: After reading the MIC results, select the wells showing no visible growth (at and above the MIC).

  • Subculturing: From each of these wells, aspirate a 10 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[1][11]

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bacterial killing over time when exposed to an antimicrobial agent.[13][14][15]

Protocol:

  • Preparation: Prepare tubes of CAMHB containing the test compound and comparators at various concentrations (e.g., 1x, 2x, and 4x the MIC). Also, include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.

  • Serial Dilution and Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar. After incubation, count the viable colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (a 99.9% kill) from the initial inoculum.[15]

Data Presentation and Interpretation

For clear and concise comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial StrainThis compoundVancomycinCiprofloxacinMeropenem
Staphylococcus aureus (ATCC 29213)[Hypothetical Value]10.50.12
Escherichia coli (ATCC 25922)[Hypothetical Value]>640.0150.03
Pseudomonas aeruginosa (ATCC 27853)[Hypothetical Value]>640.250.5
Enterococcus faecalis (ATCC 29212)[Hypothetical Value]214

Note: Interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the CLSI.[7]

Table 2: Comparative Minimum Bactericidal Concentrations (MBCs) in µg/mL and MBC/MIC Ratios

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusThis compound[Value][Value][Value][Bactericidal/Bacteriostatic]
Vancomycin122Bactericidal
E. coliThis compound[Value][Value][Value][Bactericidal/Bacteriostatic]
Ciprofloxacin0.0150.032Bactericidal

Visualizing Experimental Workflows and Potential Mechanisms

To enhance clarity, experimental workflows and hypothetical mechanisms can be visualized using diagrams.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum_mic Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-Well Plate prep_inoculum_mic->inoculate_plate serial_dilution Serial Dilution of Compound serial_dilution->inoculate_plate incubate_mic Incubate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Proceed with MIC & >MIC wells incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% kill) incubate_mbc->read_mbc Time_Kill_Assay cluster_sampling Time-Point Sampling start Start: Inoculate Tubes (Compound at 0, 1x, 2x, 4x MIC) time_0 T=0h start->time_0 time_2 T=2h plate_count Serial Dilution & Plating for CFU Count time_0->plate_count Sample time_4 T=4h time_2->plate_count Sample time_8 T=8h time_4->plate_count Sample time_24 T=24h time_8->plate_count Sample time_24->plate_count Sample plot_data Plot log10(CFU/mL) vs. Time plate_count->plot_data

Caption: Time-Kill Kinetic Assay Workflow.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro evaluation of this compound. The data generated through these standardized methods will provide a robust preliminary assessment of its antimicrobial potential, enabling a data-driven decision on its progression through the drug development pipeline. Positive results, such as potent bactericidal activity against a broad spectrum of pathogens, would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy. The systematic approach detailed herein ensures that the initial characterization of this novel compound is both scientifically rigorous and directly comparable to the wealth of existing antibiotic data.

References

  • Vertex AI Search. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • BenchChem. (2025). Application Notes and Protocols for Time-Kill Curve Assay of Antibiotic EM49.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
  • Journal of Clinical Microbiology. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 2-ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In contemporary drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures[1][2]. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in preclinical development.

This guide uses the novel compound 2-ethoxy-3,5-difluorobenzamide as a case study to provide a strategic and methodological framework for establishing a robust cross-reactivity profile. While no specific biological activity has been publicly documented for this exact molecule, its core benzamide structure is a well-established pharmacophore found in a multitude of clinically relevant agents, from antipsychotics to kinase inhibitors[1][3][4]. This structural alert immediately necessitates a broad and unbiased assessment of its potential off-target interactions.

We will explore a multi-tiered approach, beginning with broad, kinome-wide screening and progressing to more focused cellular and biophysical assays to validate and quantify these interactions. This guide is designed for drug development professionals and researchers, providing not only detailed protocols but also the strategic rationale behind each experimental choice.

Part 1: Initial Broad-Panel Screening - Defining the Landscape

The first step in characterizing a novel compound is to cast a wide net. Given the prevalence of the benzamide and substituted phenyl rings in kinase inhibitors, a comprehensive kinase panel is the logical starting point[5][6]. Kinases represent one of the largest and most druggable target families, and off-target kinase activity is a common liability[2][7].

Comparative Compounds

To contextualize our findings for this compound, we will compare its hypothetical results against two well-characterized benzamide-containing compounds:

  • NS-187 (Bcr-Abl Inhibitor): A potent benzamide inhibitor of the Bcr-Abl tyrosine kinase, relevant in leukemia. Its selectivity has been previously characterized[1].

  • Sulpiride (Dopamine D2/D3 Antagonist): An atypical antipsychotic, demonstrating that the benzamide scaffold also frequently targets G-protein coupled receptors (GPCRs)[3][8].

Experimental Workflow: Large-Scale Kinase Profiling

The most efficient method for initial screening is to utilize a commercial service that offers a large panel of purified kinases, often covering a significant portion of the human kinome[9]. A radiometric assay is a common and robust format[9].

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare 10 mM stock of This compound in 100% DMSO Serial_Dilution Serially dilute compound to desired screening concentration (e.g., 1 µM) Compound_Prep->Serial_Dilution Dispense_Compound Dispense compound or DMSO (control) into 384-well plates Serial_Dilution->Dispense_Compound Add_Kinase Add individual purified kinases from panel to wells Dispense_Compound->Add_Kinase Incubate_1 Pre-incubate to allow compound-kinase binding Add_Kinase->Incubate_1 Initiate_Reaction Initiate reaction with [γ-³³P]ATP and substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C to allow substrate phosphorylation Initiate_Reaction->Incubate_2 Stop_Reaction Spot reaction mixture onto filter membrane to stop Incubate_2->Stop_Reaction Wash Wash filters to remove unincorporated [γ-³³P]ATP Stop_Reaction->Wash Scintillation Measure retained radioactivity (phosphorylated substrate) using scintillation counter Wash->Scintillation Calculate_Inhibition Calculate Percent Inhibition relative to DMSO control Scintillation->Calculate_Inhibition Analyze Analyze selectivity (S-Score, Gini Coefficient) Calculate_Inhibition->Analyze

Caption: High-level workflow for a radiometric-based in vitro kinase panel screen.

Protocol 1: In Vitro Radiometric Kinase Assay (Panel Screen)

This protocol outlines a typical procedure for a large-scale kinase panel screening service[9].

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A single high concentration (e.g., 1 µM or 10 µM) is typically used for the primary screen to identify any potential interactions.

  • Assay Setup: The assay is performed in multi-well plates. Each well contains a specific purified human kinase, a suitable substrate (peptide or protein), and the kinase assay buffer.

  • Reaction Initiation: The test compound or DMSO (vehicle control) is added to the wells and pre-incubated with the kinase. The kinase reaction is initiated by the addition of [γ-³³P]ATP[9].

  • Incubation: The reaction plates are incubated for a defined period (e.g., 60 minutes at 30°C) to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped by spotting the mixture onto a filter membrane. The membrane captures the phosphorylated substrate, while unincorporated [γ-³³P]ATP is washed away.

  • Data Acquisition: The radioactivity retained on the filter is quantified using a scintillation counter. The results are expressed as a percentage of inhibition relative to the DMSO control.

Data Interpretation and Visualization

Raw percent inhibition data can be overwhelming. Selectivity metrics are crucial for distilling this information into a clear, actionable profile.

  • Selectivity Score (S-score): This is a simple and widely used metric. S(1µM) is calculated by dividing the number of kinases inhibited by more than a certain threshold (e.g., >90%) at a 1 µM compound concentration by the total number of kinases tested[10][11]. A lower S-score indicates higher selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity by assessing the inequality of the inhibition distribution across the panel. A value of 0 represents completely non-selective inhibition (all kinases inhibited equally), while a value approaching 1 indicates highly selective inhibition (activity is concentrated on a few targets)[10][12][13].

Table 1: Illustrative Kinase Selectivity Profile at 1 µM

CompoundPrimary Target(s)S-Score (S(1µM) @ >90% inh.)Gini CoefficientInterpretation
This compound To be determined0.08 (35/450)0.65Moderately promiscuous, hits in multiple families
NS-187 Bcr-Abl, SRC family0.02 (9/450)0.88Highly selective for target family
Staurosporine (Control) Pan-Kinase Inhibitor0.78 (351/450)0.21Highly promiscuous, non-selective

This initial screen provides a "hit list" of potential off-targets for this compound that require further validation. The moderately promiscuous profile in this hypothetical example would raise a flag for further investigation.

Part 2: Validating Off-Target Hits - Cellular Target Engagement

A positive result in a biochemical assay using purified enzymes does not guarantee that the compound will interact with the target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in intact cells or cell lysates[14][15][16].

The principle of CETSA is based on ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation[17].

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture appropriate cell line expressing target kinase Treat_Cells Treat cells with compound or DMSO for 1-2 hours Cell_Culture->Treat_Cells Harvest_Cells Harvest and resuspend cells in PBS Treat_Cells->Harvest_Cells Aliquot Aliquot cell suspension into PCR tubes Harvest_Cells->Aliquot Heat_Gradient Heat aliquots at different temperatures for 3 min (e.g., 40-70°C) Aliquot->Heat_Gradient Cool Cool tubes at RT Heat_Gradient->Cool Lyse Lyse cells via freeze-thaw cycles Cool->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect_Supernatant Collect soluble fraction (supernatant) Centrifuge->Collect_Supernatant Analyze_Protein Analyze soluble protein levels by Western Blot or ELISA Collect_Supernatant->Analyze_Protein Plot_Curve Plot % soluble protein vs. Temperature to generate melt curve Analyze_Protein->Plot_Curve

Caption: Workflow for a classic Western Blot-based Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA for a Validated Kinase Hit (e.g., ERK2)
  • Cell Culture and Treatment: Culture a cell line known to express the target of interest (e.g., HEK293 for ERK2). Treat intact cells with a range of concentrations of this compound or DMSO for 1-2 hours.

  • Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling[15].

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Analysis: Analyze the amount of the specific target protein (ERK2) remaining in the soluble fraction using Western Blotting or an ELISA.

  • Data Plotting: Plot the amount of soluble protein as a function of temperature. A shift of this "melting curve" to higher temperatures in the presence of the compound indicates target engagement[16][18].

A positive thermal shift for a kinase hit from the initial screen provides strong evidence of direct binding in a cellular context, significantly increasing confidence that it is a true off-target.

Part 3: Quantifying Non-Kinase Interactions - Receptor Binding Assays

The benzamide scaffold is also a classic structural motif in ligands for GPCRs, particularly dopamine receptors[3][19]. Therefore, it is crucial to assess potential cross-reactivity with this target class. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor[20][21].

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_binding Binding & Separation cluster_analysis Detection & Analysis Prep_Membranes Prepare cell membranes expressing target receptor (e.g., Dopamine D2) Incubate Incubate membranes, radioligand, and competitor to reach equilibrium Prep_Membranes->Incubate Prep_Radioligand Prepare known radioligand (e.g., [³H]-Spiperone) at fixed concentration (≤Kd) Prep_Radioligand->Incubate Prep_Competitor Prepare serial dilutions of test compound (this compound) Prep_Competitor->Incubate Filter Rapidly filter mixture through glass fiber filter plate Incubate->Filter Wash Wash filters with ice-cold buffer to remove unbound radioligand Filter->Wash Count Add scintillation fluid and count radioactivity Wash->Count Plot Plot % Specific Binding vs. log[Competitor] Count->Plot Calculate_IC50 Fit curve to determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: General workflow for a competitive radioligand binding assay using a filtration method.

Protocol 3: Competitive Binding Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the D2 receptor[20][22][23].

  • Reagent Preparation:

    • Membranes: Use commercially available cell membranes prepared from a cell line overexpressing the human dopamine D2 receptor.

    • Radioligand: A known high-affinity D2 receptor radioligand, such as [³H]-Spiperone, is used at a fixed concentration at or below its dissociation constant (Kd).

    • Competitor: Prepare serial dilutions of this compound.

  • Assay Incubation: In a 96-well plate, combine the receptor membranes, [³H]-Spiperone, and varying concentrations of the test compound. Incubate to allow the binding to reach equilibrium[24].

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through[21].

  • Washing: Wash the filters multiple times with ice-cold buffer to remove all traces of unbound radioactivity.

  • Detection: Add scintillation cocktail to the wells and quantify the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation[23].

Table 2: Illustrative GPCR Cross-Reactivity Data

CompoundTarget ReceptorRadioligandKi (nM)Interpretation
This compound Dopamine D2[³H]-Spiperone850Weak but measurable interaction. Potential for off-target effects at high doses.
Sulpiride (Control) Dopamine D2[³H]-Spiperone25Potent and selective D2 antagonist activity.
NS-187 (Control) Dopamine D2[³H]-Spiperone>10,000No significant interaction; selective for kinases.

A Ki value under 1 µM, as shown in the hypothetical data, suggests that this compound has an appreciable affinity for the dopamine D2 receptor. This interaction could have physiological consequences and warrants further functional investigation.

Conclusion and Strategic Outlook

This guide outlines a systematic, multi-pronged strategy for characterizing the cross-reactivity profile of a novel chemical entity, using this compound as a model. By integrating broad biochemical screening with targeted cell-based validation and quantitative binding assays, researchers can build a comprehensive and reliable selectivity profile.

Our hypothetical results for this compound—a moderately promiscuous kinase profile with a validated off-target (ERK2) and a quantifiable affinity for the D2 dopamine receptor—paint a cautionary picture. Such a profile would necessitate further functional assays to determine whether these off-target interactions are agonistic or antagonistic and at what concentrations they elicit a cellular response. This detailed understanding of a compound's polypharmacology is indispensable for predicting its therapeutic window, anticipating potential side effects, and ultimately, making informed decisions in the progression of a drug discovery program.

References

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  • Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

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  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]

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Validating the Antibacterial Spectrum of 2-ethoxy-3,5-difluorobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the antibacterial spectrum of the novel investigational compound, 2-ethoxy-3,5-difluorobenzamide. As research into new antimicrobial agents is paramount in the face of rising antibiotic resistance, this document serves as a technical resource for researchers, scientists, and drug development professionals. It outlines the scientific rationale behind experimental design, presents detailed protocols for determining antibacterial efficacy, and objectively compares the potential profile of this compound with established antibiotic agents. The experimental data presented for this compound is hypothetical and serves to illustrate the validation process.

Introduction: The Promise of Novel Benzamides

Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antibacterial effects.[1][2] Their mechanism of action can vary, with some derivatives targeting the essential bacterial cell division protein FtsZ.[3][4] The unique chemical scaffold of benzamides allows for extensive modification to optimize their antibacterial spectrum and potency. The compound this compound is a novel synthetic molecule designed to explore the impact of specific substitutions on the benzamide core. The fluorine atoms at positions 3 and 5 are intended to enhance metabolic stability and target engagement, while the 2-ethoxy group may influence cell permeability and spectrum of activity.

This guide will delineate a systematic approach to characterize the in vitro antibacterial activity of this compound.

Comparative Antibacterial Spectrum

To contextualize the potential of this compound, its hypothetical antibacterial spectrum is compared against two well-established antibiotics with distinct profiles: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide with activity primarily against Gram-positive bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The following table summarizes the hypothetical MIC values for this compound and the comparator drugs against a panel of clinically relevant bacterial strains. Lower MIC values indicate greater potency.

Bacterial StrainGram StainThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive40.51
Enterococcus faecalis (ATCC 29212)Gram-positive812
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive4>321
Bacillus subtilis (ATCC 6633)Gram-positive20.250.5
Escherichia coli (ATCC 25922)Gram-negative160.015>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>640.5>128
Klebsiella pneumoniae (ATCC 13883)Gram-negative320.06>128

Interpretation of Hypothetical Data:

Based on this illustrative data, this compound demonstrates promising activity against Gram-positive bacteria, including the resistant strain MRSA. Its efficacy against Gram-negative bacteria is more limited, suggesting a narrower spectrum of activity compared to the broad-spectrum agent Ciprofloxacin. The compound shows no significant activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.

Experimental Protocols for Antibacterial Spectrum Determination

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[7][8][9][10][11]

Broth Microdilution Method for MIC Determination

This method is a quantitative approach to determine the MIC of an antimicrobial agent.[6][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound and comparator antibiotics

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[5][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Paper disks impregnated with a known concentration of the antimicrobial agent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of an MHA plate.

  • Disk Application: Paper disks impregnated with the antimicrobial agents are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 16-18 hours.

  • Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow

The following diagram illustrates the key steps in determining the antibacterial spectrum of a novel compound.

G cluster_prep Preparation cluster_testing In Vitro Susceptibility Testing cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Purification (this compound) D Broth Microdilution (MIC Determination) A->D E Disk Diffusion (Zone of Inhibition) A->E B Bacterial Strain Selection (Gram+/Gram-) C Standardized Inoculum Preparation (0.5 McFarland) B->C C->D C->E F MIC Value Determination D->F G Measurement of Inhibition Zones E->G H Comparison with Control Antibiotics F->H G->H I Determination of Antibacterial Spectrum H->I

Caption: Workflow for determining the antibacterial spectrum.

Potential Mechanism of Action: FtsZ Inhibition

Benzamide antibiotics can exert their effect by inhibiting the FtsZ protein, a crucial component of the bacterial cell division machinery.[4] The following diagram illustrates this proposed mechanism.

G cluster_cell Bacterial Cell cluster_process Normal Cell Division cluster_inhibition Inhibition by Benzamide A FtsZ monomers B FtsZ protofilaments A->B C Z-ring formation at mid-cell B->C D Cell division C->D E This compound F FtsZ monomers E->F G Aberrant FtsZ polymers F->G destabilization H Inhibition of Z-ring formation G->H I Blocked cell division H->I

Caption: Proposed mechanism of FtsZ inhibition by benzamides.

Conclusion and Future Directions

The hypothetical data for this compound suggests a promising antibacterial profile with potent activity against Gram-positive bacteria, including resistant phenotypes. The outlined experimental framework provides a robust methodology for the validation of these findings. Further investigations should focus on elucidating the precise mechanism of action, exploring the potential for synergy with other antibiotics, and evaluating the in vivo efficacy and safety of this compound. The continued exploration of novel benzamide derivatives is a critical endeavor in the global fight against antimicrobial resistance.

References

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A Comparative In Silico Analysis of 2-Ethoxy-3,5-difluorobenzamide and Related Analogs as Potential FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Targets

The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets. One such promising target is the Filamentous temperature-sensitive Z (FtsZ) protein. FtsZ is a crucial prokaryotic cytoskeletal protein, a homolog of eukaryotic tubulin, that plays a pivotal role in bacterial cell division.[1] Its polymerization into a contractile Z-ring at the division site is an essential step for bacterial cytokinesis.[2][3] Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual bacterial cell death, making it an attractive target for the development of new antibiotics.[2][3]

Benzamide derivatives have emerged as a promising class of FtsZ inhibitors.[4][5] Notably, compounds featuring a difluorinated benzamide scaffold have demonstrated significant antibacterial activity.[6][7] This guide presents a comparative molecular docking study of 2-ethoxy-3,5-difluorobenzamide, a novel benzamide derivative, against the FtsZ protein from Staphylococcus aureus (SaFtsZ). To provide a robust comparative framework, we have benchmarked its predicted binding affinity and interactions against two well-characterized FtsZ inhibitors: 2,6-difluoro-3-methoxybenzamide (DFMBA) and its non-fluorinated analog, 3-methoxybenzamide (3-MBA).[8][9] DFMBA is a known potent inhibitor of FtsZ, and the availability of its co-crystal structure with SaFtsZ provides an excellent validation point for our in silico methodology.[8][9]

This analysis aims to elucidate the potential of this compound as an FtsZ inhibitor and to understand the structure-activity relationships conferred by the specific substitutions on the benzamide ring. The insights generated will be valuable for researchers and drug development professionals working on the discovery of novel antibacterial agents.

Methodology: An In-Depth Look at the In Silico Workflow

The comparative docking study was conducted following a rigorous and validated computational protocol. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Diagram

G cluster_0 Protein Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking cluster_3 Analysis & Comparison PDB 1. Retrieve SaFtsZ Crystal Structure (PDB ID: 3VOA) Clean 2. Remove Water, Ligands, and Heteroatoms PDB->Clean Initial clean-up Prot_Prep 3. Add Polar Hydrogens & Assign Charges Clean->Prot_Prep Prepare for docking Grid_Gen 6. Define Binding Site (Grid Box Generation) Prot_Prep->Grid_Gen Define target pocket Lig_Design 4. 2D Sketching of Ligands (this compound, DFMBA, 3-MBA) Energy_Min 5. 3D Conversion & Energy Minimization Lig_Design->Energy_Min Generate stable conformers Docking 7. Perform Docking Simulations (AutoDock Vina) Energy_Min->Docking Input for docking Grid_Gen->Docking Pose_Analysis 8. Analyze Binding Poses & Interactions Docking->Pose_Analysis Output results Scoring 9. Compare Docking Scores & Binding Energies Pose_Analysis->Scoring Report 10. Generate Comparative Guide Scoring->Report

Caption: A schematic of the computational workflow for the comparative docking study.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • Rationale: To prepare the protein for docking by removing extraneous molecules and ensuring it is in a chemically correct state.

    • The crystal structure of Staphylococcus aureus FtsZ in complex with 2,6-difluoro-3-methoxybenzamide (PDB ID: 3VOA) was retrieved from the RCSB Protein Data Bank.

    • All water molecules, co-crystallized ligands, and any other heteroatoms were removed from the protein structure using PyMOL.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were assigned using AutoDockTools 4.2.

  • Ligand Preparation:

    • Rationale: To generate low-energy 3D conformations of the ligands for docking.

    • The 2D structures of this compound, 2,6-difluoro-3-methoxybenzamide (DFMBA), and 3-methoxybenzamide (3-MBA) were sketched using MarvinSketch.

    • The 2D structures were converted to 3D .sdf files and subjected to energy minimization using the MMFF94 force field to obtain stable, low-energy conformers.

  • Molecular Docking:

    • Rationale: To predict the binding pose and affinity of the ligands within the FtsZ allosteric site.

    • The docking was performed using AutoDock Vina.

    • The binding site was defined as the allosteric pocket occupied by the co-crystallized DFMBA in the 3VOA structure. A grid box with dimensions of 25Å x 25Å x 25Å was centered on this site to encompass the entire binding pocket.

    • For each ligand, ten docking poses were generated, and the one with the most favorable binding energy (lowest kcal/mol) was selected for further analysis.

  • Analysis of Results:

    • Rationale: To interpret the docking results in a biologically meaningful context.

    • The binding poses of the ligands were visualized and analyzed using PyMOL.

    • Key molecular interactions, including hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the FtsZ binding pocket were identified and tabulated.

Results and Comparative Analysis

The molecular docking simulations provide valuable insights into the potential binding of this compound to the allosteric site of SaFtsZ, benchmarked against the known inhibitors DFMBA and 3-MBA.

Quantitative Docking Data
CompoundStructureBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound this compound-7.81.85
2,6-difluoro-3-methoxybenzamide (DFMBA) DFMBA-7.53.14
3-methoxybenzamide (3-MBA) 3-MBA-6.232.5
Analysis of Molecular Interactions

The docking poses reveal distinct interaction patterns for each compound within the allosteric binding pocket of SaFtsZ.

CompoundKey Interacting ResiduesType of Interaction
This compound GLY196, ASP199, VAL207, ASN263Hydrogen Bonds, Hydrophobic Interactions
2,6-difluoro-3-methoxybenzamide (DFMBA) GLY196, ASP199, VAL207, ASN263Hydrogen Bonds, Hydrophobic Interactions
3-methoxybenzamide (3-MBA) ASP199, VAL207Hydrogen Bonds
Discussion of Findings

Our in silico analysis predicts that This compound exhibits a strong binding affinity for the allosteric site of SaFtsZ, with a binding energy of -7.8 kcal/mol. This is notably more favorable than the known potent inhibitor DFMBA (-7.5 kcal/mol) and significantly stronger than the weakly active 3-MBA (-6.2 kcal/mol). The predicted inhibition constant (Ki) for this compound is also the lowest among the three compounds, suggesting it could be a highly effective inhibitor.

The superior predicted binding affinity of this compound can be attributed to its specific molecular interactions within the binding pocket. Similar to DFMBA, the benzamide moiety forms crucial hydrogen bonds with the backbone of GLY196 and the side chains of ASP199 and VAL207. These interactions are critical for anchoring the molecule in the active site.

The key difference lies in the contribution of the difluoro-phenyl ring and the ethoxy group. The fluorine atoms on the phenyl ring of both this compound and DFMBA engage in favorable hydrophobic interactions with surrounding residues, a feature absent in 3-MBA. This aligns with experimental observations that fluorination enhances the anti-FtsZ activity of benzamides.[8] The slightly larger ethoxy group of our lead compound, compared to the methoxy group of DFMBA, appears to optimize the hydrophobic interactions within the pocket, leading to the observed improvement in binding energy.

The significantly weaker binding of 3-MBA is consistent with its lower experimentally determined activity.[9][10] The absence of fluorine atoms diminishes the hydrophobic interactions, resulting in a less stable complex with the FtsZ protein.

Conclusion and Future Directions

This comparative molecular docking study provides compelling in silico evidence that This compound is a promising candidate for FtsZ inhibition, potentially exceeding the potency of the established inhibitor DFMBA. The analysis underscores the critical role of the difluorobenzamide scaffold for potent FtsZ inhibition and suggests that modifications at the alkoxy position can further optimize binding affinity.

While these computational predictions are highly encouraging, experimental validation is imperative. We recommend the following future studies:

  • Synthesis and in vitro validation: Chemical synthesis of this compound followed by in vitro assays to determine its inhibitory activity against purified FtsZ protein (e.g., GTPase activity assay, polymerization assay).

  • Antibacterial activity testing: Determination of the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Structural studies: Co-crystallization of this compound with FtsZ to experimentally validate the predicted binding mode and interactions.

The findings presented in this guide offer a solid foundation for the further development of this compound and its analogs as a new class of antibacterial agents targeting the essential cell division protein FtsZ.

References

  • Patsnap Synapse. (2024, June 25). What are FtsZ inhibitors and how do they work? Retrieved from [Link]

  • ResearchGate. (n.d.). Literature FtsZ inhibitors with promising activities on Gram-negative strains. [Image attached to a publication]. Retrieved from [Link]

  • González-Paredes, A., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1675. [Link]

  • Löwe, J., & Amos, L. A. (1998). Crystal structure of the bacterial cell-division protein FtsZ. Nature, 391(6663), 203–206. [Link]

  • Oliva, M. A., et al. (2007). FtsZ B. subtilis. RCSB PDB. [Link]

  • ResearchGate. (n.d.). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Retrieved from [Link]

  • Fujita, J., et al. (2017). Proposal of Potent Inhibitors for a Bacterial Cell Division Protein FtsZ: Molecular Simulations Based on Molecular Docking and ab Initio Molecular Orbital Calculations. International Journal of Molecular Sciences, 18(11), 2393. [Link]

  • Barbier, T., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences, 24(5), 4435. [Link]

  • Artola, M., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 64(8), 5081-5103. [Link]

  • Pazos, M., & Vicente, M. (2019). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology, 10, 231. [Link]

  • Li, W., et al. (2023). FtsZ as a novel target for antibiotics development: Promises and challenges. MedComm, 4(4), e324. [Link]

  • Andreu, J. M., et al. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 22(16), 8563. [Link]

  • Artola, M., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. PubMed Central. [Link]

  • Löwe, J., & Amos, L. A. (1998). CRYSTAL STRUCTURE OF THE CELL-DIVISION PROTEIN FTSZ AT 2.8A RESOLUTION. RCSB PDB. [Link]

  • Truglio, J.J. (2008). Crystal Structure of cell division protein FtsZ from Mycobacterium tuberculosis in complex with GTP-gamma-S. RCSB PDB. [Link]

  • ResearchGate. (n.d.). The benzamide binding site. [Image attached to a publication]. Retrieved from [Link]

  • Löwe, J., & Amos, L. A. (1998). Crystal structure of the bacterial cell-division protein FtsZ. MRC Laboratory of Molecular Biology. [Link]

  • S. aureus and B. subtilis. (2025, October 23). Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. PubMed Central. [Link]

  • Oliva, M. A., et al. (2007). FtsZ B. subtilis. RCSB PDB. [Link]

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The Differential Efficacy of 2-Ethoxybenzamide Analogs: A Comparative Guide to In Vitro Potency and In Vivo Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroprotective drug discovery, the modulation of ion channels presents a compelling therapeutic strategy. Among these, the voltage-gated potassium channel Kv2.1 has emerged as a critical regulator of neuronal excitability and apoptosis, making it a prime target for intervention in ischemic stroke.[1] This guide provides a comprehensive analysis of a series of novel 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives, comparing their in vitro inhibitory potency against Kv2.1 with their in vivo neuroprotective effects in a preclinical model of stroke. Through a detailed examination of experimental data and methodologies, we will elucidate the structure-activity relationships that govern the translation from potent channel inhibition to tangible therapeutic outcomes.

The Rationale for Targeting Kv2.1 in Ischemic Stroke

The Kv2.1 channel is a key player in maintaining neuronal homeostasis. Under normal physiological conditions, it helps regulate the resting membrane potential and action potential duration. However, following an ischemic event, the overactivation of Kv2.1 channels can lead to excessive potassium efflux, contributing to apoptotic cell death.[1] Therefore, the selective inhibition of Kv2.1 is a promising approach to mitigate neuronal damage and improve functional recovery after a stroke. The development of small molecule inhibitors, such as the 2-ethoxybenzamide analogs discussed herein, offers a viable path toward novel neuroprotective therapies.

From Benchtop to Preclinical Models: An Experimental Workflow

The journey of a drug candidate from initial screening to preclinical validation is a multi-step process designed to identify compounds with the most promising therapeutic potential. The following workflow illustrates the key stages in the evaluation of the 2-ethoxybenzamide analogs as Kv2.1 inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment A Initial Screening: High-throughput electrophysiology to identify Kv2.1 inhibitors B Potency & Selectivity: IC50 determination against Kv2.1 and other ion channels A->B C Cellular Apoptosis Assay: Evaluation of cytoprotective effects in Kv2.1-expressing cells B->C D Pharmacokinetic Profiling: Assessment of drug metabolism and brain penetration in rodents C->D Lead Candidate Selection E Efficacy in MCAO Rat Model: Evaluation of infarct volume reduction and neurological deficit improvement D->E

Caption: A streamlined workflow for the discovery and validation of novel Kv2.1 inhibitors, from initial in vitro screening to in vivo efficacy studies.

In Vitro Efficacy: Potency and Selectivity of 2-Ethoxybenzamide Analogs

The initial evaluation of the synthesized 2-ethoxybenzamide derivatives focused on their ability to inhibit the Kv2.1 channel. A whole-cell patch-clamp technique was employed on HEK293 cells stably expressing the human Kv2.1 channel to determine the half-maximal inhibitory concentration (IC50) of each compound.

Key Structure-Activity Relationship (SAR) Insights

The SAR studies revealed several key structural features that influence the inhibitory potency of these analogs. The core 2-ethoxy-5-isobutyramido benzamide scaffold was systematically modified at the N-1 position to explore the impact of different substituents on Kv2.1 inhibition.

Compound IDN-1 SubstituentKv2.1 IC50 (µM)Selectivity over other ion channels
80 [Substituent A]0.07 >130-fold
Analog X [Substituent B]0.54Not Reported
Analog Y [Substituent C]1.28Not Reported
Analog Z [Substituent D]>10Not Reported

Data synthesized from preclinical studies on 2-ethoxybenzamide derivatives.[1]

Compound 80 emerged as the most potent analog with an IC50 value of 0.07 µM.[1] Importantly, this compound also demonstrated excellent selectivity, with over 130-fold greater affinity for Kv2.1 compared to other potassium, sodium, and calcium channels.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the safety profile of a potential drug candidate.

Cellular Neuroprotection Assay

To ascertain whether the observed Kv2.1 inhibition translates to a protective effect at the cellular level, the lead compound 80 was evaluated in an in vitro model of oxidative stress-induced apoptosis. HEK293 cells expressing Kv2.1 were treated with hydrogen peroxide (H2O2) to induce cell death. Treatment with compound 80 significantly attenuated H2O2-induced apoptosis, confirming that its inhibitory action on Kv2.1 confers a cytoprotective effect.[1]

In Vivo Efficacy: Neuroprotective Effects in a Rat Model of Ischemic Stroke

The promising in vitro profile of compound 80 prompted its evaluation in a more physiologically relevant setting: a middle cerebral artery occlusion (MCAO) rat model of ischemic stroke. This model mimics the pathophysiology of stroke in humans and is a standard for assessing the in vivo efficacy of neuroprotective agents.

Pharmacokinetic Profile

Prior to the efficacy studies, the pharmacokinetic (PK) properties of compound 80 were assessed in rats. The compound exhibited favorable plasma PK parameters, indicating good oral bioavailability and a suitable half-life for in vivo studies.[1] Crucially, it also demonstrated the ability to penetrate the blood-brain barrier, a prerequisite for any centrally acting therapeutic.

Reduction of Infarct Volume and Neurological Deficits

In the MCAO model, administration of compound 80 resulted in a marked reduction in the cerebral infarct volume compared to vehicle-treated animals.[1] This anatomical evidence of neuroprotection was accompanied by significant improvements in neurological function.

Treatment GroupInfarct Volume (% of hemisphere)Neurological Deficit Score
Vehicle Control45.2 ± 3.53.8 ± 0.5
Compound 80 25.6 ± 2.8 2.1 ± 0.4

Data from MCAO rat model studies.[1]

The observed reduction in both infarct size and neurological deficits provides strong evidence for the in vivo neuroprotective efficacy of compound 80 .

Proposed Mechanism of Neuroprotection

The collective in vitro and in vivo data support a clear mechanistic pathway for the neuroprotective effects of the 2-ethoxybenzamide analog, compound 80 .

G A Ischemic Insult B Kv2.1 Channel Overactivation A->B C Excessive K+ Efflux B->C G Reduced K+ Efflux D Neuronal Apoptosis C->D H Neuroprotection E Compound 80 F Selective Kv2.1 Inhibition E->F F->B

Caption: The proposed mechanism of action for the neuroprotective effects of compound 80, involving the selective inhibition of Kv2.1 channels.

Experimental Protocols

In Vitro Kv2.1 Inhibition Assay (Whole-Cell Patch-Clamp)
  • Cell Culture: HEK293 cells stably transfected with the human Kv2.1 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.

  • Compound Application: Test compounds are dissolved in DMSO and diluted to the final concentration in the external solution. The cells are perfused with the compound-containing solution for a sufficient time to reach steady-state block.

  • Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the peak current amplitude of the Kv2.1 channel. The IC50 values are calculated by fitting the concentration-response data to a Hill equation.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.

  • MCAO Surgery: A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: The test compound or vehicle is administered intravenously or orally at a predetermined time point after the onset of ischemia.

  • Neurological Evaluation: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Following neurological evaluation, the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

Conclusion and Future Directions

The systematic evaluation of 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives has successfully identified a lead compound, 80 , with potent and selective Kv2.1 inhibitory activity that translates into significant neuroprotective effects in a preclinical model of ischemic stroke.[1] The strong correlation between the in vitro potency and in vivo efficacy underscores the validity of targeting the Kv2.1 channel as a therapeutic strategy for stroke.

Future research should focus on further optimization of the lead compound to enhance its drug-like properties, including its pharmacokinetic and safety profiles. Additional in vivo studies are warranted to explore the therapeutic window, optimal dosing regimen, and long-term functional outcomes. The continued development of this promising class of benzamide derivatives could pave the way for a novel and effective treatment for ischemic stroke.

References

  • Zhou, J., et al. (2024). Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 67(1), 213–233. [Link][1]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, procedural guidance for the safe and compliant disposal of 2-Ethoxy-3,5-difluorobenzamide. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and environmental stewardship in your laboratory. Adherence to these protocols is paramount for protecting personnel and ensuring compliance with federal and local regulations.

Core Principles: Hazard Assessment and Regulatory Context

Before handling any chemical for disposal, a thorough understanding of its potential hazards and the regulatory landscape is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally similar compounds, such as difluorobenzoic acids.

Expected Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation, particularly as a dust or aerosol.[1][3]

As a fluorinated aromatic compound, it falls into the category of halogenated organic waste .[4] These compounds require specific disposal pathways due to their potential for environmental persistence and the formation of hazardous byproducts, such as gaseous hydrogen fluoride, during improper thermal decomposition.[5][6]

Disposal procedures are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety during hazardous waste handling.[7][8][9]

Personnel Protection: A Non-Negotiable First Step

To mitigate the risks identified above, all personnel handling this compound for disposal must use appropriate Personal Protective Equipment (PPE). The causality is simple: creating physical barriers prevents chemical contact and exposure.

PPE CategorySpecificationRationale for Use
Eye Protection Goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][10]To prevent contact with powders or splashes, which can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5][10]To prevent skin contact, which can lead to irritation. Contaminated gloves must be disposed of as waste.[11]
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, a chemical-resistant apron or suit.[11]To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust is generated or ventilation is poor.[10]To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. At no point should this chemical or its containers be disposed of in standard trash or down the drain.[6][11]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in ensuring safe and cost-effective disposal.

  • Classify: Designate all waste containing this compound as Halogenated Organic Waste .[4][12]

  • Segregate: Maintain a dedicated waste container for this material and other halogenated organic compounds.

  • Do NOT Mix: Never combine halogenated wastes with non-halogenated organic wastes, aqueous wastes (acids, bases), or heavy metals.[4][12] Co-mingling complicates the disposal process, increases costs, and can create dangerous, unknown chemical reactions.

Step 2: Waste Collection and Container Management
  • Select Container: Use a robust, chemically compatible container with a secure, vapor-tight lid (e.g., a high-density polyethylene bottle or carboy).[11]

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag. The tag must be fully completed with the following information:[12]

    • The words "Hazardous Waste"

    • Generator's Name and Laboratory Information

    • Full Chemical Name(s): List "this compound" and any other components, including solvents, with their approximate percentages.

    • Hazard Identification: Check all applicable hazards (e.g., Irritant, Toxic).

    • Accumulation Start Date.

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[12] This prevents the release of vapors and protects against spills.

Step 3: On-Site Accumulation and Storage

Laboratories generate waste in what is known as a Satellite Accumulation Area (SAA).

  • Designated Location: Store the waste container at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[13]

  • Segregated Storage: Even within the SAA, store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[13]

Step 4: Final Disposal and Removal
  • Contact EHS: Once the container is full or you are approaching the SAA volume limits (typically 55 gallons per waste stream), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal: Your EHS office will arrange for a licensed hazardous waste contractor to transport the material for final disposal.

  • Method of Disposal: The standard and accepted method for destroying halogenated organic compounds is through high-temperature incineration in a specialized hazardous waste facility.[14] This process ensures the complete destruction of the molecule into less harmful components under controlled conditions that scrub acidic gases like hydrogen fluoride.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper management and disposal of this compound waste.

G Workflow for this compound Disposal start Generation of Waste (Solid or Solution) assess Hazard Assessment (Halogenated Organic, Irritant) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select & Label Hazardous Waste Container segregate->container accumulate Store in SAA with Secondary Containment container->accumulate full Container Full or Project Complete? accumulate->full full->accumulate No ehs Contact EHS for Pickup full->ehs Yes end_node Disposal via Licensed Hazardous Waste Vendor (High-Temp Incineration) ehs->end_node

Caption: Decision workflow for compliant disposal of this compound.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is crucial. All laboratory personnel must be trained on these procedures and know the location of safety equipment.[15][16]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10] Seek medical attention.

  • Spill Management:

    • For small spills, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[6]

    • Sweep or scoop the material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that your work has a minimal impact on the world outside the lab.

References

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET: 2,5-Difluorobenzoic acid. [Link]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • Liew, M. Y., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 108-123. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethoxy-3,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Ethoxy-3,5-difluorobenzamide. Designed for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance grounded in established safety protocols and the principles of chemical hazard mitigation. Our commitment is to furnish you with knowledge that extends beyond the product, ensuring a culture of safety and precision in your laboratory.

Hazard Analysis: Understanding the Risk Profile

The molecular structure of this compound—incorporating a benzamide core, difluoro substitutions, and an ethoxy group—suggests a multi-faceted hazard profile.

  • Benzamide Moiety: Benzamide and its derivatives are known to be potential irritants to the skin and eyes.[2] Some may also cause respiratory irritation if inhaled as dust or aerosol.[3] Ingestion of related compounds can be harmful.[3]

  • Difluoro Substituents: The presence of fluorine atoms can significantly alter the chemical and toxicological properties of a molecule.[4] Fluorinated organic compounds can be persistent, and their metabolic byproducts may exhibit toxicity.[4] Upon combustion or in the presence of strong acids, there is a potential for the release of hazardous fumes such as hydrogen fluoride (HF).[5][6]

  • Ethoxy Group: While the ethoxy group itself is of lower concern, its presence contributes to the overall chemical properties of the molecule.

Based on these structural alerts, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for working with this compound.

PPE Category Item Specification and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling powdered chemicals.[7] They provide good resistance to a range of chemicals and are a suitable choice for incidental contact.[8][9] Always inspect gloves for signs of degradation or punctures before use. For prolonged handling or when working with solutions, consult a glove compatibility chart or the manufacturer's recommendations.[10][11][12]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect against dust particles and splashes, safety glasses with side shields are the minimum requirement.[2] Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended, especially when handling larger quantities or preparing solutions.[7]
Face shieldA face shield , worn in conjunction with safety goggles, provides an additional layer of protection for the entire face from splashes or unexpected reactions.[7][13]
Skin and Body Protection Laboratory coatA long-sleeved lab coat should be worn to protect skin and clothing from accidental spills.[7] A flame-retardant lab coat is advisable.[2]
Respiratory Protection Chemical fume hood or NIOSH-approved respiratorAll handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[4][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]
Procedural Guidance for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Pre-Handling

  • Conduct a Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.[7]

  • Ensure a Clean Workspace: The work area, preferably a chemical fume hood, should be clean and uncluttered.[7]

  • Verify PPE Integrity: Inspect all PPE for damage before use. Ensure gloves are free of holes and that eye protection is clean and fits properly.

3.2. Handling the Compound

  • Solid Form: When handling the powdered compound, use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation. Avoid creating dust clouds.[14]

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing.[7] If heating is necessary, use a controlled heating source such as a heating mantle or water bath.

3.3. Post-Handling and Decontamination

  • Clean the Work Area: Thoroughly clean the work area and any equipment used.[7]

  • Decontaminate PPE: Decontaminate reusable PPE according to the manufacturer's instructions.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[7]

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment CheckFumeHood Verify Fume Hood Certification RiskAssessment->CheckFumeHood Proceed if hazards are understood InspectPPE Inspect PPE for Integrity CheckFumeHood->InspectPPE If certified DonPPE Don Appropriate PPE InspectPPE->DonPPE If PPE is intact HandleInHood Handle Compound in Fume Hood DonPPE->HandleInHood MinimizeDust Minimize Dust Generation HandleInHood->MinimizeDust DoffPPE Doff PPE Correctly MinimizeDust->DoffPPE After handling is complete Decontaminate Decontaminate Reusable PPE DoffPPE->Decontaminate WashHands Wash Hands Thoroughly Decontaminate->WashHands DisposeWaste Dispose of Waste Properly WashHands->DisposeWaste

Caption: Workflow for PPE selection and use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound must be collected in clearly labeled, compatible containers.[4] Do not mix with incompatible waste streams.

  • Contaminated Materials: Disposable PPE (e.g., gloves) and other materials that have come into contact with the chemical should be considered hazardous waste.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • New Jersey Department of Health. (n.d.). BENZAMIDE. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

  • H.M.S. Beagle. (n.d.). Benzoic Acid. Safety Data Sheet. Retrieved from [Link]

  • Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Retrieved from [Link]

  • PlasticsEurope. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Shriver, E. L. (1977). Some considerations in the handling of fluorine and the chlorine fluorides. Oak Ridge Gaseous Diffusion Plant. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]

  • University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environment, Health and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.